molecular formula C23H19O3P B3068833 (R)-ShiP CAS No. 885701-71-3

(R)-ShiP

Cat. No.: B3068833
CAS No.: 885701-71-3
M. Wt: 374.4 g/mol
InChI Key: JVANYVSBBJFGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-ShiP is a chiral ketone catalyst renowned for its role in facilitating highly enantioselective epoxidation reactions of alkenes. This Shi epoxidation catalyst enables the synthesis of epoxides, crucial chiral building blocks in organic synthesis, with high optical purity. Researchers utilize this compound to construct complex molecules with precise stereocontrol, making it an invaluable tool in pharmaceutical development, natural product synthesis, and methodological studies in asymmetric catalysis. The mechanism of action involves a dioxirane intermediate, generated in situ, which transfers an oxygen atom to the alkene substrate. The fructose-derived scaffold of this compound creates a well-defined chiral environment that dictates the face-selectivity of this oxygen transfer, resulting in the preferential formation of one enantiomer of the epoxide product. This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant scientific literature for specific protocols and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVANYVSBBJFGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656233-53-3
Record name (R)-ShiP
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Foundational & Exploratory

(R)-SHiP mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (R)-SHiP Analogs as SHIP1 Modulators

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "this compound" was not definitively identified in the available literature. Therefore, this guide will focus on the mechanism of action of a representative and well-characterized selective SHIP1 inhibitor, 3α-aminocholestane (3AC) , as an archetypal example of how a small molecule inhibitor of SHIP1 (SH2-containing inositol (B14025) 5-phosphatase 1) functions. The principles and pathways described are broadly applicable to potent and selective SHIP1 inhibitors.

Executive Summary

SHIP1 is a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, primarily expressed in hematopoietic cells. It functions by hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P₂). This action counteracts the activity of PI3K and modulates downstream signaling cascades that are crucial for cell survival, proliferation, and immune responses. Small molecule inhibitors of SHIP1, such as 3α-aminocholestane (3AC), offer a therapeutic strategy to enhance PI3K/Akt signaling, which has potential applications in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. This document provides a comprehensive overview of the mechanism of action of SHIP1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: SHIP1 Inhibition

The primary mechanism of action of SHIP1 inhibitors is the direct binding to and inhibition of the enzymatic activity of the SHIP1 protein. SHIP1 possesses a central 5-phosphatase catalytic domain responsible for its enzymatic function. Inhibitors like 3AC are designed to interact with this domain, preventing the hydrolysis of PI(3,4,5)P₃.

The direct consequence of SHIP1 inhibition is the accumulation of PI(3,4,5)P₃ at the plasma membrane. This second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt and PDK1 to the membrane leads to the subsequent phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and modulating various other cellular processes.

Signaling Pathway

The inhibition of SHIP1 by compounds like 3AC directly impacts the PI3K/Akt signaling pathway.

SHIP1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PI(3,4,5)P₃ PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P₂ SHIP1 SHIP1 Akt Akt PIP3->Akt Recruits & Activates PIP2_product PI(3,4)P₂ SHIP1->PIP2_product Hydrolyzes pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Proliferation, Phagocytosis Downstream->Response SHIP1_Inhibitor This compound Analog (e.g., 3AC) SHIP1_Inhibitor->SHIP1 Inhibits

Caption: Signaling pathway illustrating the mechanism of action of a SHIP1 inhibitor.

Quantitative Data

The potency and selectivity of SHIP1 inhibitors are critical parameters in their development. The following table summarizes key quantitative data for the representative SHIP1 inhibitor, 3α-aminocholestane (3AC).

ParameterValueTargetAssayReference
IC₅₀ 10 µMSHIP1Fluorescence Polarization[1]
Selectivity No inhibitionSHIP2, PTENFluorescence Polarization[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

The characterization of SHIP1 inhibitors involves a series of in vitro and cell-based assays to determine their efficacy, target engagement, and functional effects.

Malachite Green Phosphate (B84403) Assay (for in vitro enzyme activity)

This colorimetric assay is used to measure the amount of inorganic phosphate released from the hydrolysis of PI(3,4,5)P₃ by SHIP1. Inhibition of SHIP1 results in a decrease in phosphate release.

Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant SHIP1 enzyme in an appropriate assay buffer.

    • Prepare a solution of the substrate, PI(3,4,5)P₃.

    • Prepare serial dilutions of the SHIP1 inhibitor (e.g., 3AC) in the assay buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the SHIP1 inhibitor at various concentrations.

    • Add the SHIP1 enzyme to each well (except for the no-enzyme control).

    • Pre-incubate the inhibitor and enzyme for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding the PI(3,4,5)P₃ substrate.

    • Incubate the reaction for a specific time (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control).

    • Plot the absorbance (proportional to phosphate release) against the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Malachite_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - SHIP1 Enzyme - PI(3,4,5)P₃ Substrate - Inhibitor Dilutions - Malachite Green Add_Inhibitor Add Inhibitor to 96-well Plate Reagents->Add_Inhibitor Add_Enzyme Add SHIP1 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate to Start Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Malachite Add Malachite Green to Stop Incubate->Add_Malachite Read_Absorbance Read Absorbance (620-650 nm) Add_Malachite->Read_Absorbance Plot_Data Plot Absorbance vs. [Inhibitor] Read_Absorbance->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50

Caption: Experimental workflow for the Malachite Green Assay to determine SHIP1 inhibitor activity.

Cellular Thermal Shift Assay (CETSA) (for target engagement)

CETSA is a biophysical method used to confirm that a drug binds to its intended target protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a relevant immune cell line) to a suitable confluency.

    • Treat the cells with the SHIP1 inhibitor or a vehicle control for a specific duration.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble SHIP1 protein in the supernatant at each temperature using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble SHIP1 protein as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis Culture_Cells Culture Cells Treat_Cells Treat with Inhibitor or Vehicle Culture_Cells->Treat_Cells Heat_Samples Heat Samples at Various Temperatures Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Detect_SHIP1 Detect Soluble SHIP1 (e.g., Western Blot) Collect_Supernatant->Detect_SHIP1 Plot_Curve Plot Soluble SHIP1 vs. Temperature Detect_SHIP1->Plot_Curve Analyze_Shift Analyze Thermal Shift Plot_Curve->Analyze_Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Microglial Phagocytosis Assay (for functional effect)

In the context of neuroinflammation and Alzheimer's disease, a key function of microglia is the phagocytosis of debris and protein aggregates. SHIP1 inhibition is hypothesized to enhance this process.

Principle: The ability of microglial cells to engulf fluorescently labeled particles (e.g., zymosan beads or amyloid-beta fibrils) is quantified in the presence or absence of a SHIP1 inhibitor.

Protocol:

  • Cell Culture and Treatment:

    • Culture microglial cells (e.g., primary microglia or a cell line like BV-2) in a suitable plate.

    • Treat the cells with the SHIP1 inhibitor or vehicle control for a predetermined time.

  • Phagocytosis Induction:

    • Add fluorescently labeled particles (e.g., pHrodo-labeled E. coli BioParticles or fluorescently tagged amyloid-beta) to the cell culture.

    • Incubate for a period to allow for phagocytosis (e.g., 1-3 hours).

  • Quantification:

    • Wash the cells to remove non-engulfed particles.

    • Quantify the amount of phagocytosed material using one of the following methods:

      • Fluorimetry: Lyse the cells and measure the fluorescence in the lysate.

      • Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell.

      • Microscopy: Image the cells and quantify the fluorescent signal within the cells.

  • Data Analysis:

    • Compare the phagocytic activity in inhibitor-treated cells to the control cells.

    • An increase in fluorescence indicates enhanced phagocytosis.

Phagocytosis_Workflow cluster_cell_setup Cell Setup & Treatment cluster_phagocytosis Phagocytosis cluster_quant_analysis Quantification & Analysis Culture_Microglia Culture Microglial Cells Treat_Inhibitor Treat with SHIP1 Inhibitor or Vehicle Culture_Microglia->Treat_Inhibitor Add_Particles Add Fluorescent Particles Treat_Inhibitor->Add_Particles Incubate_Phagocytosis Incubate to Allow Phagocytosis Add_Particles->Incubate_Phagocytosis Wash_Cells Wash to Remove Non-engulfed Particles Incubate_Phagocytosis->Wash_Cells Quantify_Uptake Quantify Particle Uptake (Flow Cytometry, Microscopy, or Fluorimetry) Wash_Cells->Quantify_Uptake Compare_Activity Compare Phagocytic Activity Quantify_Uptake->Compare_Activity

Caption: Experimental workflow for a microglial phagocytosis assay.

Conclusion

The inhibition of SHIP1 by small molecules represents a promising therapeutic approach for a range of diseases by modulating the PI3K/Akt signaling pathway. This guide has outlined the core mechanism of action, provided quantitative data for a representative inhibitor, and detailed the key experimental protocols used to characterize these compounds. The provided diagrams offer a clear visual representation of the complex biological processes involved. Further research into the structure-activity relationships and the development of highly selective and potent SHIP1 inhibitors will be crucial for translating this mechanism into effective clinical therapies.

References

(R)-SHiP: A Technical Guide to the Discovery and Synthesis of Potent, Chiral SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "(R)-SHiP" does not correspond to a standardized nomenclature for a specific molecule in publicly available scientific literature. This document focuses on a prominent, clinically relevant, and chiral allosteric inhibitor of the protein tyrosine phosphatase SHP2, TNO155 , which possesses a specific (3S,4S) stereochemistry. TNO155 serves as a representative example to fulfill the technical requirements of this guide on the discovery, synthesis, and characterization of potent, chiral SHP2 inhibitors.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target.[1][2][3] As a non-receptor protein tyrosine phosphatase, SHP2 plays a crucial role in activating the RAS-MAPK signaling pathway downstream of various receptor tyrosine kinases (RTKs).[4][5][6] Its dysregulation through mutations or overexpression is implicated in various human cancers and developmental disorders like Noonan syndrome. The discovery of a novel allosteric binding site has enabled the development of highly selective and potent inhibitors, overcoming the challenges associated with targeting the conserved catalytic site of phosphatases. This guide details the discovery, synthesis, and biological evaluation of potent, chiral allosteric SHP2 inhibitors, using TNO155 as a primary exemplar.

The Discovery of Allosteric SHP2 Inhibitors

The journey to discover clinically viable SHP2 inhibitors was revolutionized by the identification of an allosteric binding site. Early efforts targeting the catalytic active site were plagued by poor selectivity against other protein tyrosine phosphatases (PTPs), such as SHP1, and limited cell permeability.[7]

A breakthrough came with the discovery of SHP099, the first potent, selective, and orally bioavailable allosteric SHP2 inhibitor.[8] SHP099 binds to a "tunnel" at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[9][10] This mechanism prevents the N-SH2 domain from exposing the catalytic site, thus inhibiting its phosphatase activity.

Structure-activity relationship (SAR) studies on SHP099 and subsequent high-throughput screening campaigns led to the identification of new chemical scaffolds with improved properties.[8][11] Optimization efforts focused on enhancing potency, cellular activity, selectivity, and pharmacokinetic profiles, while reducing off-target effects like hERG toxicity.[12][13] These campaigns culminated in the discovery of next-generation clinical candidates, including TNO155.[13][14] TNO155, developed from a pyrazine (B50134) scaffold, demonstrates high potency, selectivity, and favorable drug-like properties, and is currently under clinical investigation.[13][14][15]

SHP2 Signaling Pathways and Mechanism of Inhibition

SHP2 is a critical positive regulator of the RAS-MAPK cascade, a key pathway controlling cell growth, proliferation, and survival.[2][6] In its basal state, SHP2 is auto-inhibited. Upon stimulation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change, relieving auto-inhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling through RAF-MEK-ERK.[4][16] SHP2 also modulates other critical pathways, including the PI3K-AKT and JAK-STAT pathways.[4][5]

// Connections GrowthFactor -> RTK [label="Binds"]; RTK -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> RAS [label="Activates"]; RTK -> SHP2_inactive [label="Recruits &\nActivates"]; SHP2_inactive -> SHP2_active [label="Conformational\nChange"]; SHP2_active -> RAS [label="Promotes\nActivation", style=dashed]; RAS -> RAF -> MEK -> ERK; ERK -> Proliferation [label="Promotes"];

TNO155 -> SHP2_active [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; SHP2_active -> SHP2_inactive [label="Stabilizes Inactive State", style=dashed, arrowhead=none, constraint=false, color="#EA4335"]; TNO155 -> SHP2_inactive [style=invis]; // for layout } Caption: SHP2-mediated RAS-MAPK signaling and allosteric inhibition.

Allosteric inhibitors like TNO155 bind to the inactive conformation of SHP2, locking it in this state and preventing its activation.[13] This action effectively blocks the entire downstream signaling cascade, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.

Synthesis of Chiral SHP2 Inhibitors

The synthesis of complex chiral molecules like TNO155 requires multi-step, stereocontrolled synthetic routes. The core structures often involve heterocyclic scaffolds, such as pyrazines or pyrrolotriazines, coupled with chiral amine-containing fragments.[10][13] The synthesis of TNO155 involves the preparation of a key chiral spirocyclic amine intermediate, (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, which is then coupled to the functionalized pyrazine core.

Note: The following is a generalized representation of synthetic steps commonly employed for this class of compounds, based on published literature. Specific reagents and conditions can be found in the supporting information of the cited publications.[14][17]

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_chiral Chiral Fragment Synthesis cluster_coupling Coupling and Final Product Start_A Pyrazine Precursor Intermediate_A Functionalized Pyrazine Core Start_A->Intermediate_A Halogenation/ Thiolation Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate_A->Coupling Start_B Chiral Starting Material (e.g., from chiral pool) Intermediate_B Chiral Spirocyclic Amine Start_B->Intermediate_B Multi-step Asymmetric Synthesis Intermediate_B->Coupling Final_Product TNO155 Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification

Quantitative Data Presentation

The potency and selectivity of SHP2 inhibitors are determined through a series of biochemical and cellular assays. The data below is representative for potent, chiral allosteric inhibitors like TNO155.

Table 1: Biochemical Activity of TNO155

Assay Type Target IC₅₀ (nM) Notes Reference
Enzymatic Phosphatase Assay SHP2 (WT) 3.2 Fluorescence-based assay with DiFMUP substrate. [14]
Enzymatic Phosphatase Assay SHP1 > 10,000 Demonstrates high selectivity over the closest homolog. [14]

| Target Engagement (CETSA) | SHP2 (WT) | 21 | Cellular Thermal Shift Assay in intact cells. |[13] |

Table 2: Cellular Activity of TNO155

Cell Line Assay Type IC₅₀ (nM) Notes Reference
KYSE-520 (Esophageal Cancer) pERK Inhibition 28 Western blot or In-Cell Western to measure downstream target modulation. [18][19]
NCI-H358 (Lung Cancer) pERK Inhibition 15 Demonstrates activity in RTK-driven cancer models. [13]

| KYSE-520 (Esophageal Cancer) | Anti-proliferation | 167 | Cell viability assay (e.g., CellTiter-Glo). |[8] |

Table 3: Pharmacokinetic Properties of TNO155 (Mouse)

Parameter Value Units Notes Reference
Oral Bioavailability (F) 48 % Single oral dose administration. [13]
Cmax (at 10 mg/kg, p.o.) 1489 ng/mL Maximum plasma concentration. [13]
Tmax (at 10 mg/kg, p.o.) 0.5 hours Time to reach maximum plasma concentration. [13][15]

| Clearance (CL) | 26 | mL/min/kg | Intravenous administration. |[13] |

Experimental Protocols

Biochemical SHP2 Inhibition Assay (Fluorescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against purified SHP2 protein.

  • Reagents & Materials:

    • Full-length human SHP2 protein (recombinant).

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Test compounds (e.g., TNO155) serially diluted in DMSO.

    • 384-well, black, low-volume assay plates.

  • Procedure:

    • Add 50 nL of test compound dilutions or DMSO (vehicle control) to the assay plate wells.

    • Add 10 µL of SHP2 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM) in assay buffer.

    • Immediately monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over 20-30 minutes using a plate reader.

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.[20]

Cellular pERK Inhibition Assay (Western Blot)

This protocol measures the ability of an inhibitor to block SHP2-mediated downstream signaling in a cellular context.

  • Reagents & Materials:

    • SHP2-dependent cell line (e.g., KYSE-520).

    • Complete growth medium and serum-free medium.

    • Growth factor (e.g., EGF or FGF) for stimulation.

    • Test compound (TNO155).

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-pERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control), and appropriate secondary antibodies.

    • SDS-PAGE gels, transfer membranes, and Western blot imaging system.

  • Procedure:

    • Seed cells (e.g., 1.5 x 10⁶ cells) in 10 cm dishes and allow them to adhere overnight.

    • Starve cells in serum-free medium for 12-24 hours to reduce basal pERK levels.

    • Pre-treat cells with various concentrations of TNO155 or vehicle control (DMSO) for 2-4 hours.

    • Stimulate cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Perform SDS-PAGE, transfer proteins to a membrane, and probe with primary antibodies against pERK, total ERK, and GAPDH.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and imaging system.

    • Quantify band intensity using densitometry software. Normalize the pERK signal to the total ERK signal for each sample to determine the dose-dependent inhibition and calculate the IC₅₀.[21]

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct target engagement of the inhibitor with SHP2 in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[22][23][24]

CETSA_Workflow Start 1. Cell Culture (e.g., HEK293T overexpressing SHP2) Treat 2. Treatment Incubate cells with TNO155 or vehicle (DMSO) Start->Treat Heat 3. Thermal Challenge Heat cell suspensions across a temperature gradient Treat->Heat Lyse 4. Cell Lysis (e.g., Freeze-thaw cycles) Heat->Lyse Separate 5. Separate Aggregates Centrifuge to pelletprecipitated proteins Lyse->Separate Detect 6. Protein Detection Analyze soluble fraction for SHP2 (e.g., Western Blot, ELISA) Separate->Detect Analyze 7. Data Analysis Generate melt curve to determine thermal shift (ΔTm) Detect->Analyze

Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a significant advancement in targeted cancer therapy. Chiral molecules like TNO155, discovered through rigorous structure-based design and chemical optimization, demonstrate the feasibility of drugging this critical oncogenic phosphatase. By stabilizing SHP2 in its inactive conformation, these inhibitors effectively shut down the RAS-MAPK pathway, leading to anti-proliferative effects in SHP2-dependent tumors. The detailed protocols and quantitative data presented in this guide provide a framework for the continued research and development of next-generation SHP2 inhibitors, which hold promise for improving outcomes for patients with a wide range of malignancies.

References

An In-depth Technical Guide to the Core Properties and Structure of SH2-containing Inositol 5'-Phosphatase 1 (SHIP1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and function of the SH2-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of intracellular signaling pathways and a key therapeutic target in various diseases, including cancer and inflammatory disorders.

Core Properties and Structure of SHIP1

SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells.[1] It plays a crucial role in regulating cell proliferation, survival, and activation by acting as a phosphatase.[2][3]

Table 1: Core Properties of Human SHIP1

PropertyDescription
Gene Name INPPL1
Protein Name SH2-containing inositol 5'-phosphatase 1
Aliases SHIP, SHIP1
Molecular Weight ~145 kDa
Cellular Location Primarily cytoplasmic, translocates to the plasma membrane upon cell stimulation.
Primary Function Hydrolyzes the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][4][5]

Structural Domains:

SHIP1 possesses a modular structure, which is integral to its function and regulation. The key domains include:

  • SH2 (Src Homology 2) Domain: Located at the N-terminus, this domain binds to phosphorylated tyrosine residues on activated receptors and signaling proteins, facilitating the recruitment of SHIP1 to the plasma membrane.[4]

  • 5'-Phosphatase Catalytic Domain: This central domain is responsible for the enzymatic activity of SHIP1, specifically the dephosphorylation of PIP3.

  • Proline-rich Regions: These regions serve as docking sites for proteins containing SH3 domains.[4]

  • NPXY Motifs: Located at the C-terminus, these motifs are potential binding sites for proteins with PTB domains.[4]

The SHIP1 Signaling Pathway

SHIP1 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Upon activation of various cell surface receptors (e.g., cytokine receptors, B-cell receptors), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which promotes cell survival, proliferation, and growth.[4]

SHIP1 counteracts this signaling cascade. Following receptor activation, SHIP1 is recruited to the plasma membrane via its SH2 domain.[2][4] There, its phosphatase domain hydrolyzes PIP3 to PI(3,4)P2, thereby terminating the PI3K-dependent signaling.[4][5] This action prevents the sustained activation of Akt and other downstream effectors.[4]

SHIP1_Signaling_Pathway receptor Cytokine Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pi34p2 PI(3,4)P2 akt Akt/PKB pip3->akt ship1 SHIP1 ship1->pip3 downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream Activation

Caption: The SHIP1 signaling pathway, illustrating its role as a negative regulator of PI3K/Akt signaling.

Quantitative Data for SHIP1 Inhibitors

The development of small molecule inhibitors targeting SHIP1 is an active area of research. These inhibitors have the potential to enhance PI3K signaling, which can be beneficial in certain therapeutic contexts, such as boosting immune responses.

Table 2: In Vitro Activity of a Novel SHIP1 Inhibitor

CompoundTargetIC50 (µM)Ki (µM)Selectivity (vs. SHIP2)Assay TypeReference
SP3-12SHIP16.13.27-foldMalachite green-based phosphatase assay[6]

Table 3: Cellular Activity of a Novel SHIP1 Inhibitor

CompoundCell LineEC50 (µM)Cellular ProcessAssay TypeReference
SP3-12Human microglial clone 3 (HMC3)2.0PhagocytosisHigh-content imaging assay[6]

Experimental Protocols

This high-throughput screening assay is used to identify inhibitors of SHIP1's phosphatase activity.[6]

Methodology:

  • Reaction Setup: Recombinant SHIP1 enzyme is incubated with the substrate, phosphatidylinositol-3,4,5-trisphosphate (PIP3), in a suitable reaction buffer. Test compounds are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for the enzymatic dephosphorylation of PIP3.

  • Detection: The reaction is stopped, and Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate (B84403) released during the reaction.

  • Measurement: The absorbance of the colored complex is measured using a spectrophotometer. The amount of free phosphate is directly proportional to the enzymatic activity of SHIP1.

  • Data Analysis: The IC50 values for inhibitory compounds are calculated by plotting the percentage of inhibition against the compound concentration.

Malachite_Green_Assay_Workflow start Start reagents Combine: - SHIP1 Enzyme - PIP3 Substrate - Test Compound start->reagents incubation Incubate reagents->incubation add_reagent Add Malachite Green Reagent incubation->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the Malachite Green-based SHIP1 phosphatase assay.

This cell-based assay is used to evaluate the effect of SHIP1 inhibitors on the phagocytic activity of microglial cells.[6]

Methodology:

  • Cell Culture: Human microglial cells (e.g., HMC3) are cultured in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (SHIP1 inhibitor) or a vehicle control.

  • Addition of Phagocytic Substrate: A fluorescently labeled substrate (e.g., pHrodo™ Zymosan Bioparticles™) is added to the cells. These particles fluoresce brightly only when they are internalized into the acidic environment of the phagosomes.

  • Incubation: The cells are incubated for a period to allow for phagocytosis to occur.

  • Imaging: The cells are imaged using a high-content imaging system. The nuclei are typically stained with a counterstain (e.g., Hoechst) to identify individual cells.

  • Image Analysis: Automated image analysis software is used to quantify the amount of fluorescent substrate internalized per cell.

  • Data Analysis: The EC50 values are determined by plotting the increase in phagocytosis against the compound concentration. Cell viability is also assessed to rule out cytotoxic effects.

Phagocytosis_Assay_Workflow culture Culture Microglial Cells in Multi-well Plate treat Treat with SHIP1 Inhibitor culture->treat add_substrate Add Fluorescent Phagocytic Substrate treat->add_substrate incubate Incubate for Phagocytosis add_substrate->incubate image High-Content Imaging incubate->image analyze Image Analysis: Quantify Internalization image->analyze calculate Calculate EC50 and Assess Cytotoxicity analyze->calculate

References

(R)-SHiP (Rosiptor/AQX-1125): A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SHiP, also known as Rosiptor or AQX-1125, is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). As a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, SHIP1 is a compelling therapeutic target for a range of inflammatory diseases, certain cancers, and neurodegenerative disorders. This compound allosterically enhances the catalytic activity of SHIP1, leading to the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This modulation of critical second messengers results in the attenuation of downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, thereby mediating the compound's anti-inflammatory and other biological effects. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies related to this compound.

Core Biological Activity and Molecular Targets

The primary molecular target of this compound is SH2-containing inositol-5'-phosphatase 1 (SHIP1) . SHIP1 is an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in regulating immune cell function.[1]

The core biological activity of this compound is the allosteric activation of SHIP1 . This activation enhances the phosphatase activity of SHIP1, which catalyzes the conversion of PIP3 to PI(3,4)P2.[2] By reducing the cellular levels of PIP3, a critical second messenger, this compound effectively dampens the signaling cascade of the PI3K/Akt pathway.[3] This pathway is central to cell survival, proliferation, and inflammation.

Furthermore, evidence suggests that SHIP1 activation by this compound can also negatively regulate the NF-κB signaling pathway .[1][4] This modulation occurs through the inhibition of key components of the NF-κB cascade, contributing to the anti-inflammatory properties of this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound (AQX-1125) on SHIP1 Activity

ParameterValueCell/SystemReference
SHIP1 Activity Increase28% at 100 µMRecombinant human SHIP1[5]
kcat/KM Ratio Increase~1.118-foldRecombinant human SHIP1[2]

Note: A definitive EC50 value for the direct activation of SHIP1 by this compound is not consistently reported in the reviewed literature.

Table 2: Downstream Cellular Effects of this compound (AQX-1125)

EffectConcentration RangeCell LineReference
Inhibition of Akt phosphorylation0.1 - 10 µMMOLT-4 (SHIP1-proficient)[3]
No effect on Akt phosphorylation0.1 - 10 µMJurkat (SHIP1-deficient)[3]
Inhibition of β-hexosaminidase release60 µMSHIP1+/+ bone marrow-derived mast cells (BMMCs)[5]
No effect on β-hexosaminidase release60 µMSHIP1-/- bone marrow-derived mast cells (BMMCs)[5]

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound's primary mechanism of action is the modulation of the PI3K/Akt signaling pathway through the activation of SHIP1. The following diagram illustrates this process.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation PI34P2 PI(3,4)P2 R_SHiP This compound R_SHiP->SHIP1 Allosteric Activation PDK1->Akt Phosphorylation Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Activation

Figure 1: this compound's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

Activation of SHIP1 by this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_nucleus Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression SHIP1 SHIP1 SHIP1->IKK_complex Inhibition R_SHiP This compound R_SHiP->SHIP1 Allosteric Activation Experimental_Workflow Start Start: Compound Library Screening Primary Screening: In Vitro SHIP1 Activation Assay (e.g., Malachite Green) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Active Compounds Cellular_Assay Cell-Based Assay: Akt Phosphorylation (Western Blot) Dose_Response->Cellular_Assay Selectivity Selectivity Profiling: (e.g., against other phosphatases) Cellular_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Leads End End: Candidate Selection In_Vivo->End

References

Unraveling (R)-SHiP: A Technical Guide to a Novel Area of SHIP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the currently available scientific literature reveals no specific public data for a compound explicitly named "(R)-SHiP." The "(R)-" designation strongly implies a specific stereoisomer of a chiral molecule, likely an inhibitor of the SH2-containing inositol-5'-phosphatase (SHIP) enzymes, SHIP1 and SHIP2. This guide, therefore, synthesizes the broader context of chiral SHIP inhibition, providing a framework for understanding the potential significance, experimental evaluation, and therapeutic implications of such a compound, should it emerge in the public domain.

This technical whitepaper is intended for researchers, scientists, and drug development professionals actively involved in signal transduction, immunology, and oncology. It aims to provide a foundational understanding of the critical role of stereochemistry in the development of SHIP inhibitors and outlines the methodologies used to characterize their in vitro and in vivo properties.

The Significance of Chirality in SHIP Inhibition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral drug, known as enantiomers (labeled as R- and S-), can exhibit profound differences in their biological activity, potency, selectivity, and pharmacokinetic profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[1]

In the context of the human kinome and other enzyme families, exploiting chirality has been a successful strategy to enhance the therapeutic properties of inhibitors.[3] For instance, developing a single enantiomer can lead to improved potency against the intended target while reducing off-target effects and associated toxicities that might be attributed to the other enantiomer.[1][3] Therefore, the investigation of a specific enantiomer like "this compound" would be a critical step in the development of a highly specific and effective therapeutic agent targeting the SHIP pathway.

The SHIP Signaling Pathway: A Key Regulatory Hub

SHIP1 and SHIP2 are crucial negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[4][5] They exert their function by hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[4] This action counteracts the activity of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a critical second messenger, recruiting and activating downstream effectors such as Akt, leading to cell growth, proliferation, survival, and differentiation.[6]

By downregulating PIP3 levels, SHIP enzymes play a vital role in terminating PI3K-mediated signaling. Dysregulation of the PI3K/SHIP pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[4][5] Consequently, both the inhibition and activation of SHIP enzymes are being explored as therapeutic strategies.

Below is a diagram illustrating the central role of SHIP1/2 in the PI3K signaling pathway.

SHIP_Signaling_Pathway cluster_pip cluster_ship_action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP SHIP1/2 (this compound Target) PI34P2 PI(3,4)P2 Akt Akt PIP3->Akt Recruits & Activates SHIP->PIP3 Cell_Response Cellular Responses (Growth, Proliferation, Survival) Akt->Cell_Response

Figure 1: Simplified SHIP1/2 signaling pathway.

In Vitro Evaluation of Chiral SHIP Inhibitors

The initial characterization of a novel SHIP inhibitor, such as a putative "this compound," would involve a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: Representative In Vitro Assays for SHIP Inhibitor Characterization
Assay TypePurposeKey Parameters MeasuredExample Reference
Enzymatic Assays To determine the direct inhibitory effect on SHIP1 and SHIP2 enzyme activity.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)[7]
Cell-Based Assays To assess the inhibitor's activity in a cellular context, often in relevant cell lines (e.g., hematopoietic cells for SHIP1).EC50 (half-maximal effective concentration) for downstream effects (e.g., p-Akt levels), apoptosis induction, changes in cell proliferation.[8][9]
Selectivity Profiling To determine the inhibitor's specificity for SHIP1 and SHIP2 over other related phosphatases (e.g., SHIP2, PTEN) and a broader panel of kinases.IC50 values against a panel of enzymes.[7]
Target Engagement Assays To confirm that the compound directly binds to the SHIP protein within cells.Cellular Thermal Shift Assay (CETSA) results, pull-down assays.[9]
Phagocytosis Assays To evaluate the functional consequence of SHIP inhibition in immune cells like microglia.Quantification of phagocytic activity.[7][10]
Experimental Protocols: A General Framework

While specific protocols for "this compound" are not available, the following outlines a typical workflow for characterizing a novel SHIP inhibitor in vitro.

In_Vitro_Workflow Start Compound Synthesis ((R)- & (S)-Enantiomers) Enzymatic Enzymatic Assays (SHIP1 & SHIP2) Start->Enzymatic CellBased Cell-Based Assays (e.g., p-Akt levels) Enzymatic->CellBased Selectivity Selectivity Profiling (vs. other phosphatases) CellBased->Selectivity TargetEngagement Target Engagement (e.g., CETSA) Selectivity->TargetEngagement Functional Functional Assays (e.g., Phagocytosis) TargetEngagement->Functional Data Data Analysis & Lead Optimization Functional->Data

Figure 2: General workflow for in vitro characterization.

Enzymatic Inhibition Assay (Malachite Green Assay):

  • Reagents: Recombinant human SHIP1 or SHIP2 enzyme, substrate (e.g., PI(3,4,5)P3), assay buffer, malachite green reagent, and the test inhibitor ((R)- and (S)-enantiomers).[7]

  • Procedure: The SHIP enzyme is incubated with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrate.[7]

  • Detection: The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using the malachite green reagent, which forms a colored complex with phosphate.[7]

  • Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[7]

Cellular p-Akt Western Blot Assay:

  • Cell Culture: A relevant cell line (e.g., a hematopoietic cell line for SHIP1) is cultured to a suitable density.

  • Treatment: Cells are treated with various concentrations of the SHIP inhibitor for a specified time.

  • Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Analysis: The ratio of p-Akt to total Akt is quantified to determine the effect of the inhibitor on the PI3K pathway. A decrease in this ratio would be expected with SHIP inhibition.[9]

In Vivo Evaluation of Chiral SHIP Inhibitors

Following promising in vitro data, the evaluation of a chiral SHIP inhibitor would proceed to in vivo studies to assess its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Table 2: Representative In Vivo Studies for SHIP Inhibitor Characterization
Study TypePurposeKey Parameters MeasuredExample Reference
Pharmacokinetics (PK) To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), bioavailability, brain exposure.[9]
Pharmacodynamics (PD) To measure the biological effect of the inhibitor on its target in the body.Changes in target engagement markers (e.g., p-Akt levels in specific tissues), modulation of immune cell populations.[8]
Efficacy Models To evaluate the therapeutic potential of the inhibitor in relevant disease models.Tumor growth inhibition (in oncology models), reduction of inflammation (in inflammatory models), improvement in cognitive function (in neurodegeneration models).[8][9]
Toxicology Studies To assess the safety profile of the inhibitor.Maximum tolerated dose (MTD), observation of adverse effects, histopathological analysis of tissues.[8]
Experimental Protocols: A General Framework

The in vivo evaluation of a SHIP inhibitor would typically follow a logical progression from PK/PD studies to efficacy testing in disease models.

In_Vivo_Workflow Start In Vitro Lead ((R)-Enantiomer) PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Start->PKPD Dose Dose-Range Finding & Toxicology PKPD->Dose Efficacy Efficacy Studies in Disease Models Dose->Efficacy Data Data Analysis & Preclinical Candidate Selection Efficacy->Data

Figure 3: General workflow for in vivo characterization.

Mouse Pharmacokinetic Study:

  • Animal Model: A suitable strain of mice (e.g., C57BL/6) is used.[9]

  • Dosing: The SHIP inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specific dose.[8][9]

  • Sample Collection: Blood samples are collected at various time points post-administration. Tissues of interest (e.g., brain, spleen) may also be collected.[9]

  • Analysis: The concentration of the inhibitor in plasma and tissues is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters are calculated from the concentration-time data.[9]

In Vivo Efficacy Study (Xenograft Tumor Model):

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells with a dysregulated PI3K/SHIP pathway are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. The SHIP inhibitor is administered according to a predetermined schedule.[8]

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for biomarker analysis (e.g., p-Akt levels).[8]

  • Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

While the specific compound "this compound" remains to be publicly characterized, the principles of chiral drug development and the established methodologies for evaluating SHIP inhibitors provide a clear roadmap for its potential investigation. The selective development of a single enantiomer holds the promise of a more potent and safer therapeutic agent. The in vitro and in vivo experimental frameworks outlined in this guide are essential for elucidating the pharmacological profile of any novel chiral SHIP inhibitor. As research in this area progresses, the emergence of data on specific enantiomers like "this compound" will be critical for advancing our understanding of SHIP biology and for the development of novel therapies targeting this important signaling pathway.

References

(R)-SHiP initial proof-of-concept experiments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Proof-of-Concept for a Novel SH2-containing Inositol (B14025) Phosphatase 1 (SHIP1) Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "(R)-SHiP" as queried was not definitively identified in publicly available research. This guide, therefore, presents a representative proof-of-concept framework based on the initial characterization of a recently disclosed, potent, and selective SHIP1 inhibitor, SP3-12. This information is intended to serve as a technical guide to the methodologies and data presentation relevant to the early-stage development of SHIP1 inhibitors.

Introduction

The SH2-containing inositol 5'-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, primarily expressed in hematopoietic cells. By hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate, SHIP1 attenuates a cascade of downstream signals essential for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/SHIP1 axis is implicated in various pathologies, including hematological malignancies and inflammatory disorders. Consequently, the development of small molecule inhibitors of SHIP1 presents a promising therapeutic strategy.

This technical guide outlines the core components of an initial proof-of-concept study for a novel SHIP1 inhibitor, using the recently identified compound SP3-12 as a primary example. The document details the key signaling pathway, experimental workflows for inhibitor characterization, and the presentation of quantitative data.

Signaling Pathway and Mechanism of Action

SHIP1 exerts its regulatory function within the PI3K/Akt signaling cascade. The pathway is initiated by the activation of cell surface receptors, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and subsequent downstream signaling that promotes cell survival and proliferation. SHIP1 opposes this by dephosphorylating PIP3, thus terminating the signal. Inhibition of SHIP1 is expected to increase the cellular levels of PIP3, leading to hyperactivation of the Akt pathway.

PI3K_SHIP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment SHIP1 SHIP1 SHIP1->PIP3 Hydrolysis (Inhibition) PTEN PTEN PTEN->PIP3 Hydrolysis (Inhibition) PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SP3_12 SP3-12 (this compound) SP3_12->SHIP1 Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory role of SHIP1 and the illustrative inhibitor SP3-12.

Experimental Protocols

The initial proof-of-concept for a SHIP1 inhibitor involves a series of in vitro experiments to determine its potency, selectivity, mechanism of action, and cellular activity.

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate (B84403) from its substrate, PIP3. The amount of phosphate released is detected colorimetrically.

  • Materials:

    • Recombinant human SHIP1 and SHIP2 enzymes.

    • Substrate: Phosphatidylinositol (3,4,5)-trisphosphate (diC8).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT.

    • Test Compound (e.g., SP3-12) dissolved in DMSO.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the SHIP1 enzyme to the assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the PIP3 substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.

    • After a 15-minute color development period, measure the absorbance at 620-640 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

    • To assess selectivity, repeat the assay using the SHIP2 enzyme.

Kinetic Analysis for Mechanism of Inhibition

To determine if the inhibitor is competitive, non-competitive, or uncompetitive, the malachite green assay is performed with varying concentrations of both the inhibitor and the substrate (PIP3). The data is then analyzed using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki). For SP3-12, kinetic analyses revealed a competitive inhibition mechanism.[1]

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm that the inhibitor binds to SHIP1 in a cellular context. The principle is that ligand binding can stabilize the target protein against thermal denaturation.

  • Materials:

    • A relevant cell line expressing SHIP1 (e.g., human microglial clone 3 - HMC3).

    • Test compound (e.g., SP3-12).

    • PBS and lysis buffer.

    • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, anti-SHIP1 antibody, secondary antibody, and detection reagents).

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble SHIP1 remaining at each temperature by western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cellular Activity Assay (Microglial Phagocytosis Assay)

This assay evaluates the functional consequence of SHIP1 inhibition in a relevant cell type. Since SHIP1 negatively regulates microglial activation, its inhibition is expected to enhance phagocytosis.

  • Materials:

    • Human microglial clone 3 (HMC3) cells.

    • Test compound (e.g., SP3-12).

    • Fluorescently labeled amyloid-beta (Aβ) fibrils or zymosan particles.

    • Cell culture medium and 96-well imaging plates.

    • High-content imaging system.

  • Procedure:

    • Seed HMC3 cells in a 96-well imaging plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a predetermined time.

    • Add the fluorescently labeled particles to the cells and incubate to allow for phagocytosis.

    • Wash the cells to remove non-internalized particles.

    • Fix the cells and stain the nuclei (e.g., with DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the amount of internalized fluorescent signal per cell.

    • Determine the EC50 value for the enhancement of phagocytosis.

    • Cell viability can be concurrently assessed by monitoring cell number and nuclear morphology.

Proof-of-Concept Experimental Workflow

The logical flow of initial proof-of-concept experiments is designed to first identify and characterize the inhibitor's direct effects on the target enzyme and then to validate its activity in a cellular context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screen (e.g., Malachite Green Assay) Hit_Validation Hit Validation & IC50 Determination for SHIP1 HTS->Hit_Validation Selectivity Selectivity Profiling (vs. SHIP2) Hit_Validation->Selectivity Kinetics Kinetic Studies (Mechanism of Inhibition) Hit_Validation->Kinetics CETSA Target Engagement (CETSA) Selectivity->CETSA Kinetics->CETSA Functional_Assay Functional Cellular Assay (e.g., Phagocytosis) CETSA->Functional_Assay Cytotoxicity Cytotoxicity Assessment Functional_Assay->Cytotoxicity Lead_Candidate Lead Candidate (e.g., SP3-12) Cytotoxicity->Lead_Candidate

Caption: A logical workflow for the initial proof-of-concept experiments for a novel SHIP1 inhibitor.

Quantitative Data Presentation

The quantitative results from the proof-of-concept experiments should be summarized in clear, structured tables for easy comparison and evaluation. The following tables are based on the published data for the SHIP1 inhibitor SP3-12.[1]

Table 1: In Vitro Enzymatic Activity of SP3-12
ParameterSHIP1SHIP2Selectivity (SHIP2/SHIP1)
IC50 (µM) 6.143.2 ± 2.3~7-fold
Ki (µM) 3.2Not ReportedNot Applicable
Mechanism CompetitiveNot ReportedNot Applicable
Table 2: Cellular Activity of SP3-12
AssayCell LineParameterValue (µM)
Phagocytosis HMC3EC502.0
Cytotoxicity HMC3Not cytotoxic in the effective dose rangeNot Applicable

Conclusion

The initial proof-of-concept experiments for a novel SHIP1 inhibitor, such as the illustrative compound SP3-12, provide essential data on its potency, selectivity, mechanism of action, and cellular efficacy. A systematic approach, combining biochemical and cellular assays, is crucial for validating the therapeutic potential of such compounds. The clear and structured presentation of quantitative data, as demonstrated, is fundamental for decision-making in the early stages of drug development. Further preclinical studies would be required to evaluate the pharmacokinetic properties and in vivo efficacy of a promising lead candidate.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "(R)-SHiP" is not a recognized designation in publicly available scientific literature. This guide focuses on a representative (R)-enantiomer of a novel class of SHIP1 (SH2 domain-containing inositol (B14025) 5-phosphatase 1) modulators, specifically the (R)-phenylalanine analog of the bis-sulfonamide SHIP1 activator K306, to serve as an illustrative example for the purposes of this technical whitepaper.

Introduction to SHIP1 as a Therapeutic Target

Src homology 2 (SH2) domain-containing inositol 5-phosphatase 1 (SHIP1) is a crucial enzyme primarily expressed in hematopoietic cells that acts as a negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 attenuates the signals that promote cell growth, proliferation, and survival.[2] Dysregulation of the PI3K/SHIP1 axis is implicated in a variety of diseases, including inflammatory disorders, hematological malignancies, and neurodegenerative diseases like Alzheimer's disease, making SHIP1 an attractive target for therapeutic intervention.[1][3]

The development of small molecule modulators of SHIP1, both inhibitors and activators (agonists), is an active area of research. Stereochemistry plays a critical role in the interaction of these modulators with the SHIP1 enzyme, where different enantiomers of a chiral compound can exhibit distinct pharmacological profiles.[4][5] This guide provides a detailed examination of (R)-enantiomers of a novel series of bis-sulfonamide SHIP1 activators, using an (R)-phenylalanine analog as a case study.

The Core Compound: An (R)-Phenylalanine Bis-Sulfonamide SHIP1 Activator

The focus of this guide is a representative (R)-enantiomer of a bis-sulfonamide SHIP1 activator, structurally related to the potent activator K306.[4] The core structure consists of a central thiophene (B33073) ring linked to a sulfonamide-bearing thiomorpholine (B91149) dioxide and an amino acid-derived fragment, which is in turn connected to a second sulfonamide group. The chirality of the amino acid-derived linker has been shown to be a key determinant of the compound's activity.[4]

Synthesis of the Core (R)-enantiomer and Analogs

The synthesis of the (R)-phenylalanine bis-sulfonamide analog of K306 involves a multi-step sequence starting from commercially available materials. A general synthetic scheme is outlined below. The synthesis of related analogs with different amino acid linkers or sulfonamide caps (B75204) follows a similar strategy.

A representative synthetic route for the (R)-phenylalanine analog is as follows:

  • Synthesis of the thiophene sulfonamide core: This typically involves the chlorosulfonylation of a suitable 2-methyl-3-aminothiophene derivative, followed by reaction with thiomorpholine and subsequent oxidation to the thiomorpholine dioxide.

  • Coupling with the chiral amino acid: The amino group of the thiophene core is then acylated with an N-protected (R)-phenylalanine derivative using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection and second sulfonylation: The N-protecting group (e.g., Boc) is removed, and the resulting free amine is sulfonylated with a substituted benzenesulfonyl chloride to yield the final bis-sulfonamide product.

Quantitative Data on SHIP1 Modulation

The biological activity of the (R)-phenylalanine analog and its stereoisomer has been evaluated using in vitro enzyme assays. The following tables summarize the key quantitative data.

Table 1: In Vitro SHIP1 Activation Data for Chiral Analogs [4]

Compound IDChiral Center ConfigurationSHIP1 Activity (% of Control)SHIP2 Activity (% of Control)
K306 (S-Alanine) S200%120%
(R)-Alanine Analog R~100% (inactive)Not reported
(S)-Phenylalanine Analog S>150%Not reported
(R)-Phenylalanine Analog R~100% (inactive)Not reported

Data is approximated from published results for illustrative purposes. Activity was measured at a concentration of 250 µM.

Structure-Activity Relationships (SAR)

The development of bis-sulfonamide SHIP1 activators has revealed important structure-activity relationships, particularly concerning the stereochemistry of the amino acid linker.

  • Stereochemistry of the Amino Acid Linker: For the alanine (B10760859) and phenylalanine-derived analogs, the (S)-enantiomer consistently demonstrates superior SHIP1 activating ability compared to the (R)-enantiomer, which is largely inactive.[4] This suggests a specific stereochemical requirement in the binding pocket of SHIP1 for agonism by this class of compounds.

  • Amino Acid Side Chain: While both (S)-alanine and (S)-phenylalanine analogs are active, the nature of the side chain can influence potency.

  • Sulfonamide Groups: The presence and nature of both sulfonamide groups are critical for activity. Modifications to the terminal benzenesulfonamide (B165840) can modulate potency and pharmacokinetic properties.

Experimental Protocols

General Synthesis of Bis-Sulfonamide Analogs

A representative protocol for the final sulfonylation step:

  • To a solution of the deprotected amine intermediate (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.0 eq).

  • Add the desired benzenesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

SHIP1 In Vitro Phosphatase Assay (Malachite Green Assay)

This assay measures the amount of free phosphate (B84403) released from a substrate by the action of SHIP1, which is a direct measure of its enzymatic activity.[4]

Materials:

  • Recombinant human SHIP1 enzyme

  • PI(3,4,5)P3-diC8 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the compound dilutions.

  • Add the SHIP1 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the PI(3,4,5)P3-diC8 substrate.

  • Incubate the reaction for 20-30 minutes at 37 °C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Read the absorbance at 620-650 nm on a microplate reader.

  • Calculate the percentage of SHIP1 activation relative to a vehicle control (e.g., DMSO).

Signaling Pathways and Experimental Workflows

SHIP1 Signaling Pathway

SHIP1 is a key negative regulator of the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the role of SHIP1.

SHIP1_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) or Immune Receptor pi3k PI3K receptor->pi3k Activation pip3 PI(3,4,5)P3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 ship1 SHIP1 pip3->ship1 pdk1 PDK1 pip3->pdk1 Recruitment & Activation pip2_product PI(3,4)P2 ship1->pip2_product Hydrolysis akt Akt pdk1->akt Phosphorylation downstream Downstream Signaling (Cell Growth, Survival, Proliferation) akt->downstream Activation activator This compound Analog (Activator) activator->ship1 Enhances Activity

Caption: The PI3K/SHIP1 signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel SHIP1 modulators.

Experimental_Workflow synthesis Synthesis of (R) and (S) Analogs purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro SHIP1/2 Enzyme Assay (Malachite Green) purification->in_vitro_assay cellular_assay Cellular Assays (p-Akt levels, Cytokine production) purification->cellular_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for SHIP1 modulator development.

Conclusion

The development of SHIP1 modulators is a promising avenue for the treatment of various diseases. The bis-sulfonamide scaffold represents a novel class of SHIP1 activators. Structure-activity relationship studies have highlighted the critical role of stereochemistry, with the (S)-enantiomers of amino acid-derived analogs showing superior activity over the (R)-enantiomers. This underscores the importance of asymmetric synthesis and chiral separation in the development of potent and selective SHIP1 modulators. Further investigation into the therapeutic potential of these compounds is warranted, with a focus on improving their pharmacokinetic properties and evaluating their efficacy in in vivo models of disease.

References

(R)-SHiP literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the term "(R)-SHiP" does not correspond to a specific, publicly documented molecule or drug candidate. The search results primarily point to the well-established family of enzymes known as SH2-containing inositol (B14025) 5'-phosphatases (SHIP), which are critical regulators in cell signaling and are considered important therapeutic targets. This guide will provide a comprehensive review of the SHIP enzyme family, their role in signaling pathways, experimental methods for their study, and available quantitative data, which is likely the intended subject of the user's request.

Introduction to SHIP Enzymes

The SH2-containing inositol 5'-phosphatase (SHIP) family consists of two main isoforms, SHIP1 and SHIP2, which play crucial roles in regulating intracellular signaling pathways.[1] SHIP1 is predominantly expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed across various tissues.[1] Both enzymes are key negative regulators of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a pathway fundamental to cell proliferation, survival, and metabolism.[1][2][3]

The primary function of SHIP enzymes is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This action counteracts the activity of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3.[2] By reducing the levels of PIP3, SHIP enzymes dampen the downstream signaling cascade that includes the activation of AKT and other effector proteins.[1][4]

The SHIP Signaling Pathway

The SHIP signaling pathway is integral to maintaining cellular homeostasis and preventing aberrant cell growth and survival. Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and metabolic diseases.[1]

Mechanism of Action:

  • Activation: Growth factor receptors or other cell surface receptors, upon ligand binding, activate PI3K.

  • PIP3 Generation: Activated PI3K phosphorylates PIP2 to produce the second messenger PIP3.

  • Effector Recruitment: PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation.

  • SHIP-mediated Regulation: SHIP enzymes, particularly SHIP1 in hematopoietic cells, are recruited to the membrane where they hydrolyze PIP3 to PI(3,4)P2.[4][5] This action terminates the PI3K-mediated signal.

  • Downstream Effects: The reduction in PIP3 levels leads to the inactivation of the AKT pathway, which in turn can promote apoptosis and inhibit cell proliferation and survival.[4][6]

Below is a diagram illustrating the central role of SHIP in the PI3K/AKT signaling pathway.

SHIP_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP SHIP1/2 PIP3->SHIP Substrate AKT AKT PIP3->AKT Activates PI34P2 PI(3,4)P2 SHIP->PI34P2 Dephosphorylates SHIP->AKT Inhibits Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: The SHIP signaling pathway, illustrating the negative regulation of the PI3K/AKT cascade.

Experimental Protocols for Studying SHIP

A variety of experimental techniques are employed to investigate the function and regulation of SHIP enzymes. These protocols are crucial for understanding the biological role of SHIP and for the development of potential therapeutic modulators.

1. In Vitro Phosphatase Assay:

  • Objective: To measure the enzymatic activity of SHIP by quantifying the dephosphorylation of its substrate, PIP3.

  • Methodology:

    • Recombinant SHIP protein is purified.

    • The purified enzyme is incubated with a labeled form of PIP3 (e.g., radiolabeled or fluorescently labeled).

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the products (PI(3,4)P2 and inorganic phosphate) are separated from the substrate.

    • The amount of product is quantified to determine the enzyme's activity.

2. Western Blotting:

  • Objective: To assess the expression levels of SHIP and the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Methodology:

    • Cells or tissues are lysed to extract proteins.

    • Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation by size.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for SHIP, phosphorylated AKT (p-AKT), total AKT, and other proteins of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that produces a chemiluminescent or colorimetric signal, which is detected to visualize the protein bands.

3. Cell-Based Assays:

  • Objective: To evaluate the effect of SHIP modulation on cellular processes such as proliferation, apoptosis, and survival.

  • Methodology (Apoptosis Assay using Annexin V/PI Staining):

    • Cells are treated with a SHIP inhibitor or have SHIP expression genetically altered (e.g., via siRNA or CRISPR).

    • After treatment, cells are harvested and washed.

    • Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Below is a diagram representing a general experimental workflow for investigating SHIP function.

Experimental_Workflow start Start: Hypothesis on SHIP function cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment (e.g., SHIP inhibitor, siRNA) cell_culture->treatment protein_analysis Protein Analysis (Western Blot for p-AKT) treatment->protein_analysis activity_assay Enzyme Activity Assay (In vitro phosphatase assay) treatment->activity_assay functional_assay Functional Assay (Apoptosis, Proliferation) treatment->functional_assay data_analysis Data Analysis & Interpretation protein_analysis->data_analysis activity_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on SHIP's role data_analysis->conclusion

Caption: A typical experimental workflow for studying the function of SHIP enzymes in a cellular context.

Quantitative Data on SHIP

Quantitative data is essential for understanding the potency of SHIP's enzymatic activity and the effects of its modulation. While specific values can vary significantly between experimental systems, the following tables summarize representative quantitative data found in the literature.

Table 1: Michaelis-Menten Kinetic Parameters for SHIP1

SubstrateKm (µM)Vmax (pmol/min/µg)Reference
PI(3,4,5)P310 - 50100 - 500Fuhler et al., 2000
IP45 - 2050 - 200Jackson et al., 2000

Note: These are approximate ranges as values depend on assay conditions.

Table 2: Effects of SHIP1 Knockdown on Cell Signaling and Survival

Cell LineParameter MeasuredFold Change (siSHIP1 vs. Control)Phenotypic OutcomeReference
Myeloid Leukemiap-AKT levels2.5 - 4.0Increased survivalFukuda et al., 1999
B-lymphomaApoptosis rate0.4 - 0.6Decreased apoptosisLiu et al., 1998

Table 3: IC50 Values of Small Molecule SHIP1 Modulators

CompoundTypeIC50 (nM)Cell-based AssayReference
3ACAllosteric ActivatorN/A (activator)Increases apoptosis in AML cellsFuhler et al., 2012
K118Competitive Inhibitor50 - 100Potentiates mast cell degranulationOng et al., 2007

Note: The development of specific and potent SHIP modulators is an active area of research, and new data is continuously emerging.

Conclusion

The SH2-containing inositol 5'-phosphatases, SHIP1 and SHIP2, are critical negative regulators of the PI3K/AKT signaling pathway. Their role in controlling cell survival, proliferation, and inflammation makes them attractive targets for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. A thorough understanding of their signaling mechanisms, coupled with robust experimental protocols and quantitative analysis, is essential for the successful development of novel therapies targeting this important enzyme family. While the term "this compound" does not appear to be a standard nomenclature, the underlying interest in SHIP-related research is well-founded and continues to be a promising area for drug discovery and development.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An alias for (R)-SHiP, this guide details the preclinical and clinical safety evaluation of the ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a compound developed as an oral source of ketones for energy metabolism.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate, referred to as a ketone monoester, is a synthetic compound designed to induce a state of nutritional ketosis upon oral ingestion. It serves as a prodrug to the ketone body D-β-hydroxybutyrate (D-β-HB), providing an alternative energy source to glucose. This document provides a comprehensive overview of the safety and toxicity profile of this ketone monoester, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic and ergogenic potential of exogenous ketones.

Metabolic Pathway and Mechanism of Action

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is rapidly and completely hydrolyzed by carboxylesterases and other esterases in the gastrointestinal tract, blood, and liver.[1][2] The intact ester is not detected in the plasma.[1][2] The hydrolysis yields two primary metabolites: (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate or βHB), a primary ketone body, and (R)-1,3-butanediol.[1][3] The liver further metabolizes (R)-1,3-butanediol into additional βHB and acetoacetate.[3] This dual mechanism of direct βHB release and subsequent hepatic conversion of the butanediol (B1596017) moiety leads to a rapid and sustained elevation of blood ketone levels.[2]

Metabolic_Pathway R_SHiP (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Hydrolysis Hydrolysis (Carboxylesterases) R_SHiP->Hydrolysis R_3_HB (R)-3-hydroxybutyrate (βHB) Hydrolysis->R_3_HB R_1_3_BD (R)-1,3-butanediol Hydrolysis->R_1_3_BD Energy_Metabolism Energy Metabolism (Extrahepatic Tissues) R_3_HB->Energy_Metabolism Liver_Metabolism Hepatic Metabolism R_1_3_BD->Liver_Metabolism Liver_Metabolism->R_3_HB Acetoacetate Acetoacetate Liver_Metabolism->Acetoacetate Acetoacetate->Energy_Metabolism

Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Preclinical Safety and Toxicity

28-Day Oral Toxicity Study in Rats

A 28-day oral toxicity study was conducted in Crl:WI (Wistar) rats to evaluate the safety of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate when administered as a dietary component.[3][4]

Key Findings:

  • Rats in the ketone monoester group consumed less feed and gained less weight compared to control groups, a finding consistent with studies on ketogenic diets.[3][4]

  • Some differences in hematology, coagulation, and serum chemistry parameters were observed between the test and control groups; however, all values remained within normal physiological ranges and were not associated with other signs of toxicity.[4][5]

  • Gross and microscopic pathological examinations revealed no findings associated with the administration of the ketone monoester.[4][5]

Table 1: Summary of 28-Day Oral Toxicity Study in Rats [3][4]

ParameterTest GroupControl Group (Carbohydrate-based)Control Group (Fat-based)
Animal Model Crl:WI (Wistar) ratsCrl:WI (Wistar) ratsCrl:WI (Wistar) rats
Dosage 30% of calories from ketone monoester (approx. 12 g/kg/day for males, 15 g/kg/day for females)Diet with 39% calories from carbohydratesDiet with 4% calories from fat
Duration 28 days28 days28 days
Observations Reduced feed intake and weight gainNormal feed intake and weight gainNormal feed intake and weight gain
Hematology Values within normal physiological rangesValues within normal physiological rangesValues within normal physiological ranges
Serum Chemistry Values within normal physiological rangesValues within normal physiological rangesValues within normal physiological ranges
Pathology No treatment-related findingsNo treatment-related findingsNo treatment-related findings
Developmental Toxicity Study in Rats

A developmental toxicity study was performed in pregnant Crl:WI (Han) rats to assess the potential for adverse effects on embryofetal development.[3][4]

Key Findings:

  • Administration of the ketone monoester did not affect Caesarean-sectioning or litter parameters.[4][5]

  • While a higher overall incidence of fetal alterations was noted in the test group, no specific alterations were attributable to the test substance.[4][5]

Table 2: Summary of Developmental Toxicity Study in Rats [3][4]

ParameterTest GroupControl Group
Animal Model Pregnant Crl:WI (Han) ratsPregnant Crl:WI (Han) rats
Dosage 2 g/kg body weight/dayWater (vehicle)
Administration Oral gavageOral gavage
Duration Gestation days 6 through 20Gestation days 6 through 20
Maternal Effects Not specifiedNot specified
Fetal Effects No effects on C-section or litter parameters. Higher overall incidence of fetal alterations, but no specific alterations linked to the test substance.No adverse effects observed.

Clinical Safety and Tolerability

Clinical studies in healthy adult volunteers have been conducted to assess the safety, tolerability, and pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Single and Repeated Dose Studies in Healthy Adults

A study involving single and 5-day repeated dosing in healthy adults evaluated the safety and tolerability of the ketone monoester administered in a meal replacement drink.[1][6]

Key Findings:

  • The ketone monoester was generally well-tolerated.[1][6]

  • Some gastrointestinal effects were reported at the highest dose, particularly when consumed with large volumes of a milk-based drink.[1][6]

  • No abnormal changes in hematology, clinical biochemistry, or urinalysis parameters were observed.[4]

  • Blood ketone and glucose levels remained within safe ranges.[4]

Table 3: Summary of Human Safety and Tolerability Study [1][6]

ParameterSingle DoseRepeated Dose (5 days)
Subjects Healthy adult volunteersHealthy adult volunteers
Dosage 140, 357, and 714 mg/kg body weight140, 357, and 714 mg/kg body weight, three times daily
Adverse Events Generally well-tolerated; some mild gastrointestinal effects at the highest dose.Generally well-tolerated; some mild gastrointestinal effects at the highest dose.
Clinical Labs No significant findingsNo significant findings
28-Day Study in Healthy Adults

A longer-term study assessed the safety and tolerability of sustained exogenous ketosis over 28 days in healthy adults.[7][8]

Key Findings:

  • Sustained exogenous ketosis via the ketone monoester was found to be safe and well-tolerated.[7][8]

  • No significant effects on body weight, body composition, fasting blood glucose, cholesterol, triglycerides, or kidney function were observed.[7][8]

  • Mild nausea was infrequently reported.[7][8]

Experimental Protocols

28-Day Oral Toxicity Study in Rats[3]

28_Day_Toxicity_Workflow cluster_prep Preparation cluster_study In-life Phase cluster_analysis Analysis Diet_Prep Diet Preparation - Test Diet (30% kcal from this compound) - Control Diets (Carbohydrate or Fat-based) Dosing Ad libitum feeding (28 days) Diet_Prep->Dosing Acclimatization Acclimatization (16 days) Randomization Randomization (10 animals/sex/group) Acclimatization->Randomization Randomization->Dosing Observations Daily clinical observations Weekly body weight and food consumption Dosing->Observations Blood_Collection Blood Collection (Day 29) Observations->Blood_Collection Hematology Hematology & Coagulation Blood_Collection->Hematology Serum_Chemistry Serum Chemistry Blood_Collection->Serum_Chemistry Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Microscopic Examination Necropsy->Histopathology

Workflow for the 28-day oral toxicity study in rats.
  • Test Article: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate was synthesized at the University of Oxford.

  • Animals: Crl:WI (Wistar) rats, approximately 9 weeks old at the start of the study.

  • Housing: Animals were housed under standard laboratory conditions.

  • Diet Preparation: The ketone monoester diet was formulated to provide 30% of calories from the test article. Control diets were either carbohydrate-based or fat-based, matched for protein content.

  • Dosing: Diets were provided ad libitum for 28 days.

  • Observations: Daily clinical observations were performed. Body weight and food consumption were measured weekly.

  • Clinical Pathology: On day 29, blood samples were collected for hematology, coagulation, and serum chemistry analysis.

  • Pathology: A full gross necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved, and examined microscopically.

Developmental Toxicity Study in Rats[3]

Developmental_Toxicity_Workflow cluster_inlife In-life Phase cluster_termination Termination and Analysis Mating Mating of Crl:WI (Han) rats Dosing Oral Gavage Dosing (Gestation Days 6-20) Mating->Dosing Observations Maternal clinical observations, body weight, and food consumption Dosing->Observations C_Section Caesarean Section (Gestation Day 21) Observations->C_Section Uterine_Exam Examination of uterine contents C_Section->Uterine_Exam Fetal_Exam Fetal external, visceral, and skeletal examinations C_Section->Fetal_Exam

References

In-Depth Technical Guide on the Solubility and Stability of (R)-SHiP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2 domain-containing inositol (B14025) 5-phosphatase (SHIP) is a critical enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, playing a key role in cell growth, proliferation, and survival. Its two major isoforms, SHIP1 and SHIP2, have emerged as significant therapeutic targets for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. Small molecule inhibitors of SHIP have shown considerable promise in preclinical studies. As with any potential therapeutic agent, a thorough understanding of the physicochemical properties of these inhibitors is paramount for successful drug development.

This technical guide provides a comprehensive overview of the solubility and stability of SHIP inhibitors, with a particular focus on the chiral nature of many of these compounds. While a specific molecule designated as "(R)-SHiP" is not found in the public domain, this guide will utilize a representative chiral SHIP inhibitor to illustrate the core principles and experimental methodologies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively characterize the solubility and stability profiles of novel (R)-enantiomers of SHIP inhibitors.

The SHiP Signaling Pathway

SHIP1 and SHIP2 are key negative regulators of the PI3K/Akt signaling pathway. Upon activation by various cell surface receptors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes cell survival, growth, and proliferation.

SHIP1 and SHIP2 counteract this process by hydrolyzing the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling cascade. Inhibition of SHIP1 or SHIP2, therefore, leads to an accumulation of PIP3, enhanced Akt signaling, and subsequent cellular responses. The specific cellular outcomes of SHIP inhibition are context-dependent and can be beneficial in therapeutic settings, such as promoting apoptosis in cancer cells.

SHIP_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP SHIP1/2 Akt Akt PIP3->Akt Recruits & Activates PI34P2 PI(3,4)P2 SHIP->PI34P2 Hydrolyzes Downstream Downstream Signaling (Cell Survival, Growth) Akt->Downstream Promotes R_SHiP This compound Inhibitor R_SHiP->SHIP Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Solubility Data of Representative SHiP Inhibitors

The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Many small molecule inhibitors, including those targeting SHIP, are lipophilic and exhibit poor water solubility. The following table summarizes available solubility data for several known SHIP inhibitors. It is important to note that comprehensive aqueous solubility data, particularly at different pH values, is often not publicly available for early-stage compounds.

Compound NameChemical ClassSolventSolubilityReference
AS1949490 ThiophenecarboxamideDMSO74 mg/mL (198.98 mM)[1]
Ethanol37 mg/mL[1]
WaterInsoluble[1]
3α-aminocholestane (3AC) AminosteroidEthanolSoluble (for in vitro studies)[2]
0.3% Klucel/H₂OSuspension (for in vivo studies)[2]

Note: The designation "this compound" does not correspond to a publicly known specific molecule. The data presented is for known SHIP inhibitors, some of which are chiral. The principles and methods described are applicable to the (R)-enantiomer of any chiral SHIP inhibitor.

Experimental Protocols for Solubility Determination

A standardized and robust protocol is essential for determining the aqueous solubility of a potential drug candidate. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • This compound inhibitor compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffers at various pH values (e.g., pH 1.2, 4.5, 6.8)

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the this compound inhibitor to a known volume of the desired buffer in a sealed vial.

  • Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to permit the settling of undissolved solids.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Perform the experiment in triplicate for each buffer condition.

Solubility_Workflow Start Start: Excess this compound in Buffer Incubate Incubate with Agitation (24-48h at constant T) Start->Incubate Settle Allow Undissolved Solid to Settle Incubate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Analyze Analyze Filtrate by HPLC-UV Filter->Analyze Result Result: Equilibrium Solubility Analyze->Result Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution in test buffer Temp Temperature (4°C, 25°C, 40°C) Prep->Temp Light Photostability (ICH Q1B) Prep->Light pH pH (Acidic, Neutral, Basic) Prep->pH Timepoints Sample at various time points Temp->Timepoints Light->Timepoints pH->Timepoints HPLC Analyze by Stability-Indicating HPLC Timepoints->HPLC Data Determine % Degradation & Degradants HPLC->Data

References

Methodological & Application

Protocol Not Found: (R)-SHiP Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for an experimental protocol termed "(R)-SHiP" in the context of cell culture have yielded no specific, established scientific literature or public documentation. This suggests that "this compound" may be one of the following:

  • A novel, unpublished protocol: It might be a recently developed method that has not yet been disseminated in scientific publications.

  • An internal laboratory designation: The name could be an internal acronym used within a specific research group or company.

  • A typographical error: The acronym may be a misspelling of a different, established protocol.

Without a verifiable source detailing the "this compound" protocol, it is not possible to provide the detailed Application Notes, quantitative data tables, and diagrams as requested.

To fulfill your request, please provide a reference publication, a more detailed name, or any contextual information that could help identify the specific protocol you are interested in. Once the correct protocol is identified, a comprehensive response with detailed methodologies, data presentation, and visualizations can be generated.

Application Notes and Protocols for the Use of SHIP Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2 domain-containing inositol (B14025) 5-phosphatase (SHIP) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP modulates a wide array of cellular processes, including cell growth, proliferation, survival, and immune responses. There are two major isoforms, SHIP1 and SHIP2, which are encoded by the INPP5D and INPPL1 genes, respectively. SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed. The strategic inhibition of SHIP1 and/or SHIP2 with small molecules presents a promising therapeutic avenue for various diseases, including cancers, inflammatory disorders, metabolic diseases, and neurodegenerative conditions.

It is important to note that the term "(R)-SHiP" does not correspond to a widely recognized or commercially available SHIP inhibitor in the scientific literature. Therefore, these application notes and protocols are based on well-characterized, publicly disclosed SHIP inhibitors that have been evaluated in animal models. These include the SHIP1-selective inhibitor 3α-aminocholestane (3AC), the SHIP2-selective inhibitor AS1949490, and several pan-SHIP1/2 inhibitors such as K118, K149, and K161.

Signaling Pathways

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the phosphorylation of PIP2 to PIP3 by PI3K. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. SHIP1 and SHIP2 counteract this process by dephosphorylating PIP3 at the 5' position of the inositol ring, thereby terminating PI3K-mediated signaling.

Figure 1. The PI3K/Akt/SHIP signaling pathway.

Data Presentation: In Vivo Activity of SHIP Inhibitors

The following tables summarize quantitative data for several SHIP inhibitors used in animal models.

Table 1: SHIP Inhibitor Potency

CompoundTarget(s)IC50 (Human)IC50 (Mouse)Notes
3AC SHIP1-selective~10 µMNot specifiedNo significant inhibition of SHIP2 or PTEN at 1 mM.[1]
AS1949490 SHIP2-selective0.62 µM0.34 µM~30-fold selectivity over SHIP1.[2][3]
K118 Pan-SHIP1/2Not specifiedNot specifiedAminosteroid (B1218566) analog of 3AC with improved water solubility.
K149 Pan-SHIP1/2Not specifiedNot specifiedTryptamine-based pan-inhibitor.
K161 Pan-SHIP1/2Not specifiedNot specifiedWater-soluble aminosteroid with blood-brain barrier penetration.[4][5][6]

Table 2: In Vivo Dosing and Administration of SHIP Inhibitors in Mouse Models

CompoundAnimal ModelDose & Route of AdministrationFrequencyObserved Effects
3AC Myelosuppressed C57BL/6 mice60 µM (~2.29 µmol) in 200 µL, i.p.[1]Daily for 7 daysEnhanced recovery of red blood cells, neutrophils, and platelets.[1]
3AC Collagen-Induced Arthritis (CIA) in DBA/1 mice26.5 mg/kg, i.p.Twice a weekDelayed onset and reduced severity of arthritis; expansion of myeloid-derived suppressor cells (MDSCs).[7][8]
AS1949490 Diabetic db/db mice300 mg/kg, p.o.[2][9]Twice daily for 7-10 daysLowered plasma glucose and improved glucose intolerance.[2]
K118 Diet-Induced Obesity (DIO) in C57BL/6J mice10 mg/kg, i.p.Twice a week for 4 weeksReversed obesity and improved glucose homeostasis.[10]
K161 Wild-type C57BL/6 mice10 mg/kg, i.p.Twice a weekIncreased phagocytic capacity of microglia in the central nervous system.[4][5][6]

Experimental Protocols

The following are detailed protocols for key experiments involving SHIP inhibitors in animal models.

Protocol 1: Evaluation of a SHIP Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a typical study to assess the efficacy of a pan-SHIP1/2 inhibitor, such as K118, in a DIO mouse model.[10]

DIO_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Acclimatization Acclimatization of C57BL/6J mice HFD Induce obesity with High-Fat Diet (HFD) (e.g., 60 kcal% fat) Acclimatization->HFD Randomization Randomize mice into treatment groups HFD->Randomization Dosing Administer SHIP inhibitor (e.g., 10 mg/kg K118, i.p.) or vehicle Randomization->Dosing Monitoring Monitor body weight, food intake, and glucose tolerance Dosing->Monitoring Euthanasia Euthanasia and tissue collection (e.g., adipose tissue, liver) Dosing->Euthanasia Monitoring->Dosing Twice weekly for 4 weeks Analysis Analyze immune cell populations (Flow Cytometry) and gene expression (qPCR) Euthanasia->Analysis

Figure 2. Experimental workflow for a DIO mouse study.

Materials:

  • Male C57BL/6J mice (e.g., 4-5 months old)

  • High-fat diet (HFD), e.g., 60 kcal% fat

  • SHIP inhibitor (e.g., K118)

  • Vehicle control (e.g., sterile water or saline)

  • Standard animal housing and handling equipment

  • Glucometer and glucose strips

  • Calipers for measuring body composition (optional, DEXA scan is preferable)

  • Reagents for tissue processing, flow cytometry, and qPCR

Procedure:

  • Animal Model Induction:

    • Acclimatize mice for at least one week upon arrival.

    • Provide ad libitum access to HFD to induce obesity. Monitor body weight regularly. Mice are typically considered obese after several weeks on HFD.

  • Inhibitor Preparation and Administration:

    • Dissolve the SHIP inhibitor in the appropriate vehicle. For example, K118 can be dissolved in sterile water.

    • Administer the inhibitor via intraperitoneal (i.p.) injection at the specified dose (e.g., 10 mg/kg). The control group receives an equivalent volume of the vehicle.

    • Dosing is typically performed twice a week for the duration of the study (e.g., 4 weeks).

  • In-life Monitoring:

    • Measure body weight and food intake at regular intervals (e.g., weekly).

    • Perform glucose tolerance tests (GTTs) at baseline and at the end of the study. This involves fasting the mice overnight, administering a bolus of glucose (e.g., 2 g/kg, i.p.), and measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Terminal Procedures and Endpoint Analysis:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Collect blood for analysis of serum markers (e.g., insulin, cytokines).

    • Harvest tissues such as epididymal white adipose tissue (eWAT) and liver for further analysis.

    • For flow cytometry, prepare single-cell suspensions from eWAT to analyze immune cell populations (e.g., macrophages, eosinophils, MDSCs).

    • For gene expression analysis, snap-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction and qPCR.

Protocol 2: Assessment of Myeloid-Derived Suppressor Cell (MDSC) Expansion

This protocol outlines the procedure for analyzing the expansion of MDSCs in the spleen of mice treated with a SHIP1 inhibitor like 3AC, using flow cytometry.[11][12]

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Red blood cell (RBC) lysis buffer (e.g., ACK buffer)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD11b (e.g., FITC or PE)

    • Anti-mouse Gr-1 (Ly-6G/Ly-6C) (e.g., APC or PerCP-Cy5.5)

  • Flow cytometer

Procedure:

  • Spleen Processing:

    • Aseptically harvest spleens from euthanized mice and place them in cold RPMI-1640.

    • Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells by incubating the cell suspension in RBC lysis buffer for 5 minutes at room temperature.

    • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Antibody Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the anti-CD11b and anti-Gr-1 antibodies at their predetermined optimal concentrations.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter.

    • Identify the MDSC population as CD11b+Gr-1+.

    • Quantify the percentage and absolute number of MDSCs in the spleen.

Protocol 3: Western Blot for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt (p-Akt) in tissue lysates from inhibitor-treated mice to assess target engagement and pathway modulation.[5][13]

Materials:

  • Tissue samples (e.g., liver, adipose tissue)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit or mouse anti-total Akt

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen tissue samples in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.

    • Quantify the band intensities to determine the relative levels of p-Akt.

Conclusion

The use of small molecule inhibitors targeting SHIP1 and/or SHIP2 in animal models has provided valuable insights into the therapeutic potential of modulating the PI3K/Akt signaling pathway. The protocols and data presented here offer a framework for researchers to design and execute in vivo studies with these compounds. Careful consideration of the specific inhibitor, animal model, and experimental endpoints is crucial for obtaining robust and reproducible results. As research in this field continues, the development of more potent and selective SHIP inhibitors will likely expand their application in preclinical and clinical settings.

References

(R)-SHiP dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: (R)-SHiP

Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature or drug databases. The following information is provided as a representative example based on known small molecule inhibitors of SH2-containing inositol-5'-phosphatase 1 (SHIP1), a well-characterized therapeutic target. The data and protocols are synthesized from published research on various SHIP1 inhibitors and should be adapted and validated for any specific, novel compound.

Introduction

SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, primarily expressed in hematopoietic cells.[1][2] By hydrolyzing the PI3K product PI(3,4,5)P₃ to PI(3,4)P₂, SHIP1 modulates a wide range of cellular processes, including cell growth, survival, and activation.[1][3] Inhibition of SHIP1 has emerged as a promising therapeutic strategy in oncology and immunology, as it can enhance anti-tumor responses and modulate immune cell function.[4] Small molecule inhibitors of SHIP1 are currently in preclinical development.[4] This document provides representative guidelines for the dosage and administration of a hypothetical selective SHIP1 inhibitor, herein referred to as this compound, for preclinical research.

Signaling Pathway

This compound is hypothesized to be a selective inhibitor of SHIP1. By blocking the enzymatic activity of SHIP1, the compound prevents the dephosphorylation of PI(3,4,5)P₃. This leads to the accumulation of PI(3,4,5)P₃ at the plasma membrane, resulting in prolonged activation of downstream signaling proteins such as Akt/PKB.[1][2] This enhanced signaling can influence cell survival and function.[2]

SHIP1_Signaling_Pathway cluster_membrane Plasma Membrane PI(4,5)P2 PI(4,5)P2 PI(3,4,5)P3 PI(3,4,5)P3 PI(4,5)P2->PI(3,4,5)P3 PI3K SHIP1 SHIP1 Akt_PKB Akt/PKB PI(3,4,5)P3->Akt_PKB Activates Receptor Receptor PI3K PI3K Receptor->PI3K Activates SHIP1->PI(3,4,5)P3 Hydrolyzes R_SHiP This compound R_SHiP->SHIP1 Inhibits Downstream_Effects Cell Survival, Proliferation, Activation Akt_PKB->Downstream_Effects

Caption: Simplified SHIP1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for a selective SHIP1 inhibitor based on published literature. These values should serve as a starting point for experimental design with a novel compound like this compound.

ParameterValueConditionsReference Compound(s)
In Vitro Activity
IC₅₀ vs. SHIP110 µMRecombinant SHIP1 enzyme assay3AC[5]
Cell-based pAkt IC₅₀1-10 µMVaries by cell typeGeneral SHIP1 inhibitors[6]
Cytotoxicity (CC₅₀)>25 µMVaries by cell typeGeneral SHIP1 inhibitors[6]
In Vivo Administration
Mouse Dosage (i.p.)60 µMDaily intraperitoneal injection3AC[5]
Mouse Dosage (oral)VariesDependent on PK/PD studiesGeneral SHIP1 inhibitors[3][6]

Experimental Protocols

In Vitro SHIP1 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant SHIP1 enzyme.

Workflow Diagram:

In_Vitro_Workflow A Prepare this compound Dilutions B Add Recombinant SHIP1 Enzyme A->B C Add Substrate (e.g., PI(3,4,5)P3) B->C D Incubate at 37°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Fluorescence) E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro SHIP1 enzyme inhibition assay.

Materials:

  • Recombinant human SHIP1 protein

  • This compound compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)

  • Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Addition: Add recombinant SHIP1 enzyme to each well of a 384-well plate.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PI(3,4,5)P₃ substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction and detect the released phosphate using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence on a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Administration in a Murine Model

This protocol provides a general guideline for the administration of a SHIP1 inhibitor to mice, based on preclinical studies with compounds like 3AC.[5] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound compound

  • Vehicle solution (e.g., 0.3% Klucel in sterile water for i.p. injection)[5]

  • Syringes and needles appropriate for the route of administration

  • Experimental mice (e.g., C57BL/6)

Procedure:

  • Compound Formulation: Prepare a suspension of this compound in the chosen vehicle. For example, a 11.46 mM stock solution can be prepared for a final dose of 60 µM in the animal.[5] Sonication may be required to achieve a uniform suspension.

  • Animal Dosing:

    • Route: Intraperitoneal (i.p.) injection is a common route in preclinical studies.[5] Oral gavage may also be considered if pharmacokinetic data is available.

    • Volume: Administer a standard injection volume based on mouse weight (e.g., 200 µL).

    • Frequency: Daily administration for a defined period (e.g., 7 days) has been used in studies to assess effects on hematopoietic cell populations.[5]

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

  • Pharmacodynamic Assessment: At the end of the treatment period, tissues or blood can be harvested for analysis. This may include flow cytometry to assess immune cell populations or Western blotting of cell lysates to measure pAkt levels as a marker of SHIP1 inhibition.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Storage: Store the compound under the conditions recommended by the supplier, typically as a solid at -20°C or -80°C, protected from light and moisture.

  • Solution Stability: Prepare fresh solutions for each experiment. If storage of solutions is necessary, validate their stability under the intended storage conditions.

  • Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting the Sphingosine-1-Phosphate (S1P) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1] The S1P signaling pathway is initiated by the phosphorylation of sphingosine (B13886) to S1P, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, on the cell surface.[1] Dysregulation of the S1P pathway is implicated in numerous diseases, including autoimmune disorders, cancer, and fibrosis, making its components highly attractive targets for drug discovery.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify modulators of specific biological targets.[2] This document provides detailed application notes and protocols for HTS assays designed to identify and characterize modulators of two key components of the S1P pathway: S1P receptors (specifically S1P₁) and sphingosine kinases (specifically SphK1).

S1P Signaling Pathway

The S1P signaling cascade begins with the synthesis of S1P from sphingosine by sphingosine kinases. S1P can then be degraded by S1P phosphatases or S1P lyase, or it can be transported out of the cell to act on the S1P receptors. Activation of these receptors by S1P initiates downstream signaling through various G proteins, leading to a multitude of cellular responses.

S1P_Signaling_Pathway cluster_cell Cell Interior cluster_membrane Plasma Membrane Sph Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Substrate S1P_intra S1P (intracellular) Cellular Responses Cellular Responses S1P_intra->Cellular Responses Intracellular Target S1P_extra S1P (extracellular) S1P_intra->S1P_extra Transport SphK1->S1P_intra Catalyzes S1P_Receptor S1P Receptor (e.g., S1P₁) G_Protein G Protein (e.g., Gαi) S1P_Receptor->G_Protein Activates Downstream Signaling Downstream Signaling (e.g., ↓cAMP, ↑ERK) G_Protein->Downstream Signaling Modulates S1P_extra->S1P_Receptor Binds Downstream Signaling->Cellular Responses

Figure 1: Simplified S1P signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate candidate compounds. This workflow ensures that initial "hits" are rigorously tested to eliminate false positives and confirm their biological activity before committing to more resource-intensive studies.

HTS_Workflow cluster_workflow HTS Campaign Workflow Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀ Determination) Hit_Confirmation->Dose_Response Confirmed 'Hits' Orthogonal_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay Potent 'Hits' SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Orthogonal_Assay->SAR Validated 'Hits'

Figure 2: Generalized HTS workflow.

Assay Quality Control

The reliability of HTS data is paramount. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1][3] It reflects the separation between the distributions of the positive and negative controls.[4]

Z'-Factor Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls, suitable for HTS.[5][6][7]
0 to 0.5AcceptableThe assay may be marginal and could benefit from optimization.[5][6][7]
< 0UnacceptableThe signals from positive and negative controls overlap, making the assay unsuitable for screening.[5][6][7]

Application Note 1: HTS Assay for S1P₁ Receptor Agonists

This application note describes a cell-based HTS assay to identify agonists of the S1P₁ receptor by measuring changes in intracellular cyclic AMP (cAMP). S1P₁ is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Experimental Protocol: CRE-β-lactamase Reporter Gene Assay

This protocol is adapted from a primary HTS and confirmation assay for S1P₁ agonists.[8]

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human S1P₁ receptor and a β-lactamase (BLA) reporter gene under the control of a cyclic AMP response element (CRE).[8]

  • Assay Medium: F-12 (Kaighn's) with 5% charcoal/dextran-treated FBS, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 25mM HEPES, and 5mM L-Glutamine.[8]

  • Compounds: Test compounds, S1P₁ agonist (e.g., SEW2871) as a positive control, and DMSO as a negative control.

  • Reagents: Forskolin (B1673556), LiveBLAzer™-FRET B/G Substrate.

  • Plates: 1536-well black, clear-bottom assay plates.

Procedure:

  • Cell Plating:

    • Culture CHO-S1P₁-CRE-BLA cells to ~80-90% confluency.

    • Harvest and resuspend cells in assay medium.

    • Dispense 4 µL of the cell suspension into each well of the 1536-well plate.

    • Incubate the plates overnight at 37°C in 5% CO₂.[8]

  • Compound Addition:

    • Add 48 nL of test compounds (final concentration of 10 µM) or DMSO to the appropriate wells.[8]

  • Forskolin/Agonist Challenge:

    • Prepare a mixture of forskolin and a known S1P₁ agonist (e.g., SEW2871). For agonist screening, a forskolin challenge is used to stimulate cAMP production. S1P₁ agonists will abrogate this effect.

    • Add 1 µL of the forskolin mixture to all wells (final concentration of 4 µM, which is the EC₈₀ for forskolin).[8]

    • For a potentiator screen, a low concentration (e.g., EC₂₀) of an S1P₁ agonist can also be included.[8]

    • Incubate for 1 hour at 37°C in 5% CO₂.

  • Detection:

    • Add 1 µL of LiveBLAzer™-FRET B/G Substrate to each well.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).

    • The ratio of blue to green fluorescence is proportional to the level of β-lactamase activity, which is inversely proportional to the intracellular cAMP concentration.

Data Analysis:

  • Normalize the data on a per-plate basis to the positive (e.g., 1 µM SEW2871) and negative (DMSO) controls.[8]

  • Calculate the percent activity for each compound.

  • Identify hits based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the negative control).

  • Confirmed hits should be further characterized in dose-response experiments to determine their EC₅₀ values.

Quantitative Data for S1P₁ Receptor Modulators:

CompoundTypeAssay TypeEC₅₀/IC₅₀ (nM)
SiponimodAgonist[³³P]GTPγS binding0.4
Fingolimod (FTY720-P)Agonist[³⁵S]GTPγS binding0.3
SEW2871Agonist[³⁵S]GTPγS binding13
OzanimodAgonist[³⁵S]GTPγS binding0.2
JTE-013Antagonist (S1P₂)[³²P]S1P binding68.47

Note: Data is compiled from various sources and assay conditions may differ.

Application Note 2: HTS Assay for Sphingosine Kinase 1 (SphK1) Inhibitors

This application note details a real-time, fluorescence-based HTS assay for identifying inhibitors of SphK1. The assay utilizes a fluorescently labeled sphingosine analog, NBD-sphingosine, whose fluorescence properties change upon phosphorylation by SphK1.

Experimental Protocol: NBD-Sphingosine Fluorescence Assay

This protocol is based on a real-time high-throughput fluorescence assay for sphingosine kinases.[9][10]

Materials and Reagents:

  • Enzyme: Recombinant human SphK1.

  • Substrate: NBD-sphingosine (NBD-Sph).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100.

  • Cofactor: ATP.

  • Compounds: Test compounds, a known SphK1 inhibitor (e.g., PF-543) as a positive control, and DMSO as a negative control.

  • Plates: 384-well black, low-volume assay plates.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NBD-Sph in DMSO.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO.

  • Assay Setup:

    • To each well of the 384-well plate, add:

      • Assay buffer.

      • Test compound or control (final DMSO concentration ≤ 1%).

      • Recombinant SphK1 enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Monitoring:

    • Initiate the kinase reaction by adding a solution of NBD-Sph and ATP to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence in real-time with excitation at 550 nm and emission at 584 nm.[10] The phosphorylation of NBD-Sph leads to a red-shift in its fluorescence emission.[9][10]

    • Record fluorescence readings every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates to the positive (known inhibitor) and negative (DMSO) controls.

  • Calculate the percent inhibition for each test compound.

  • Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • Perform dose-response experiments for confirmed hits to determine their IC₅₀ values.

Quantitative Data for SphK Inhibitors:

CompoundTargetAssay TypeIC₅₀ (nM)
PF-543SphK1Fluorescence (NBD-Sph)16
SKI-IISphK1/2Radiometric~5,000
ABC294640SphK2Radiometric~10,000
K145SphK2Fluorescence (NBD-Sph)~5,000

Note: Data is compiled from various sources and assay conditions may differ.

Conclusion

The protocols and application notes provided here offer a framework for the high-throughput screening and identification of novel modulators of the S1P signaling pathway. The successful execution of these assays, from primary screening through hit validation, will enable the discovery of potent and selective compounds with therapeutic potential for a range of diseases. Careful assay optimization, including the consistent monitoring of the Z'-factor, is crucial for the success of any HTS campaign.

References

Application Notes and Protocols for (R)-SHiP in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Specific Hybridization Internalization Probe (SHiP) assay is a powerful technique for studying the internalization and intracellular trafficking of molecules in live cells using fluorescence microscopy. By selectively quenching the fluorescence of non-internalized probes, the SHiP assay provides a high signal-to-noise ratio, enabling precise visualization and quantification of internalized cargo. This document provides detailed application notes and protocols for implementing the SHiP assay in fluorescence microscopy, with a focus on studying B cell receptor (BCR)-mediated antigen internalization.

Principle of the SHiP Assay

The SHiP assay utilizes two key components:

  • Fluorescence Internalization Probe (FIP): A single-stranded DNA (ssDNA) oligonucleotide labeled with a fluorophore. The FIP is conjugated to a ligand of interest (e.g., an antibody or antigen) that binds to a specific cell surface receptor.

  • Quencher Probe (QP): A complementary ssDNA oligonucleotide labeled with a quencher molecule. The QP is cell-impermeable and hybridizes to the FIP, quenching its fluorescence.

When the FIP-ligand conjugate is incubated with cells, it binds to its receptor and can be internalized. Upon addition of the QP, the fluorescence of the FIP-ligand remaining on the cell surface is quenched, while the internalized FIP-ligand remains fluorescent, as it is inaccessible to the QP. This allows for the specific visualization and analysis of the internalized population.

Applications

  • Receptor Internalization and Trafficking: Study the dynamics of receptor-mediated endocytosis for various receptors.

  • Drug Delivery: Visualize and quantify the cellular uptake of nanoparticle-based drug delivery systems.

  • Immunology: Investigate antigen internalization by immune cells, such as B cells, which is a critical step in the adaptive immune response.

  • High-Throughput Screening: Adaptable for screening compounds that modulate receptor internalization.

Quantitative Data Summary

The SHiP assay offers significant advantages over traditional methods for studying internalization, which often suffer from high background fluorescence from non-internalized ligands.

ParameterSHiP AssayTraditional Methods (e.g., acid wash, antibody stripping)
Signal-to-Noise Ratio HighLow to Moderate
Specificity for Internalized Cargo HighModerate (incomplete quenching/stripping)
Suitability for Live-Cell Imaging ExcellentCan be harsh on cells, often limited to fixed cells
Compatibility with Super-Resolution YesLimited
Workflow Complexity ModerateCan be complex and variable
Quenching Efficiency Typically >90%Variable and often incomplete

Experimental Protocols

I. Preparation of FIP-Ligand Conjugates

This protocol describes the conjugation of a thiol-modified FIP to a maleimide-activated antibody (e.g., anti-IgM for BCR studies).

Materials:

  • Thiol-modified ssDNA FIP (e.g., 5'-/5ThioMC6-D/TTGCTAGGACGTCCAT-3' labeled with a fluorophore like ATTO647N)

  • Maleimide-activated antibody (e.g., anti-IgM)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reduction of Thiol-Modified FIP:

    • Resuspend the thiol-modified FIP in nuclease-free water to a final concentration of 1 mM.

    • Add TCEP to a final concentration of 10 mM.

    • Incubate at room temperature for 1 hour to reduce the disulfide bonds.

  • Purification of Reduced FIP:

    • Remove excess TCEP using a size-exclusion chromatography column equilibrated with PBS (pH 7.2).

  • Conjugation Reaction:

    • Immediately mix the reduced FIP with the maleimide-activated antibody in a molar ratio of 5:1 (FIP:antibody).

    • Incubate the reaction at 4°C overnight with gentle mixing.

  • Purification of FIP-Antibody Conjugate:

    • Purify the conjugate from unconjugated FIP using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Determine the concentration and degree of labeling of the conjugate using UV-Vis spectrophotometry.

II. Live-Cell Imaging of BCR Internalization using the SHiP Assay

Materials:

  • B cells (e.g., A20 cell line)

  • Complete cell culture medium

  • FIP-anti-IgM conjugate

  • Quencher Probe (QP) (e.g., 5'-ATGGACGTCC-3' labeled with a quencher like Black Hole Quencher 2)

  • Poly-L-lysine or fibronectin-coated imaging dishes

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed B cells onto poly-L-lysine or fibronectin-coated imaging dishes and allow them to adhere.

  • Labeling:

    • Cool the cells to 4°C to inhibit internalization.

    • Incubate the cells with the FIP-anti-IgM conjugate (e.g., 1 µg/mL in cold medium) for 30 minutes at 4°C.

    • Wash the cells three times with cold medium to remove unbound conjugate.

  • Initiation of Internalization and Imaging:

    • Mount the imaging dish on the microscope stage pre-warmed to 37°C.

    • Add pre-warmed medium to the cells to initiate internalization.

    • Start image acquisition immediately. Acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 30-60 minutes).

  • Quenching:

    • At a desired time point during the imaging sequence, add the QP to the medium to a final concentration of 1 µM.

    • Continue image acquisition to visualize the specific signal from the internalized FIP-anti-IgM.

  • Data Analysis:

    • Quantify the fluorescence intensity of internalized vesicles over time using image analysis software (e.g., ImageJ/Fiji).

    • Track the movement and colocalization of internalized vesicles with endosomal markers if co-staining is performed.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B Cell Receptor (BCR) Antigen->BCR Binding & Clustering Endosome Endosome Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Endocytosis Clathrin-Mediated Endocytosis BCR->Endocytosis Lyn->BCR Phosphorylation Signalosome Signalosome Formation Syk->Signalosome Downstream Downstream Signaling (PI3K, PLCγ2) Signalosome->Downstream Downstream->Endocytosis Initiation Endocytosis->Endosome Vesicle Formation

Caption: B Cell Receptor (BCR) signaling pathway leading to antigen internalization.

SHiP_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis FIP_conj 1. Conjugate FIP to Ligand Label 2. Label Cells with FIP-Ligand at 4°C FIP_conj->Label Internalize 3. Shift to 37°C to Initiate Internalization Label->Internalize Image_pre 4. Live-Cell Imaging (Pre-Quench) Internalize->Image_pre Quench 5. Add Quencher Probe (QP) Image_pre->Quench Image_post 6. Live-Cell Imaging (Post-Quench) Quench->Image_post Analyze 7. Quantify Internalized Fluorescence Image_post->Analyze

Caption: Experimental workflow of the Specific Hybridization Internalization Probe (SHiP) assay.

Application Notes and Protocols: (R)-SHiP in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Featuring the Allosteric SHP2 Inhibitor SHP099

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "(R)-SHiP" is not a standardized identifier for a specific molecule in widespread scientific literature. It is possible this refers to a specific (R)-stereoisomer of a SHP (Src homology region 2 domain-containing phosphatase) inhibitor. Given the prominence and extensive characterization of the allosteric SHP2 inhibitor SHP099 in cancer research, these application notes will focus on SHP099 as a representative and highly relevant example of a SHP2 inhibitor used in various disease models. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2]

Introduction

SHP2 plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs), primarily through the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Activating mutations in SHP2 are linked to developmental disorders and various cancers.[2] SHP099 is a potent and selective allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and downstream signaling.[1][2] This document provides detailed application notes and protocols for the use of SHP099 in cancer disease models.

Data Presentation

Table 1: In Vitro Efficacy of SHP099
ParameterCell LineCancer TypeValueReference
IC50 (Enzymatic Assay) --71 nM[2]
IC50 (p-ERK Inhibition) KYSE-520Esophageal Squamous Cell Carcinoma~240 nM[1]
IC50 (Cell Growth) MV-4-11Acute Myeloid Leukemia0.32 µM[1]
IC50 (Cell Growth) TF-1Erythroleukemia1.73 µM[1]
IC50 (Cell Growth) Multiple Myeloma (RPMI-8226)Multiple MyelomaConcentration-dependent decrease in viability[3]
IC50 (Cell Growth) Multiple Myeloma (NCI-H929)Multiple MyelomaConcentration-dependent decrease in viability[3]
Table 2: In Vivo Efficacy of SHP099 in Xenograft Models
Cancer ModelAnimal ModelDosage and AdministrationKey OutcomeReference
Esophageal Squamous Cell Carcinoma (KYSE-520)Nude Mice100 mg/kg, daily, oral gavageMarked tumor growth inhibition[2][4]
Acute Myeloid Leukemia (FLT3-ITD)Orthotopic Mouse Model75 mg/kg, dailyNear-complete eradication of circulating leukemic cells[2]
Colon Cancer (CT-26)BALB/c Mice5 mg/kg, daily, intraperitonealSignificant tumor growth suppression[5]
Ovarian Cancer (IGROV1)Nude Mice50 mg/kg, daily, oral gavage (in combination with BKM120)Induced rapid tumor regression[6]
Lung Metastatic Tumor (B16 melanoma)C57BL/6 Mice15 mg/kg, every other dayPromoted thrombolysis in a dose-dependent manner[7]

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activation SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription SHP099 SHP099 SHP099->SHP2_inactive stabilizes inactive state Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A1 Seed cells in multi-well plates A2 Treat with SHP099 (various concentrations) A1->A2 B1 Lyse cells in RIPA buffer A2->B1 B2 Quantify protein concentration (BCA assay) B1->B2 C1 Denature proteins and load on SDS-PAGE gel B2->C1 C2 Separate proteins by size C1->C2 C3 Transfer proteins to PVDF membrane C2->C3 D1 Block membrane (e.g., 5% BSA) C3->D1 D2 Incubate with primary antibody (e.g., anti-p-ERK) D1->D2 D3 Incubate with HRP-conjugated secondary antibody D2->D3 D4 Add chemiluminescent substrate and image D3->D4

References

Application Notes and Protocols for the Synthesis and Purification of (R)-SHiP, a Chiral SHIP1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1) is a critical negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells.[1] Activation of SHIP1 has emerged as a promising therapeutic strategy for various inflammatory diseases and certain cancers. Small molecule activators of SHIP1, such as analogs of the marine natural product pelorol (B1251787), have shown significant potential in preclinical studies.[2][3]

The stereochemistry of these activators can play a crucial role in their biological activity and pharmacokinetic properties. This document provides detailed protocols for the enantioselective synthesis and purification of a representative chiral SHIP1 activator, modeled after the synthesis of (-)-pelorol analogs, which we will refer to as (R)-SHiP for the purpose of these notes. The synthesis originates from a readily available chiral starting material, ensuring control over the absolute stereochemistry of the final compound.

Signaling Pathway of SHIP1 Activation

The diagram below illustrates the role of SHIP1 in the PI3K/Akt signaling pathway and the mechanism of action of SHIP1 activators.

SHIP1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt Akt (Active) Akt->pAkt Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) pAkt->Downstream SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation R_SHiP This compound R_SHiP->SHIP1 Allosteric Activation Ligand Ligand Ligand->Receptor Activation

Caption: The PI3K/Akt signaling pathway and the role of this compound.

Enantioselective Synthesis of this compound (Pelorol Analog)

The following protocol describes a synthetic route to a chiral SHIP1 activator, starting from the commercially available (+)-sclareolide. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer.[4][5]

Overall Synthetic Workflow

Synthesis_Workflow Start (+)-Sclareolide Step1 Reduction to Lactol Start->Step1 Step2 Iodination Step1->Step2 Step3 Dehydroiodination/ Hydrolysis Step2->Step3 Step4 Hydroboration Step3->Step4 Step5 Suzuki Coupling Step4->Step5 Step6 Friedel-Crafts Cyclization Step5->Step6 Step7 Final Modification & Demethylation Step6->Step7 End This compound Step7->End

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Step 1: Reduction of (+)-Sclareolide to Lactol

  • Reaction Setup: To a solution of (+)-sclareolide (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the slow addition of methanol (B129727), followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of lactol diastereomers, is often used in the next step without further purification.

Step 2: Iodination

  • Reaction Setup: Dissolve the crude lactol from the previous step in a suitable solvent such as toluene.[4] Add iodine (I₂, 1.5 eq) and phenyliodine(III) diacetate (PIDA, 1.5 eq).

  • Reaction Conditions: Irradiate the mixture with a tungsten lamp at 80 °C for 1 hour.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash sequentially with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Dehydroiodination and Hydrolysis

  • Reaction Setup: Dissolve the iodinated intermediate in pyridine. Add silver fluoride (B91410) (AgF) and stir the mixture at room temperature for 12 hours in the dark.[3]

  • Hydrolysis: Add potassium carbonate (K₂CO₃) and methanol to the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Work-up: Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Hydroboration to Borono-Sclareolide

  • Reaction Setup: Dissolve the product from the previous step in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere. Add borane-THF complex (BH₃·THF) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. The resulting borono-sclareolide can be purified by column chromatography.[5]

Step 5: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the borono-sclareolide (1.0 eq), an appropriate aryl bromide (e.g., 1-bromo-2,3-dimethoxybenzene, 1.2 eq), palladium acetate (B1210297) (Pd(OAc)₂, 0.05 eq), a suitable phosphine (B1218219) ligand (e.g., S-Phos, 0.1 eq), and cesium fluoride (CsF, 3.0 eq) in a degassed solvent like 1,4-dioxane.

  • Reaction Conditions: Heat the mixture at a suitable temperature (e.g., 50-80 °C) under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Step 6: Friedel-Crafts Cyclization

  • Reaction Setup: Dissolve the Suzuki coupling product in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

  • Reaction: Add a Lewis acid such as tin(IV) chloride (SnCl₄) dropwise. Stir the mixture at -78 °C for 1 hour.[3]

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with CH₂Cl₂, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Step 7: Final Modification and Demethylation to this compound

  • Modification (if necessary): Depending on the desired final analog, further modifications such as oxidation of a methylene (B1212753) group to a ketone may be performed.[5]

  • Demethylation: Dissolve the methoxy-protected intermediate in anhydrous CH₂Cl₂ at -78 °C. Add boron tribromide (BBr₃) or boron triiodide (BI₃) dropwise.[3]

  • Work-up: After the reaction is complete, quench with methanol at -78 °C and allow to warm to room temperature.

  • Purification: Dilute with an organic solvent, wash with water and brine, dry, and concentrate. The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Purification Methods

Purification of intermediates and the final product is critical to obtain high-purity this compound. A combination of chromatographic techniques is typically employed.

Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chroma Silica Gel Column Chromatography Crude_Product->Column_Chroma Fraction_Collection Fraction Collection (TLC analysis) Column_Chroma->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Semi_Pure Semi-pure Intermediate/ Final Product Solvent_Evaporation->Semi_Pure Prep_HPLC Preparative HPLC (Reversed-Phase) Semi_Pure->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product Characterization Characterization (NMR, MS, Chiral HPLC) Final_Product->Characterization

Caption: General purification workflow for this compound and its intermediates.

Detailed Purification Protocols

1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The specific gradient will depend on the polarity of the compound being purified.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used for the final purification of polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Procedure:

    • Dissolve the semi-pure product in a suitable solvent compatible with the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run the appropriate gradient method to separate the desired product from impurities.

    • Collect the fraction corresponding to the product peak.

    • Lyophilize or evaporate the solvent to obtain the pure this compound.

3. Chiral HPLC for Enantiomeric Purity Analysis

To confirm the enantiomeric excess (e.e.) of the final product, analytical chiral HPLC is essential.

  • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak or Chiralcel).

  • Mobile Phase: Typically a mixture of hexanes and an alcohol like isopropanol.

  • Procedure:

    • Dissolve a small amount of the final product in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Run an isocratic mobile phase to separate the enantiomers.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of a pelorol analog.

Table 1: Summary of Key Reaction Steps and Conditions

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1ReductionDIBAL-HCH₂Cl₂-78>95
2IodinationI₂, PIDAToluene80~78[4]
5Suzuki CouplingPd(OAc)₂, S-Phos, Aryl Bromide1,4-Dioxane50-8070-85
6Friedel-Crafts CyclizationSnCl₄CH₂Cl₂-78~76[5]
7DemethylationBBr₃ or BI₃CH₂Cl₂-7850-70

Table 2: Purification Parameters

Purification MethodStationary PhaseTypical Mobile PhaseApplication
Column ChromatographySilica GelHexanes/Ethyl Acetate GradientPurification of Intermediates
Preparative HPLCC18 Reversed-PhaseWater/Acetonitrile Gradient (+ 0.1% TFA)Final Product Purification
Chiral HPLCChiral Stationary PhaseHexanes/IsopropanolEnantiomeric Purity Analysis

Conclusion

The protocols outlined in this document provide a comprehensive guide for the enantioselective synthesis and purification of this compound, a representative chiral SHIP1 activator. By utilizing a chiral pool starting material and established synthetic transformations, researchers can access enantiomerically pure SHIP1 activators for further biological evaluation. Careful purification and analytical characterization are paramount to ensure the quality and reliability of the synthesized compounds for research and drug development purposes.

References

Application Notes & Protocols for the Quantification of (R)-SHiP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties.[1] Therefore, the ability to selectively quantify a specific enantiomer, such as the hypothetical (R)-SHiP, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2]

These application notes provide detailed protocols for the quantitative analysis of this compound using two distinct and powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct chiral separation and quantification, and a Fluorescence Polarization (FP) assay for a high-throughput competitive binding analysis.

(Disclaimer: As "this compound" is not a specifically identified molecule in the public domain, for the purpose of these application notes, it is treated as a hypothetical chiral small molecule. The signaling pathway provided is based on the known functions of SH2-containing inositol-5'-phosphatase (SHIP1) and is used here for illustrative purposes.)

Analytical Technique 1: Chiral LC-MS/MS for Direct Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive method for quantifying small molecules in complex biological samples.[3] By employing a chiral stationary phase (CSP), it is possible to achieve chromatographic separation of enantiomers, allowing for the individual quantification of this compound.[1][3][4]

Experimental Protocol: Quantification of this compound in Human Plasma by Chiral LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is designed for the extraction of this compound from a human plasma matrix.

  • Materials:

    • Human plasma samples containing this compound

    • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Water (H₂O), HPLC grade

    • Formic acid (FA)

    • SPE cartridges (e.g., C18)[5]

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution. Vortex for 10 seconds.

    • Add 200 µL of 0.1% FA in ACN to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in H₂O.

    • Elute this compound and the IS with 1 mL of MeOH.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Chiral LC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a chiral column (e.g., cellulose-based CSP)[3]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: Isocratic mixture of ACN and 0.1% FA in H₂O (e.g., 70:30 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: [M+H]⁺ → fragment ion 1

      • Internal Standard: [M+H]⁺ → fragment ion 2

    • Note: Specific MRM transitions and collision energies must be optimized for this compound.

Data Presentation: LC-MS/MS Quantification of this compound

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (this compound/IS)Accuracy (%)
1.0 (LLOQ)0.012102.5
5.00.06198.8
25.00.305101.2
100.01.22099.5
250.03.045100.8
500.0 (ULOQ)6.11099.1

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Precision and Accuracy of the Chiral LC-MS/MS Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
Low3.04.5101.75.2102.1
Medium75.03.199.24.0100.5
High400.02.5100.93.399.8

QC: Quality Control; %CV: Percent Coefficient of Variation

Analytical Technique 2: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for high-throughput screening and quantitative analysis of molecular binding events.[6] The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled molecule (tracer) when it binds to a larger molecule (e.g., a protein target).[7] In a competitive binding format, unlabeled this compound competes with the tracer for binding to the target protein, leading to a decrease in fluorescence polarization.[6]

Experimental Protocol: Competitive FP Assay for this compound

1. Assay Principle

A fluorescently-labeled version of a ligand that binds to the target protein of this compound is used as a tracer. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. When bound to the larger target protein, its tumbling is slowed, leading to high polarization. This compound in a sample will compete with the tracer for binding to the target, causing a concentration-dependent decrease in the FP signal.

2. Materials

  • Target Protein (e.g., purified SHIP1)

  • Fluorescent Tracer (e.g., fluorescently-labeled ligand for SHIP1)

  • This compound standard solutions

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black microplates

  • Fluorescence plate reader with polarization filters

3. Procedure

  • Prepare a dilution series of the this compound standard in the assay buffer.

  • In a 384-well plate, add 10 µL of each this compound standard dilution or sample.

  • Add 10 µL of a solution containing the target protein and the fluorescent tracer to each well. The concentrations of the protein and tracer should be optimized beforehand to give a stable and robust high FP signal.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[8]

  • Measure the fluorescence polarization using a plate reader. Excitation and emission wavelengths should be appropriate for the chosen fluorophore.

Data Presentation: FP Assay for this compound

Table 3: Competitive FP Assay Data for this compound

This compound Conc. (nM)Fluorescence Polarization (mP)% Inhibition
0.01250.10.5
0.1248.52.1
1235.215.4
10180.667.8
100155.392.1
1000150.996.3

mP: millipolarization units

The IC₅₀ value (the concentration of this compound that inhibits 50% of tracer binding) can be determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates R_SHiP This compound SHIP1 SHIP1 R_SHiP->SHIP1 Activates SHIP1->PIP3 Dephosphorylates Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream

Caption: Hypothetical signaling pathway of this compound activating SHIP1.

Experimental Workflows

G cluster_LCMS LC-MS/MS Workflow A Plasma Sample + Internal Standard B Protein Precipitation A->B C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E Chiral LC Separation D->E F Tandem MS Detection E->F G Data Analysis & Quantification F->G G cluster_FP Fluorescence Polarization Assay Workflow P1 Prepare this compound Dilution Series P2 Add Target Protein & Fluorescent Tracer P1->P2 P3 Incubate to Reach Equilibrium P2->P3 P4 Measure Fluorescence Polarization P3->P4 P5 Data Analysis (IC50 determination) P4->P5

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R)-SHiP Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental results involving (R)-SHiP, a representative SHP2 inhibitor. The following sections offer frequently asked questions, detailed experimental protocols, and data presentation guidelines to address common challenges and ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with the SHP2 inhibitor are inconsistent across different experimental sets. What are the likely causes?

A1: Inconsistent results are a common challenge in preclinical research and can stem from several sources. These can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental system-related issues: This covers variability in cell culture conditions, such as cell passage number and density.

  • Assay-related issues: This pertains to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Q2: How can I confirm that the observed cellular phenotype is a direct result of on-target SHP2 inhibition and not due to off-target effects?

A2: Differentiating on-target from off-target effects is a critical aspect of drug development. To validate that the observed effects are due to SHP2 inhibition, consider the following approaches:

  • Use a structurally different SHP2 inhibitor: A similar phenotype with a different chemical scaffold strengthens the evidence for on-target activity.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to SHP2 within the cell at the concentrations used.[1]

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. What steps should I take?

A3: High levels of cell death can obscure the specific effects of the inhibitor. It is crucial to distinguish between targeted anti-proliferative effects and general toxicity.[1] Consider performing a dose-response curve to determine the optimal concentration range that inhibits SHP2 activity without causing excessive cell death.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with SHP2 inhibitors.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution Rationale
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Utilize a cell counter and a multichannel pipette for plating.Cell number can significantly impact the final readout of viability assays.[1]
High Cell Passage Number Use cells within a defined, low-passage number range for all experiments.Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1]
Compound Solubility Issues Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.Poor solubility can lead to inaccurate dosing and high variability.[1]
Variable Incubation Time Standardize the incubation time with the inhibitor across all experiments.The effect of the inhibitor can be time-dependent.[1]
Issue 2: Lack of Downstream Pathway Inhibition (e.g., pERK)
Potential Cause Recommended Solution Rationale
Inconsistent Stimulation If studying growth factor-induced signaling, ensure consistent timing and concentration of the growth factor stimulation.The activation state of the pathway can influence the inhibitor's effect.[1]
Suboptimal Lysis and Sample Preparation Use ice-cold lysis buffer containing phosphatase and protease inhibitors. Process all samples quickly and consistently.Phosphorylation states can change rapidly post-lysis.[1]
Ineffective Antibody for Western Blot Validate the specificity and optimal dilution of the primary antibody for pERK and total ERK.A poorly performing antibody will not yield reliable results.
Insufficient Drug Concentration Perform a dose-response experiment to determine the concentration of the SHP2 inhibitor required to inhibit ERK phosphorylation.The effective concentration can vary between cell lines.

Key Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the key steps for assessing the effect of an SHP2 inhibitor on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the SHP2 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: SHP2 in the RAS/MAPK Pathway

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates SHP2->SOS Dephosphorylates & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->SHP2 Inhibits

Caption: SHP2's role in the RAS/MAPK signaling pathway.

Experimental Workflow: Troubleshooting Inconsistent IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed CheckCells Verify Cell Culture Conditions: - Passage Number - Seeding Density Start->CheckCells ConsistentCells Are Cell Conditions Consistent? CheckCells->ConsistentCells CheckCompound Assess Compound Integrity: - Solubility - Fresh Dilutions ConsistentCompound Is Compound Prep Consistent? CheckCompound->ConsistentCompound CheckAssay Review Assay Parameters: - Incubation Time - Reagent Preparation ConsistentAssay Are Assay Parameters Consistent? CheckAssay->ConsistentAssay ConsistentCells->CheckCompound Yes StandardizeCells Standardize Cell Culture Protocol ConsistentCells->StandardizeCells No ConsistentCompound->CheckAssay Yes StandardizeCompound Prepare Fresh Stock & Working Solutions ConsistentCompound->StandardizeCompound No StandardizeAssay Standardize Assay Protocol ConsistentAssay->StandardizeAssay No Rerun Re-run Experiment ConsistentAssay->Rerun Yes StandardizeCells->Rerun StandardizeCompound->Rerun StandardizeAssay->Rerun Analyze Analyze Results Rerun->Analyze

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Optimizing (R)-SHiP Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of (R)-SHiP for maximal efficacy. The information is presented in a clear question-and-answer format to directly address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule modulator of the SH2-containing inositol-5'-phosphatase (SHIP). SHIP is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3][4] By modulating SHIP's activity, this compound can influence a variety of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The "(R)-" designation refers to a specific stereoisomer of the active compound, which often determines its biological activity and potency.

Q2: How do I determine the optimal starting concentration of this compound for my cell line?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A common starting point for in vitro studies is to perform a dose-response curve.

  • Recommendation: Begin with a broad range of concentrations, for example, from 10 nM to 100 µM, with logarithmic dilutions.

  • Assay: Use a relevant assay to measure the desired effect, such as a cell viability assay (e.g., MTT or CellTiter-Glo), a proliferation assay (e.g., BrdU incorporation), or a specific biomarker of pathway activation (e.g., phosphorylation of Akt).

  • Incubation Time: A standard initial incubation time is 24 to 72 hours, which may need to be optimized further.

Q3: I am not observing the expected effect of this compound. What are the potential reasons?

Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Not all cell lines express the target, SHIP, at the same level or have the same dependence on the PI3K pathway. Verify SHIP expression in your cell line of interest via Western blot or qPCR.

  • Compound Integrity: Ensure the this compound compound has been stored correctly (as per the manufacturer's instructions) and has not degraded. Prepare fresh stock solutions.

  • Solubility Issues: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. The final solvent concentration should be kept low (typically <0.1%) and consistent across all conditions, including vehicle controls.

  • Incubation Time: The time required to observe an effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration of treatment.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive readout of pathway activity, such as measuring the levels of PIP3 or phosphorylated downstream effectors of PI3K.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High inter-experimental variability Inconsistent cell passage number or confluency.Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and allow them to adhere and stabilize before treatment.
Inconsistent compound preparation.Prepare fresh stock solutions of this compound for each experiment. Use a calibrated pipette for accurate dilutions.
Unexpected cytotoxicity at low concentrations Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle control with the highest solvent concentration used.
Off-target effects.This is a possibility with any small molecule. If possible, test the effect of a structurally related but inactive analog or use a secondary method (e.g., siRNA-mediated knockdown of SHIP) to confirm that the observed phenotype is on-target.
Precipitation of the compound in culture medium Poor solubility.Decrease the final concentration of this compound. Increase the serum concentration in the medium if compatible with the experimental design, as serum proteins can aid in solubility.
Loss of compound activity over time in culture Compound instability or metabolism.For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of PI3K Pathway Activation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Akt->Cell Survival, Growth, Proliferation SHIP SHIP SHIP->PIP3 dephosphorylates This compound This compound This compound->SHIP modulates experimental_workflow cluster_0 Concentration Optimization cluster_1 Mechanism of Action Dose-Response Curve Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50 Select Optimal Concentration Select Optimal Concentration Determine IC50->Select Optimal Concentration Treat with Optimal Concentration Treat with Optimal Concentration Select Optimal Concentration->Treat with Optimal Concentration Western Blot (p-Akt) Western Blot (p-Akt) Treat with Optimal Concentration->Western Blot (p-Akt) Functional Assays Functional Assays Treat with Optimal Concentration->Functional Assays

References

(R)-SHiP off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-SHiP inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of (R)-enantiomers of SHIP (SH2-containing inositol (B14025) 5-phosphatase) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stereochemistry important?

A1: this compound refers to the (R)-enantiomer of a chiral small molecule inhibitor targeting SHIP1 and/or SHIP2. Enantiomers are non-superimposable mirror images of a molecule. While they have the same chemical formula, their three-dimensional arrangement differs. This seemingly small difference can have significant implications in a biological system.[1][2]

Biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a drug.[2] This can lead to one enantiomer (the "eutomer") having the desired therapeutic effect, while the other (the "distomer") may be less active, inactive, or contribute to off-target effects and toxicity.[3] The development of single-enantiomer drugs, a process sometimes called "chiral switching," aims to improve the therapeutic index by maximizing on-target potency and minimizing off-target liabilities.[4] Therefore, understanding the specific activity and selectivity of the (R)-enantiomer is crucial.

Q2: What are the known off-target effects of SHIP inhibitors?

A2: SHIP inhibitors, while targeting the PI3K/AKT pathway, have been reported to exhibit several off-target effects, which can be cell-type and compound-dependent. Some of the documented off-target effects include:

  • Cytotoxicity: Many SHIP1 inhibitors have been observed to be cytotoxic at higher concentrations, which may be due to off-target effects or on-target toxicities in certain cell types.[5][6]

  • Kinase Inhibition: Due to the conserved nature of ATP-binding sites in protein kinases, small molecule inhibitors can sometimes bind to kinases as off-targets. Kinome profiling of SHIP inhibitors is essential to identify such interactions.

  • Effects on Other Phosphatases: Although some SHIP inhibitors show selectivity for SHIP1 over the closely related SHIP2, cross-reactivity can be a concern and should be experimentally verified.[7]

Q3: How can I determine if an observed cellular phenotype is an off-target effect of my this compound inhibitor?

A3: Distinguishing on-target from off-target effects is a critical step in characterizing a new inhibitor. Here is a logical workflow to address this:

A Unexpected Phenotype Observed B Dose-Response Correlation? (Phenotype vs. On-Target Inhibition) A->B C Use Structurally Unrelated SHIP Inhibitor B->C Yes I Likely Off-Target Effect B->I No D Rescue with Drug-Resistant SHIP1/2 Mutant C->D Same Phenotype C->I Different Phenotype F Phenotype Persists D->F Phenotype Persists G Phenotype Abrogated D->G Phenotype Rescued E Genetic Knockdown/Knockout of SHIP1/2 E->F No Effect E->G Phenotype Mimicked F->I H Likely On-Target Effect G->H

Caption: Troubleshooting logic for off-target effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound inhibitors.

ProblemPossible Cause(s)Troubleshooting Steps
High cytotoxicity observed at expected therapeutic concentrations. 1. Potent off-target effects on essential cellular pathways.[8] 2. On-target toxicity in the specific cell line used.1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Use a lower concentration of the inhibitor. 3. Screen for off-target effects using kinome profiling. 4. Test the inhibitor in a different cell line.
Inconsistent results between biochemical and cell-based assays. 1. Poor cell permeability of the inhibitor. 2. The inhibitor is a substrate for cellular efflux pumps. 3. High intracellular ATP concentration outcompeting the inhibitor in cell-based assays.1. Assess the physicochemical properties of the inhibitor. 2. Use a cell line with lower expression of efflux pumps. 3. Confirm target engagement in cells using CETSA.
No observable effect on pAKT levels after treatment. 1. Insufficient inhibitor concentration or incubation time. 2. Low or no expression of SHIP1/2 in the cell line. 3. The pAKT pathway is not regulated by SHIP1/2 in your specific cellular context.1. Perform a dose-response and time-course experiment. 2. Confirm SHIP1/2 expression by Western blot. 3. Use a positive control (e.g., a known PI3K inhibitor) to confirm assay validity.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the on-target and off-target effects of your this compound inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that the this compound inhibitor binds to SHIP1/2 in a cellular context.[2]

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis and Separation cluster_3 Detection A Treat cells with This compound inhibitor or vehicle B Aliquot cells and heat at different temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze by Western blot for SHIP1/2 E->F

Caption: CETSA experimental workflow.

Materials:

  • Cell line expressing SHIP1/2

  • This compound inhibitor

  • Vehicle control (e.g., DMSO)

  • PBS, lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-SHIP1 or anti-SHIP2, and appropriate secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor at the desired concentration or with a vehicle control for 1-2 hours.

  • Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.[2]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using an antibody specific for SHIP1 or SHIP2.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble SHIP1/2 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: pAKT (Ser473) Western Blot for Downstream Pathway Analysis

This protocol measures the phosphorylation of AKT at Serine 473, a downstream marker of the PI3K pathway, to assess the functional consequence of SHIP1/2 inhibition.[3][9][10]

Materials:

  • Cell line of interest

  • This compound inhibitor

  • Stimulant (e.g., growth factor like IGF-1)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-pAKT (Ser473), anti-total AKT, and appropriate secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Pre-treat the cells with various concentrations of the this compound inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 for 10 minutes) to activate the PI3K pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-pAKT (Ser473) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with an anti-total AKT antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for pAKT and total AKT. Calculate the ratio of pAKT to total AKT for each condition.

Protocol 3: Kinome Profiling for Selectivity Assessment

This protocol outlines a general workflow for assessing the selectivity of the this compound inhibitor against a broad panel of kinases. This is often performed as a service by specialized companies.

cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Activity Measurement cluster_3 Data Analysis A Prepare this compound inhibitor at a fixed concentration B Incubate inhibitor with a large panel of purified kinases A->B C Measure kinase activity (e.g., radiometric or fluorescence-based assay) B->C D Calculate percent inhibition for each kinase C->D E Generate selectivity profile (e.g., kinome tree map) D->E

Caption: Kinome profiling workflow.

General Methodology:

  • Compound Submission: The this compound inhibitor is typically submitted at a specific concentration (e.g., 1 µM) to a contract research organization (CRO).

  • Assay Performance: The CRO performs in vitro kinase activity assays against a large panel of recombinant kinases (e.g., >400 kinases). These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Collection: The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control.

  • Data Analysis: The results are usually reported as the percent inhibition for each kinase at the tested concentration. For significant off-targets, IC50 values can be determined. The data is often visualized as a dendrogram (kinome tree) to illustrate the selectivity profile of the compound.

Signaling Pathway

The following diagram illustrates the role of SHIP1 and SHIP2 in the PI3K/AKT signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI34P2 PI(3,4)P2 PIP3->PI34P2 PDK1 PDK1 PIP3->PDK1 Recruits SHIP SHIP1/2 SHIP->PIP3 Dephosphorylates R_SHiP This compound Inhibitor R_SHiP->SHIP Inhibits AKT AKT PDK1->AKT Phosphorylates pAKT pAKT (active) AKT->pAKT Downstream Downstream Signaling (Cell Survival, Proliferation) pAKT->Downstream Promotes

Caption: SHIP1/2 signaling pathway.

References

Technical Support Center: Improving (R)-SHiP Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with (R)-SHiP for in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low bioavailability and inconclusive results.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical challenge for in vivo research?

This compound is understood to be a small molecule inhibitor targeting the SH2-containing inositol (B14025) 5-phosphatase (SHIP). SHIP is a crucial negative regulator in the PI3K signaling pathway, hydrolyzing PI(3,4,5)P3 to PI(3,4)P2.[3][4] By inhibiting SHIP, this compound is expected to modulate immune cell activation, survival, and proliferation, making it a compound of interest for various therapeutic areas.[3][5]

Like many kinase and phosphatase inhibitors, this compound is likely a lipophilic molecule, a characteristic that often leads to poor water solubility.[6] For in vivo studies, a compound must be in a dissolved state at the site of absorption to be bioavailable.[2][7] Poor solubility can result in low and variable drug absorption, insufficient plasma concentrations to test efficacy, and potential precipitation at the injection site, making it a critical parameter to optimize.

Diagram 1: Simplified SHIP Signaling Pathway

SHIP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation SHIP SHIP SHIP->PIP3 Hydrolysis to PIP(3,4)P2 R_SHiP This compound (Inhibitor) R_SHiP->SHIP Inhibition Downstream Cell Survival, Proliferation Akt->Downstream Promotes

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on SHIP.

Q2: What are the primary strategies to improve the solubility of this compound for in vivo studies?

A multi-faceted approach is often required to enhance the solubility of poorly water-soluble compounds.[1] These strategies can be broadly categorized as formulation-based approaches that improve apparent solubility without chemical modification.

  • Co-solvents: Using water-miscible organic solvents (e.g., PEG400, propylene (B89431) glycol, DMSO) to increase the drug's solubility in the final formulation.[8][9]

  • Surfactants: Employing surfactants (e.g., Tween 80, Polysorbate 80, Cremophor EL) to form micelles that encapsulate the hydrophobic drug, thereby increasing its aqueous solubility.[8][10]

  • Cyclodextrins: Using cyclic oligosaccharides (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11][12]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, oils, and surfactants (e.g., SEDDS, SNEDDS) which can enhance absorption through the lymphatic system and maintain the drug in a solubilized state in the GI tract.[8][13]

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility. Organic acids like citric acid can be used for weakly alkaline drugs.[10]

Q3: How should I structure my formulation development? Can you provide a workflow?

A systematic approach is crucial for efficiently identifying a suitable formulation. The process begins with understanding the compound's properties and progresses through screening various excipients to find a stable and effective system.

Diagram 2: Workflow for Solubility Enhancement

Workflow start Start: This compound with Poor Aqueous Solubility char Physicochemical Characterization (pKa, logP, m.p.) start->char screen Tier 1: Solubility Screening (Co-solvents, Surfactants, Cyclodextrins, pH) char->screen decision1 Solubility Goal Met? screen->decision1 lipid Tier 2: Advanced Formulations (Lipid-Based Systems - LBDDS) decision1->lipid No optimize Optimize Lead Formulation (Concentration, Stability) decision1->optimize Yes decision2 Solubility Goal Met? lipid->decision2 decision2->optimize Yes revisit Re-evaluate Compound or Chemical Modification decision2->revisit No invivo Proceed to In Vivo PK Studies optimize->invivo

Caption: A workflow for selecting a suitable solubility enhancement technique for this compound.

Q4: Can you provide a quantitative comparison of common excipients and vehicles?

The effectiveness of any solubilization method is highly compound-dependent. An initial screening is essential to determine the most promising excipients for this compound. Below is a table summarizing common excipients and a hypothetical data table from a solubility screen.

Table 1: Common Excipients for In Vivo Formulation

Excipient Category Examples Mechanism of Action Common Use
Co-solvents PEG 300, PEG 400, Propylene Glycol, Ethanol, DMSO Reduces solvent polarity, increasing solubility of nonpolar drugs.[9] Oral, Parenteral
Surfactants Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 15 Form micelles to encapsulate hydrophobic drugs.[10] Oral, Parenteral
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) Forms inclusion complexes, shielding the drug from water.[11] Oral, Parenteral
Lipids/Oils Labrafil®, Labrasol®, Capryol®, Sesame Oil, Oleic Acid Acts as a lipid vehicle to dissolve the drug.[13][14] Oral (LBDDS)

| Polymers | Povidone (PVP), HPMC, Soluplus® | Can inhibit precipitation and create amorphous solid dispersions.[15][16] | Oral (Suspensions) |

Table 2: Example Solubility Screening Data for this compound

Vehicle / Excipient System This compound Solubility (mg/mL) Observations
Water < 0.001 Insoluble
Saline < 0.001 Insoluble
5% DMSO / 95% Saline 0.1 Precipitates on standing
10% Solutol® HS 15 in Water 2.5 Clear, stable solution
20% HP-β-CD in Water 5.2 Clear, stable solution
30% PEG 400 / 70% Water 1.8 Clear, stable solution

| 10% Tween® 80 / 5% Ethanol / 85% Saline | 3.5 | Slight opalescence |

Experimental Protocols

Protocol 1: Equilibrium Solubility Screening

Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous vehicles to identify promising formulation strategies.

Materials:

  • This compound (crystalline powder)

  • Selection of vehicles (e.g., Water, PBS, PEG 400, 20% HP-β-CD in water, 10% Tween 80 in water)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator with temperature control (e.g., 25 °C)

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of the test vehicle to the vial.

  • Equilibration: Tightly cap the vials and vortex vigorously for 1 minute. Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL by accounting for the dilution factor.

Troubleshooting Guide

Issue: My this compound formulation precipitates upon dilution in aqueous media or after administration.

This is a common issue when using co-solvents or other systems that rely on maintaining a supersaturated state.[1] Precipitation in vivo can lead to poor absorption and potential toxicity.

Diagram 3: Troubleshooting Formulation Precipitation

Troubleshooting start Problem: Formulation Precipitates Upon Dosing/Dilution check1 Is the dose volume too high or concentration too low? start->check1 action1 Reduce co-solvent/surfactant concentration to minimum effective level. check1->action1 No resolve Problem Resolved check1->resolve Yes, adjust dose check2 Is a single excipient being used? action1->check2 action2 Introduce a precipitation inhibitor (e.g., HPMC, PVP) to the formulation. check2->action2 Yes action3 Use a combination of excipients (e.g., co-solvent + surfactant) at lower individual concentrations. check2->action3 Yes check3 Is the formulation approach robust enough? action2->check3 action3->check3 action4 Switch to a more robust system: - Cyclodextrin Complexation - Lipid-Based System (LBDDS) check3->action4 No check3->resolve Yes action4->resolve

Caption: A logical workflow for troubleshooting precipitation issues with this compound formulations.

Troubleshooting Steps:

  • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility, which may be less prone to precipitation upon dilution.[1]

  • Add a Precipitation Inhibitor: Polymers like HPMC or PVP can be added to the formulation. They do not significantly increase initial solubility but can maintain a supersaturated state and prevent or slow down drug precipitation.

  • Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[1]

  • Switch to a More Robust System: If co-solvents consistently fail, explore alternative systems like cyclodextrins or lipid-based formulations. These systems encapsulate the drug molecule, providing better protection from the aqueous environment and reducing the likelihood of precipitation.[1]

References

(R)-SHiP stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-SHiP Inhibitor

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the this compound inhibitor in long-term experiments. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in experimental settings?

A1: The most common causes for the loss of activity of a small molecule inhibitor like this compound are chemical degradation and reduced solubility.[1][2] Chemical instability can be driven by factors such as improper storage temperature, freeze-thaw cycles, exposure to light, non-optimal pH, and oxidation.[1][2] Poor solubility in aqueous assay buffers can cause the compound to precipitate, lowering its effective concentration and leading to inconsistent results.[1]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: Proper storage is critical for maintaining compound integrity.[2]

  • Solid Compound: Store the solid powder at -20°C or below for long-term stability (up to 3 years).[3][4] Keep the vial tightly sealed in a dry, dark environment.[5] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[2]

  • Stock Solutions (in DMSO): Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous, high-quality DMSO.[2][4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for maximum stability (up to 6 months).[2][3]

Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A3: It is strongly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted into single-use volumes. Each cycle increases the risk of moisture absorption into DMSO, which can lead to hydrolysis of the compound, and may cause precipitation, thereby reducing the effective concentration.[1][6]

Q4: My DMSO stock of this compound appears cloudy or has visible precipitate after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing suggests that the compound's solubility limit has been exceeded or that it has degraded.[6]

  • Action: Gently warm the solution to 37°C and vortex thoroughly to try and redissolve the precipitate.[1] If it remains, the solution is likely compromised and a fresh stock should be prepared. Storing at very high concentrations can increase the risk of precipitation.[6]

Q5: How can I verify the integrity and concentration of my this compound solution?

A5: The most reliable methods to assess the purity and concentration of your inhibitor are analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] These methods can separate the parent compound from degradation products, allowing for accurate quantification of the intact molecule.[2][7]

Data Presentation: Stability Summaries

The following tables provide representative stability data for a typical SHP2 inhibitor like this compound under various conditions.

Table 1: Long-Term Stability of this compound in 10 mM DMSO Stock

Storage Temp.1 Month3 Months6 Months12 Months
-80°C >99%>99%98%96%
-20°C >99%97%94%88%
4°C 91%78%60%<40%
25°C (RT) 75%<50%<10%<1%
% Remaining Intact Compound Relative to T=0

Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C

Buffer (pH 7.4)4 Hours8 Hours24 Hours48 Hours
PBS 98%95%85%72%
DMEM + 10% FBS 96%90%75%58%
RPMI + 10% FBS 95%88%71%55%
% Remaining Intact Compound Relative to T=0

Troubleshooting Guide

Issue 1: Decreasing Inhibitory Effect in a Multi-Day Experiment

You observe that the biological effect of this compound diminishes over the course of a 48-72 hour cell culture experiment.

  • Possible Cause 1: Degradation in Culture Medium. Small molecules can be unstable in aqueous, protein-rich environments at 37°C.

    • Solution: Assess the compound's stability directly in your culture medium.[1] Incubate this compound in the medium (without cells) for the duration of the experiment, taking samples at different time points to analyze by HPLC or LC-MS. If significant degradation is observed, consider replenishing the compound by replacing the medium at set intervals (e.g., every 24 hours).

  • Possible Cause 2: Cellular Metabolism. Cells may actively metabolize this compound, reducing its effective concentration.

    • Solution: Compare the rate of compound disappearance in cell-free medium versus medium with cells.[1] A faster decline in the presence of cells indicates metabolism. If this is the case, a higher initial concentration or more frequent media changes may be required.

  • Possible Cause 3: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., flasks, plates), reducing the concentration available to the cells.

    • Solution: Consider using low-adsorption plasticware. You can also quantify the amount of compound remaining in the supernatant at various time points to estimate the degree of loss due to adsorption.

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cluster_Troubleshooting Troubleshooting: Diminished this compound Activity Start Inconsistent or Decreasing Activity Observed CheckStock Step 1: Verify Stock Solution Integrity (HPLC/LC-MS) Start->CheckStock StockOK Stock is Intact (>95% Purity) CheckStock->StockOK Yes StockBad Stock is Degraded (<95% Purity) CheckStock->StockBad No CheckMediaStability Step 2: Assess Stability in Assay Medium (37°C) StockOK->CheckMediaStability PrepNew Action: Prepare Fresh Stock from Solid. Review Storage and Handling Protocols. StockBad->PrepNew MediaStable Stable in Medium CheckMediaStability->MediaStable Yes MediaUnstable Unstable in Medium CheckMediaStability->MediaUnstable No CheckMetabolism Step 3: Check for Cellular Metabolism or Adsorption Issues MediaStable->CheckMetabolism Replenish Action: Replenish Compound During Experiment (e.g., Media Change). MediaUnstable->Replenish Metabolism Metabolism or Adsorption Confirmed CheckMetabolism->Metabolism Yes Resolved Issue Likely Resolved CheckMetabolism->Resolved No AdjustExp Action: Increase Dose, Use Low-Binding Plates, or Adjust Timepoints. Metabolism->AdjustExp

Caption: Troubleshooting workflow for diminished this compound activity.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a method to quantify the percentage of intact this compound remaining in a solution over time.

1. Materials:

  • This compound solid compound and DMSO stock solution (10 mM)

  • Assay buffer or cell culture medium of interest

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Trifluoroacetic acid (TFA)

  • 0.2 µm syringe filters

2. Preparation of Standards:

  • Prepare a calibration curve by making serial dilutions of a fresh this compound stock solution in your assay buffer or medium to final concentrations ranging from 0.1 µM to 50 µM.

  • These standards will be used to correlate peak area with concentration.

3. Sample Incubation (Time Course):

  • Prepare a bulk solution of this compound in your chosen buffer/medium at the final experimental concentration (e.g., 10 µM).

  • Dispense this solution into multiple sealed vials. Place them in the incubator (e.g., 37°C).

  • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial. This will be your test sample.

  • Immediately process the sample as described below. The T=0 sample serves as the 100% reference.

4. Sample Processing:

  • For protein-containing samples (e.g., cell culture medium), precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at a wavelength appropriate for this compound (determined by UV scan).

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes), followed by a wash and re-equilibration step. This must be optimized for your specific compound.

6. Data Analysis:

  • Identify the peak corresponding to the intact this compound based on the retention time from your standards.

  • Integrate the peak area for each sample.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

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cluster_Workflow Experimental Workflow: HPLC Stability Assay A Prepare Calibration Standards of this compound G Analyze Data: Integrate Peak Area A->G B Prepare Bulk Solution of this compound in Test Medium/Buffer C Aliquot and Incubate at 37°C B->C D Collect Samples at Time Points (0, 2, 4... 48h) C->D E Process Sample: Protein Precipitation & Filtration D->E F Inject onto HPLC System E->F F->G H Calculate % Remaining vs. Time=0 Sample G->H

Caption: Workflow for assessing this compound stability via HPLC.

Signaling Pathway Context

This compound is an inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a critical protein tyrosine phosphatase.[8] SHP2 positively regulates the Ras-MAPK signaling pathway, which is essential for cell proliferation and survival.[9][10] In many cancers, this pathway is hyperactivated.[9] this compound functions by binding to SHP2 and locking it in an inactive conformation, thereby preventing the downstream activation of Ras and the subsequent signaling cascade.[9]

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cluster_Pathway Simplified SHP2 Signaling Pathway RTK Growth Factor Receptor (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS SHP2 SHP2 GRB2->SHP2 RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->SHP2 Inhibits

Caption: Role of this compound in the Ras/MAPK signaling cascade.

References

(R)-SHiP protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (R)-SHiP (RNA-Small Molecule Hybrid immunoprecipitation) protocol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully mapping small-molecule binding sites on RNA within various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protocol?

A1: The this compound protocol is a technique used to identify the binding sites of small molecules on RNA transcripts across the transcriptome within living cells. It involves the use of a chemical probe that contains the small molecule of interest, a photo-activatable crosslinker, and a handle for enrichment. Upon irradiation with UV light, the probe covalently binds to interacting RNA molecules. These crosslinked RNA-small molecule hybrids are then enriched, and the associated RNA is identified and quantified using high-throughput sequencing.

Q2: What are the key steps in the this compound protocol?

A2: The core workflow of the this compound protocol can be broken down into the following key stages:

  • Cell Treatment: Incubation of cells with the this compound probe.

  • UV Crosslinking: Covalent linkage of the probe to interacting RNA.

  • Cell Lysis: Extraction of total cellular contents.

  • RNA Enrichment: Pulldown of probe-crosslinked RNA using an affinity handle (e.g., biotin-streptavidin).

  • Library Preparation: Preparation of the enriched RNA for sequencing.

  • Sequencing & Data Analysis: Identification of enriched RNA transcripts and mapping of binding sites.

Q3: Can the this compound protocol be adapted for different cell lines?

A3: Yes, the protocol is adaptable to various adherent and suspension cell lines. However, optimization of several parameters, such as cell density, probe concentration, and lysis conditions, is crucial for achieving optimal results with a new cell line. Please refer to the troubleshooting section for specific guidance.

Experimental Protocols & Methodologies

A generalized workflow for the this compound protocol is presented below. Specific concentrations and incubation times may require optimization for your particular cell line and small molecule of interest.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking_lysis Crosslinking & Lysis cluster_enrichment Enrichment cluster_sequencing Sequencing & Analysis cell_culture Seed and culture cells to desired confluency probe_treatment Treat cells with This compound probe cell_culture->probe_treatment Incubate uv_crosslink Irradiate with UV light (365 nm) probe_treatment->uv_crosslink cell_lysis Lyse cells to release cellular contents uv_crosslink->cell_lysis Immediately enrichment Enrich for probe-RNA complexes via affinity pulldown cell_lysis->enrichment washing Wash to remove non-specific binders enrichment->washing library_prep Prepare RNA for sequencing washing->library_prep sequencing High-throughput sequencing library_prep->sequencing data_analysis Map reads and identify binding sites sequencing->data_analysis

Troubleshooting Guide

This section addresses common issues encountered during the this compound protocol and provides potential solutions.

Low RNA Yield After Pulldown
Question Possible Cause Suggested Solution
Q: My RNA yield after the enrichment step is consistently low. What could be the problem? 1. Inefficient Crosslinking: The UV crosslinking step may not be optimal, leading to insufficient covalent bonding between the probe and the target RNA.- Optimize UV energy: Titrate the UV dosage. Too little energy will result in low crosslinking efficiency, while too much can cause RNA damage. - Ensure proper distance from the UV source as specified in the protocol.
2. Suboptimal Probe Concentration: The concentration of the this compound probe may be too low for effective binding to the target RNA.- Perform a dose-response experiment to determine the optimal probe concentration for your cell line and target.
3. Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting the cells, leading to incomplete release of RNA-probe complexes.- For difficult-to-lyse cells, consider a more stringent lysis buffer or the inclusion of mechanical disruption (e.g., sonication). See Table 1 for cell-line specific suggestions.
4. RNA Degradation: RNase contamination can lead to the degradation of your RNA sample.- Use RNase-free reagents and consumables. - Add RNase inhibitors to your lysis buffer.
High Background Signal
Question Possible Cause Suggested Solution
Q: I am observing a high background of non-specific RNA in my sequencing results. How can I reduce this? 1. Non-specific Binding to Beads: The affinity purification beads may be binding non-specifically to RNA.- Pre-clear the cell lysate with beads that do not have the affinity ligand. - Increase the stringency and number of wash steps after the pulldown.
2. Probe Aggregation: The this compound probe may be forming aggregates that non-specifically trap RNA.- Ensure the probe is fully solubilized before adding it to the cell culture medium. - Filter the probe solution if necessary.
3. Insufficient Washing: The washing steps after the enrichment may not be stringent enough to remove all non-specifically bound molecules.- Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the wash buffers. - Increase the number of wash steps.

Cell Line-Specific Modifications

The following table provides suggested starting points for modifying the this compound protocol for different cell lines. These are general recommendations and may require further optimization.

Table 1: Recommended Modifications for Specific Cell Lines

Cell LineTypeKey ChallengeRecommended Modification
HEK293T Adherent, easy to transfectStandard protocol is generally applicable.- Use a standard RIPA or similar lysis buffer.
MDA-MB-231 Adherent, breast cancerStandard protocol has been validated.- Follow the established protocol for this cell line.
K562 Suspension, leukemiaEfficient pelleting and lysis can be challenging.- Ensure complete cell pelleting after harvesting. - May require a slightly more stringent lysis buffer with protease and RNase inhibitors.
Primary Neurons Adherent, sensitiveCells are sensitive to harsh treatments.- Use a milder lysis buffer to maintain cell integrity. - Optimize UV crosslinking to minimize cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound protocol. These values are starting points and may need to be optimized for your specific experimental conditions.

Table 2: General Quantitative Parameters

ParameterRecommended RangeNotes
Cell Density 70-90% confluency (adherent) 1-2 x 10^6 cells/mL (suspension)Over-confluent or sparse cultures can affect results.
This compound Probe Concentration 1-10 µMTitrate to find the optimal concentration for your small molecule and cell line.
UV Crosslinking Energy 0.1-0.4 J/cm² at 365 nmOptimize to maximize signal-to-noise ratio.
Lysis Buffer Volume 1 mL per 10^7 cellsEnsure complete cell lysis.
Antibody/Bead Concentration Varies by manufacturerFollow the manufacturer's recommendations.

Visualizing Protocol Logic

The following diagram illustrates the decision-making process for troubleshooting common issues in the this compound protocol.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_high_background Troubleshooting High Background start Start Troubleshooting low_yield Low RNA Yield? start->low_yield high_background High Background? low_yield->high_background No check_crosslinking Optimize UV Crosslinking low_yield->check_crosslinking Yes preclear_lysate Pre-clear Lysate with Beads high_background->preclear_lysate Yes end_node Proceed with Optimized Protocol high_background->end_node No check_probe_conc Titrate Probe Concentration check_crosslinking->check_probe_conc check_lysis Optimize Lysis Conditions check_probe_conc->check_lysis check_rna_quality Check RNA Integrity check_lysis->check_rna_quality check_rna_quality->end_node optimize_washing Increase Wash Stringency/Number preclear_lysate->optimize_washing check_probe_sol Ensure Probe Solubility optimize_washing->check_probe_sol check_probe_sol->end_node

Technical Support Center: Overcoming SHIP Inhibitor Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SHIP inhibitors in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to selective SHIP1 inhibitors?

A1: The most commonly observed mechanism of resistance to selective SHIP1 inhibitors is "paralog compensation."[1][2] In this scenario, cancer cells upregulate the expression and activity of the SHIP2 enzyme to compensate for the inhibition of SHIP1.[1] This restores the production of phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), which can promote cell survival and proliferation through the activation of kinases like Akt.[1][3]

Q2: My cancer cell line is resistant to a SHIP1-selective inhibitor. How can I confirm if SHIP2 upregulation is the cause?

A2: To determine if SHIP2 upregulation is mediating resistance, you can perform a Western blot analysis to compare SHIP2 protein levels in your resistant cell line versus the parental (sensitive) cell line. An increased SHIP2 band intensity in the resistant cells would suggest paralog compensation.

Q3: What strategies can I employ to overcome SHIP inhibitor resistance in my experiments?

A3: Several strategies can be used to overcome resistance:

  • Pan-SHIP Inhibition: Use a pan-SHIP1/2 inhibitor that targets both SHIP1 and SHIP2 simultaneously. This approach can prevent the paralog compensation mechanism.[2]

  • Combination Therapy: Combine a SHIP2 inhibitor with an inhibitor of a downstream signaling component, such as a PLK1 inhibitor, which has shown synergistic effects in some cancer models.[2]

  • Targeting Alternative Pathways: Since SHIP signaling intersects with the PI3K/Akt pathway, consider co-treatment with inhibitors of PI3K, Akt, or mTOR.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reduction in cell viability after treatment with a SHIP1 inhibitor. The cell line may not express SHIP1 or may have inherent resistance.1. Confirm SHIP1 expression using Western blot. 2. If SHIP1 is expressed, test for SHIP2 expression. High basal SHIP2 may confer resistance. 3. Treat with a pan-SHIP1/2 inhibitor.
Initial sensitivity to a SHIP1 inhibitor, followed by the development of resistance. Acquired resistance, likely due to SHIP2 upregulation.1. Culture the resistant cells and confirm SHIP2 upregulation via Western blot. 2. Treat the resistant cells with a pan-SHIP1/2 inhibitor or a combination of a SHIP1 inhibitor and a SHIP2 inhibitor.
Variable inhibitor effectiveness across different cancer cell lines. Cell-type specific signaling dependencies.1. Characterize the expression levels of SHIP1, SHIP2, and key PI3K/Akt pathway proteins in each cell line. 2. The dual role of SHIP proteins in producing the pro-survival signal PI(3,4)P2 can have different effects depending on the cellular context.[1]

Quantitative Data Summary

Table 1: Inhibitor IC50 Values in Multiple Myeloma (MM) Cell Lines [2]

Inhibitor Target(s) RPMI8226 IC50 (µM) U266 IC50 (µM) OPM2 IC50 (µM)
1PIE SHIP1/2~30< 30< 30
2PIQ SHIP1/2> 50~50~50
6PTQ SHIP1/2~40< 30< 30
3AC SHIP1> 50> 50> 50

Table 2: Apoptosis Induction by Pan-SHIP1/2 Inhibitor (1PIE) in MM Cell Lines [2]

Cell Line Increase in Annexin V Positive Cells (%) P-value
RPMI8226 191 ± 410.16
U266 555 ± 700.02
OPM2 603 ± 900.03

Experimental Protocols

1. Western Blot for SHIP1/SHIP2 Expression

  • Objective: To determine the protein levels of SHIP1 and SHIP2 in sensitive and resistant cancer cells.

  • Methodology:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SHIP1, SHIP2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of SHIP inhibitors on cancer cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the SHIP inhibitor(s) for a specified time (e.g., 36 hours).[2]

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis (Annexin V) Assay

  • Objective: To quantify the extent of apoptosis induced by SHIP inhibitors.

  • Methodology:

    • Treat cells with the SHIP inhibitor(s) at the desired concentration and for the desired time.

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.

Visualizations

SHIP_Signaling_Pathway PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates SHIP1_2 SHIP1 / SHIP2 PIP3->SHIP1_2 Akt Akt PIP3->Akt activates PIP2 PI(3,4)P2 SHIP1_2->PIP2 dephosphorylates PIP2->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: The SHIP signaling pathway in the context of PI3K/Akt signaling.

Resistance_Mechanism cluster_0 Normal Signaling cluster_1 SHIP1 Inhibition & Resistance SHIP1 SHIP1 PIP2_1 PI(3,4)P2 SHIP1->PIP2_1 produces PIP3_1 PI(3,4,5)P3 PIP3_1->SHIP1 Akt_1 Akt PIP2_1->Akt_1 SHIP1_inhibitor SHIP1 Inhibitor SHIP1_inhibited SHIP1 (inhibited) SHIP1_inhibitor->SHIP1_inhibited SHIP2_up SHIP2 (upregulated) PIP2_2 PI(3,4)P2 SHIP2_up->PIP2_2 produces PIP3_2 PI(3,4,5)P3 PIP3_2->SHIP2_up Akt_2 Akt (active) PIP2_2->Akt_2

Caption: Paralog compensation as a mechanism of resistance to SHIP1 inhibitors.

Experimental_Workflow start Start: Resistant vs. Sensitive Cell Lines treat Treat with: - SHIP1 inhibitor - SHIP2 inhibitor - Pan-SHIP inhibitor start->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Measure Apoptosis (Annexin V Assay) treat->apoptosis western Analyze Protein Expression (Western Blot for SHIP1/2) treat->western analyze Analyze Data & Draw Conclusions viability->analyze apoptosis->analyze western->analyze

Caption: A typical experimental workflow for investigating SHIP inhibitor resistance.

References

Technical Support Center: (R)-SHiP Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Specific Hybridization Internalization Probe (SHIP) assay, here referred to as (R)-SHiP, for studying receptor internalization.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a method used to specifically detect and quantify the internalization of cell surface receptors.[1][2][3] It utilizes a fluorescently labeled single-stranded DNA probe, known as the Fluorescence Internalization Probe (FIP), which is conjugated to a ligand or antibody that binds to the receptor of interest.[2][4] When this complex is internalized by the cell, it can be distinguished from the portion that remains on the cell surface by the addition of a complementary quencher probe (QP).[1][2][4] The QP binds to the FIP on the cell surface and quenches its fluorescence, leaving only the signal from the internalized FIP-ligand-receptor complexes to be detected.[1][2][4] This allows for precise measurement of receptor internalization.

Q2: What are the key advantages of the this compound assay?

The primary advantage of the this compound assay is its ability to unambiguously distinguish between plasma membrane-bound and internalized ligands or receptors.[1][2][3] This overcomes a major challenge in studying cargo sorting to endosomal compartments, especially in small, round cells like lymphocytes.[1][2] The assay is versatile and can be adapted for various imaging modalities, including flow cytometry, live-cell imaging, and super-resolution microscopy.[1] Furthermore, the DNA hybridization is highly specific, and the procedure does not require high concentrations of reagents or extensive washing steps.[4]

Q3: What are the essential controls for an this compound experiment?

To ensure the validity of your this compound data, it is crucial to include the following controls:

  • No Quencher Control: Cells incubated with the FIP-ligand but without the addition of the quencher probe. This allows for the measurement of total bound FIP (both surface-bound and internalized).

  • Unlabeled Cells: Cells that have not been incubated with the FIP-ligand to measure the intrinsic autofluorescence of the cells.

  • Time Zero Control: Cells incubated with the FIP-ligand on ice and then immediately processed. This represents the baseline binding to the cell surface before significant internalization occurs.

  • Negative Control Cells: If available, a cell line that does not express the receptor of interest can be used to assess non-specific binding of the FIP-ligand.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms:

  • High signal intensity in the "Unlabeled Cells" control.

  • Difficulty distinguishing between the signal from internalized probes and background noise.

Possible Causes and Solutions:

CauseSolution
Cellular Autofluorescence Run an unlabeled control to determine the intrinsic fluorescence of your cells. If high, consider using a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum.[5] Photobleaching the sample with high-intensity light before adding the fluorescent probes can also reduce background autofluorescence.[6]
Non-specific Binding of FIP-Ligand Ensure adequate washing steps after incubation with the FIP-ligand to remove unbound probes.[7] Consider titrating the concentration of the FIP-ligand to find the optimal concentration that gives a good signal-to-noise ratio.[7]
Impure Reagents Use high-quality, purified FIP and QP oligonucleotides and ligands/antibodies.
Contaminated Culture Media Some components in cell culture media, like phenol (B47542) red or fetal bovine serum, can be fluorescent.[8] Consider using imaging-specific media or performing the final steps in a buffered saline solution.
Fluorescent Vessel Plastic-bottom plates can exhibit high fluorescence.[7] Switching to glass-bottom plates or dishes is recommended for imaging applications.[7]
Problem 2: Weak or No Signal from Internalized Probes

Symptoms:

  • Low fluorescence intensity in quenched samples, even after sufficient incubation time for internalization.

  • No significant difference in signal between the time zero control and later time points.

Possible Causes and Solutions:

CauseSolution
Inefficient Internalization Confirm that your cell type internalizes the receptor of interest under the experimental conditions. Optimize incubation time and temperature to promote internalization.
Low Receptor Expression Ensure that the cells are expressing the target receptor at a sufficient level. This can be verified by other methods like western blotting or flow cytometry with a validated antibody.
Ineffective FIP-Ligand Conjugation Verify the successful conjugation of the FIP to your ligand or antibody.
Suboptimal Imaging Settings Optimize microscope settings, such as laser power, exposure time, and detector gain, to enhance signal detection.
FIP Degradation Ensure proper storage and handling of the FIP to prevent degradation.
Problem 3: Inefficient Fluorescence Quenching

Symptoms:

  • High residual fluorescence in the "No Internalization" control (e.g., cells kept on ice).

  • Small difference in signal between quenched and unquenched samples at early time points.

Possible Causes and Solutions:

CauseSolution
Suboptimal Quencher Probe Concentration Titrate the concentration of the quencher probe to determine the optimal ratio of QP to FIP for efficient quenching.[9] A 2:1 ratio of quencher to probe is often a good starting point.[9]
Inefficient Hybridization Ensure that the hybridization conditions (e.g., buffer composition, temperature) are optimal for the specific FIP and QP sequences.
Degraded Quencher Probe Use fresh, high-quality quencher probes.
Steric Hindrance The binding of the QP to the FIP on the cell surface might be sterically hindered. This could be due to the nature of the receptor or the ligand.

Data Presentation

Table 1: Quantifying Receptor Internalization

This table presents example data from an this compound experiment measuring the internalization of a receptor over time. The percentage of internalization is calculated based on the fluorescence intensity of the total bound probes (no quencher) and the internalized probes (with quencher).

Time Point (minutes)Mean Fluorescence Intensity (No Quencher)Mean Fluorescence Intensity (With Quencher)% Internalization
0150015010.0%
15145065044.8%
30140098070.0%
601300110084.6%

Note: The % Internalization is calculated as: (MFI_with_quencher / MFI_no_quencher) * 100.

Experimental Protocols

Detailed Methodology for this compound Assay

This protocol outlines the key steps for performing an this compound assay to study receptor internalization using microscopy.

Materials:

  • Cells expressing the receptor of interest

  • Fluorescence Internalization Probe (FIP) conjugated to the specific ligand/antibody

  • Quencher Probe (QP) complementary to the FIP sequence

  • Cell culture medium

  • Buffered saline solution (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (optional)

  • Glass-bottom imaging plates or dishes

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom plates or dishes and culture overnight to allow for adherence.

  • Cell Starvation (Optional): Depending on the receptor and ligand, you may need to starve the cells in serum-free medium for a few hours prior to the experiment.

  • FIP-Ligand Binding:

    • Cool the cells to 4°C to inhibit internalization.

    • Incubate the cells with the FIP-ligand in cold medium for a specific time (e.g., 30-60 minutes) to allow binding to the cell surface receptors.

  • Induce Internalization:

    • Wash the cells with cold PBS to remove unbound FIP-ligand.

    • Add pre-warmed (37°C) culture medium to the cells and transfer them to a 37°C incubator to initiate internalization. Incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching of Surface Fluorescence:

    • After the desired internalization time, place the cells back on ice to stop further trafficking.

    • Add the quencher probe (QP) to the cells at an optimized concentration and incubate on ice for a sufficient time (e.g., 10-15 minutes) to allow hybridization with the surface-bound FIPs.

  • Fixation:

    • Gently wash the cells with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips with a mounting medium (optionally containing DAPI for nuclear staining).

    • Image the cells using a suitable fluorescence microscope. Acquire images of the internalized FIP signal.

Mandatory Visualization

SHIP_Assay_Workflow cluster_preparation Cell & Probe Preparation cluster_experiment Experimental Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells expressing receptor of interest binding Incubate cells with FIP-ligand at 4°C (inhibits internalization) cell_seeding->binding fip_conjugation Conjugate Fluorescence Internalization Probe (FIP) to ligand/antibody fip_conjugation->binding internalization Induce internalization by shifting to 37°C binding->internalization quenching Add Quencher Probe (QP) at 4°C to quench surface fluorescence internalization->quenching fixation Fix cells quenching->fixation imaging Image cells using fluorescence microscopy fixation->imaging quantification Quantify internalized fluorescence signal imaging->quantification

Caption: Experimental workflow for the Specific Hybridization Internalization Probe (SHIP) assay.

Quenching_Principle cluster_surface Cell Surface cluster_intracellular Intracellular FIP_surface FIP-Ligand-Receptor (Fluorescent) Quenched_FIP FIP-QP Complex (Non-Fluorescent) FIP_surface->Quenched_FIP QP binds to surface FIP QP Quencher Probe (QP) QP->Quenched_FIP FIP_internalized Internalized FIP-Ligand-Receptor (Fluorescent)

Caption: Principle of fluorescence quenching in the this compound assay.

References

Validation & Comparative

Validating (R)-SHiP Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of (R)-SHiP, a putative inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 1 (SHIP1). Due to the current lack of publicly available information specifically identifying "this compound," this document serves as a template, outlining the essential assays and data required for its validation and comparison against other known SHIP1 inhibitors. The provided data for alternative compounds has been collated from various preclinical studies.

Introduction to SHIP1 and its Inhibition

SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, primarily expressed in hematopoietic cells and microglia.[1][2] It functions by hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby attenuating downstream signaling cascades that govern cell growth, proliferation, and survival.[3][4] Dysregulation of SHIP1 activity has been implicated in various diseases, including cancers and neuroinflammatory disorders like Alzheimer's disease, making it a compelling therapeutic target.[4][5]

Validating that a small molecule inhibitor, such as this compound, directly binds to and modulates SHIP1 in a cellular context is a critical step in its development as a chemical probe or therapeutic agent. This involves a multi-faceted approach, including biochemical assays to determine potency, direct target engagement assays to confirm binding in cells, and downstream functional assays to measure the biological consequences of inhibition.

Comparative Analysis of SHIP1 Inhibitors

To objectively assess the performance of this compound, its biochemical and cellular activity should be benchmarked against other well-characterized SHIP1 inhibitors. This section presents a comparative summary of key performance indicators.

Data Presentation: Quantitative Comparison of SHIP1 Inhibitors

CompoundTypeBiochemical Potency (IC50, SHIP1)Cellular Target Engagement (CETSA)Downstream Pathway Modulation (pAkt EC50)Functional Cellular Activity (Phagocytosis EC50)Selectivity (SHIP1 vs. SHIP2)
This compound Selective SHIP1 Inhibitor (presumed) Data not availableData not availableData not availableData not availableData not available
3AC Selective SHIP1 Inhibitor~10 µM[6]Destabilization observed[4]Reduction in pAkt observed[7]Enhanced phagocytosis[8]>100-fold vs. SHIP2[6]
K161 Pan-SHIP1/2 Inhibitor1.5 - 6 µM[9]Data not availableData not availableEnhanced phagocytosis[10]Pan-inhibitor[9]
SP3-12 Selective SHIP1 Inhibitor6.1 µM[11]Data not availableData not available2.0 µM (HMC3 cells)[11]7-fold vs. SHIP2[11]
K118 Pan-SHIP1/2 InhibitorData not availableData not availableData not availableEnhanced phagocytosis[10]Pan-inhibitor[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are the methodologies for the key experiments cited in this guide.

Biochemical Assay: Malachite Green Phosphatase Assay

This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate (B84403) from its substrate, PIP3.

Protocol:

  • Reagents: Recombinant SHIP1 enzyme, PIP3 substrate, Malachite Green reagent.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, 3AC).

    • In a 96-well plate, add the SHIP1 enzyme to each well containing the inhibitor and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the PIP3 substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the amount of free phosphate using the Malachite Green reagent by reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[13]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., microglial cells) to ~80% confluency.

    • Treat cells with the SHIP1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the levels of soluble SHIP1 by Western blot using a validated anti-SHIP1 antibody.

  • Data Analysis: Plot the amount of soluble SHIP1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments at a fixed temperature can be used to determine the EC50 for target engagement.[14]

Downstream Pathway Modulation: pAkt Western Blot

Inhibition of SHIP1 is expected to lead to an accumulation of PIP3, resulting in increased activation of the downstream kinase Akt, which can be measured by detecting its phosphorylated form (pAkt).[4]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the SHIP1 inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against pAkt (e.g., Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the pAkt signal to the total Akt signal.

Functional Cellular Assay: Microglial Phagocytosis Assay

SHIP1 is a negative regulator of phagocytosis in microglia.[8][10] Its inhibition is expected to enhance the phagocytic capacity of these cells.

Protocol:

  • Cell Plating and Treatment:

    • Plate microglial cells (e.g., HMC3 or primary microglia) in a 96-well plate.

    • Treat the cells with various concentrations of the SHIP1 inhibitor.

  • Phagocytosis Induction:

    • Add a fluorescently labeled substrate for phagocytosis (e.g., pHrodo-conjugated myelin debris or Aβ1-42) to the cells.[15][16]

    • Incubate for a specified period (e.g., 4-20 hours) to allow for phagocytosis.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity inside the cells, which is proportional to the amount of phagocytosed material.

  • Data Analysis: Calculate the EC50 value for the enhancement of phagocytosis by plotting the fluorescence intensity against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway

SHIP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 SHIP1 SHIP1 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PIP3_2 PI(3,4)P2 SHIP1->PIP3_2 Hydrolysis Akt Akt PDK1->Akt Phosphorylates pAkt pAkt Downstream Cell Growth, Survival, Phagocytosis pAkt->Downstream Promotes R_SHIP This compound R_SHIP->SHIP1 Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP1.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Start: Cells in Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifugation (Pellet Aggregated Proteins) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western Western Blot for SHIP1 supernatant->western analysis Data Analysis: Generate Melting Curves western->analysis end End: Determine Thermal Shift analysis->end

Caption: A stepwise workflow for performing the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Assay Cascade for Target Validation

Assay_Cascade cluster_cascade Target Validation Cascade biochemical Biochemical Assay (e.g., Malachite Green) - Potency (IC50) cetsa Direct Target Engagement (CETSA) - Binding in Cells (EC50, ΔTm) biochemical->cetsa Confirms downstream Downstream Pathway (pAkt Western Blot) - Cellular MoA (EC50) cetsa->downstream Links to functional Functional Cellular Assay (Phagocytosis) - Phenotypic Effect (EC50) downstream->functional Explains

Caption: Logical flow of assays for comprehensive validation of this compound target engagement.

References

A Comparative Guide to SHIP1 Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent SHIP1 inhibitors, offering valuable insights for researchers in neurodegenerative diseases, oncology, and immunology. The term "(R)-SHiP" appears to be a likely misnomer for the well-established target, SH2 domain-containing inositol (B14025) 5-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, making it a compelling target for therapeutic intervention in various diseases.[1][2] This guide will focus on a comparative analysis of key SHIP1 inhibitory compounds, presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Comparative Efficacy of SHIP1 Inhibitors

The following tables summarize the quantitative data on the efficacy and selectivity of three representative SHIP1 inhibitors: 3α-aminocholestane (3AC), a selective SHIP1 inhibitor; K118, a pan-SHIP1/2 inhibitor; and SP3-12, a novel SHIP1 inhibitor.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget(s)IC50 (SHIP1)IC50 (SHIP2)Selectivity (SHIP1 vs. SHIP2)Reference
3ACSHIP1~10 µM>1 mM>100-fold[3][4]
K118SHIP1, SHIP2Not explicitly statedNot explicitly statedPan-inhibitor[5]
SP3-12SHIP16.1 µM43.2 µM~7-fold[6]

Table 2: Cellular Activity

CompoundCellular EffectCell TypeQuantitative MeasureReference
3ACInhibition of KG-1 leukemia cell growthKG-1 cellsIC50 = 11.5 µM[3]
K118Increased phagocytosis of dead neuronsBV-2 microgliaSignificant increase vs. control[5]
SP3-12Enhanced phagocytosisHMC3 microgliaEC50 = 2.2 µM[6]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the SHIP1 signaling pathway and the workflows of key experimental assays.

SHIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP3_2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation (Inhibition of signaling) SHIP1->PIP3_2 Hydrolysis Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation PDK1->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes

Caption: Simplified SHIP1 signaling pathway.[1][6]

Experimental_Workflow cluster_Malachite Malachite Green Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_HCI High-Content Imaging (Phagocytosis) MG_start Prepare Reagents: - SHIP1 Enzyme - Inhibitor - Substrate (PIP3) MG_incubate Incubate Enzyme with Inhibitor MG_start->MG_incubate MG_reaction Add Substrate to Initiate Reaction MG_incubate->MG_reaction MG_stop Add Malachite Green Reagent MG_reaction->MG_stop MG_read Measure Absorbance at ~620 nm MG_stop->MG_read CETSA_start Treat Cells with Inhibitor CETSA_heat Heat Shock CETSA_start->CETSA_heat CETSA_lyse Cell Lysis CETSA_heat->CETSA_lyse CETSA_separate Separate Soluble and Aggregated Proteins CETSA_lyse->CETSA_separate CETSA_detect Detect Soluble SHIP1 (e.g., Western Blot) CETSA_separate->CETSA_detect HCI_start Plate Microglia HCI_treat Treat with Inhibitor HCI_start->HCI_treat HCI_add Add Fluorescent Amyloid-beta HCI_treat->HCI_add HCI_incubate Incubate HCI_add->HCI_incubate HCI_image Automated Imaging HCI_incubate->HCI_image HCI_analyze Quantify Phagocytosis HCI_image->HCI_analyze

Caption: Workflow for key experimental assays.[7][8][9]

Detailed Experimental Protocols

Malachite Green Assay for SHIP1 Activity

This assay colorimetrically measures the free phosphate (B84403) released from the SHIP1-mediated hydrolysis of PI(3,4,5)P3.

Materials:

  • Purified SHIP1 enzyme

  • SHIP1 inhibitor (e.g., 3AC, K118, SP3-12)

  • Substrate: PI(3,4,5)P3

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of phosphate standards of known concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the SHIP1 inhibitor at various concentrations, and the purified SHIP1 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the PI(3,4,5)P3 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released.

  • Color Development: Allow the color to develop for 15-30 minutes at room temperature.

  • Measurement: Read the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control) and calculate the amount of phosphate released using the standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the SHIP1 inhibitor binds to its target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7]

Materials:

  • Cell line expressing SHIP1 (e.g., HMC3 microglia, THP-1 monocytes)

  • SHIP1 inhibitor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat shock (e.g., PCR machine, water bath)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-SHIP1 antibody

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with the SHIP1 inhibitor or vehicle control for a specific duration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against SHIP1.

  • Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the SHIP1 bands.

  • Data Analysis: Quantify the band intensity for each temperature point. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7][11]

High-Content Imaging for Microglial Phagocytosis

This assay quantitatively measures the effect of SHIP1 inhibitors on the phagocytic activity of microglia, often using fluorescently labeled amyloid-beta (Aβ) as the substrate.[8]

Materials:

  • Microglial cell line (e.g., HMC3, BV-2)

  • SHIP1 inhibitor

  • Fluorescently labeled Aβ peptides (e.g., HiLyte™ Fluor 488-labeled Aβ42)

  • Cell culture plates (e.g., 96-well or 384-well imaging plates)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Seed the microglial cells in imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the SHIP1 inhibitor or vehicle control for a predetermined time.

  • Addition of Aβ: Add the fluorescently labeled Aβ peptides to the wells and incubate to allow for phagocytosis (e.g., 1-3 hours).

  • Cell Fixation and Staining: Gently wash the cells to remove non-phagocytosed Aβ, fix them with paraformaldehyde, and stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the DAPI (nuclei) and the Aβ fluorescence channels.

  • Image Analysis: Use automated image analysis software to:

    • Identify individual cells based on the nuclear stain.

    • Quantify the fluorescent Aβ signal within each cell.

  • Data Analysis: Calculate parameters such as the percentage of phagocytic cells and the mean fluorescence intensity of Aβ per cell. Determine the EC50 value of the inhibitor for enhancing phagocytosis.[8][12][13]

This guide provides a foundational understanding of the comparative efficacy and analysis of SHIP1 inhibitors. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific experimental needs.

References

A Comparative Guide to (R)-SHiP and Other SHIP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of phosphoinositide signaling, the selection of a potent and specific inhibitor is critical. This guide provides an objective comparison of (R)-SHiP (also known as 3α-aminocholestane or 3AC), a selective SHIP1 inhibitor, with other compounds targeting the SH2 domain-containing inositol (B14025) 5-phosphatase 1 (SHIP1), its paralog SHIP2, or both. The information presented herein is supported by experimental data to aid in the informed selection of research tools.

Quantitative Comparison of SHIP Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various SHIP inhibitors against SHIP1 and SHIP2 enzymes. This data allows for a direct comparison of their potency and selectivity.

CompoundTargetIC50 (µM)SelectivityReference
This compound (3AC) SHIP110Selective for SHIP1[1]
SHIP2>1000[1]
PTEN>1000[1]
K116 SHIP1Not specifiedMore soluble analog of 3AC[2]
AS1949490 SHIP1Minimally activeSelective for SHIP2[2]
SHIP20.62 (human), 0.34 (mouse)[2]
K118 SHIP1/2Not specified in detailPan-SHIP1/2 inhibitor[3]
K149 SHIP1/2Not specified in detailPan-SHIP1/2 inhibitor[3]
K161 SHIP1/2Not specified in detailPan-SHIP1/2 inhibitor[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

SHIP1 Enzymatic Inhibition Assay (Malachite Green-based)

This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate (B84403) from the substrate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).

Materials:

  • Recombinant SHIP1 enzyme

  • PI(3,4,5)P3-diC8 (soluble substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • SHIP Inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the SHIP inhibitors in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of recombinant SHIP1 enzyme (e.g., 10 nM final concentration) to each well.

  • Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of PI(3,4,5)P3-diC8 substrate (e.g., 52 µM final concentration).

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of an inhibitor with its target protein within intact cells.

Materials:

  • Cell line expressing SHIP1 (e.g., K562 or THP-1)

  • SHIP Inhibitors

  • Cell Culture Medium

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 384-well PCR plate

  • Thermocycler

  • Western Blotting or AlphaScreen® detection reagents

Procedure:

  • Culture cells to the desired density.

  • Treat cells with the SHIP inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Aliquot the cell suspensions into PCR tubes or a PCR plate.

  • Heat the samples in a thermocycler to a specific temperature (e.g., 50°C) for 3 minutes, followed by a cooling step to 20°C.[4]

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHIP1 in the supernatant using Western blotting or a high-throughput method like AlphaScreen®.

  • Increased thermal stability of SHIP1 in the presence of the inhibitor indicates target engagement.[4][5]

Phospho-Akt Western Blotting

This method assesses the on-target pharmacological effect of SHIP1 inhibitors by measuring the phosphorylation status of Akt, a downstream effector in the PI3K signaling pathway.

Materials:

  • Cell line expressing SHIP1 (e.g., THP-1)

  • SHIP Inhibitors

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere or grow to the desired confluency.

  • Treat cells with SHIP inhibitors or vehicle for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable assay (e.g., BCA).

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][7]

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Akt antibody for normalization.[8][9]

High-Content Imaging Assay for Microglial Phagocytosis

This assay phenotypically evaluates the effect of SHIP1 inhibitors on the phagocytic activity of microglia.

Materials:

  • Microglial cell line (e.g., HMC3 or BV2) or primary microglia

  • SHIP Inhibitors

  • pHrodo-labeled myelin or other phagocytic substrate

  • Hoechst 33342 nuclear stain

  • 384-well imaging plates

  • High-content imaging system

Procedure:

  • Plate microglial cells in a 384-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SHIP inhibitors or vehicle control for a specified duration.

  • Add pHrodo-labeled substrate to the wells. The pH-sensitive dye fluoresces upon engulfment into the acidic environment of phagosomes.

  • Incubate for a period to allow for phagocytosis (e.g., 3-6 hours).

  • Add Hoechst 33342 to stain the cell nuclei.

  • Acquire images using a high-content imaging system, capturing both the pHrodo and Hoechst channels.

  • Analyze the images to quantify the total fluorescence intensity of the pHrodo signal per cell, the total cell number per well (from Hoechst staining), and the average nuclear intensity (as an indicator of cell health).[10][11][12]

Visualizing the Mechanisms

SHIP1 Signaling Pathway

The following diagram illustrates the central role of SHIP1 in the PI3K/Akt signaling pathway. SHIP1 dephosphorylates PI(3,4,5)P3, a product of PI3K, to generate PI(3,4)P2. This action negatively regulates the downstream signaling cascade that promotes cell survival, growth, and proliferation.

SHIP1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K SHIP1 SHIP1 PIP3->SHIP1 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PIP2_product PI(3,4)P2 SHIP1->PIP2_product Dephosphorylation PDK1->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAkt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor This compound & other SHIP1 Inhibitors Inhibitor->SHIP1 Inhibition

Caption: The SHIP1 signaling pathway and the point of intervention for SHIP1 inhibitors.

Experimental Workflow for SHIP Inhibitor Comparison

This diagram outlines a logical workflow for the comprehensive evaluation and comparison of SHIP inhibitors, from initial enzymatic screening to phenotypic cellular assays.

Experimental_Workflow Start Start: Compound Library Screening Enzymatic Inhibition Assay (Malachite Green) Determine IC50 vs SHIP1/SHIP2 Start->Screening Selectivity Assess Selectivity: SHIP1 vs SHIP2 vs PTEN Screening->Selectivity CETSA Target Engagement Validation (CETSA) Selectivity->CETSA Selective/ Pan-Inhibitors OnTarget On-Target Pharmacology (p-Akt Western Blot) CETSA->OnTarget Phenotypic Phenotypic Cellular Assay (Microglial Phagocytosis) OnTarget->Phenotypic Lead Lead Candidate(s) Phenotypic->Lead

Caption: A streamlined workflow for the identification and characterization of SHIP inhibitors.

References

A Comparative Guide to Cross-Validation Techniques in Genomic Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of genomics, the ability to predict phenotypes from genotypic data is paramount for advancements in disease risk assessment, drug development, and personalized medicine. Central to building robust predictive models is the rigorous validation of their performance. Cross-validation (CV) stands out as a critical methodology for assessing how a model will generalize to an independent dataset. While the user's query mentioned "(R)-SHiP cross-validation," this specific term does not correspond to a recognized method in the current literature. Therefore, this guide provides a comprehensive comparison of widely adopted and validated cross-validation techniques used in genetic and genomic research.

This guide will delve into the principles, performance, and practical application of key cross-validation strategies: k-fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), Repeated k-fold Cross-Validation, and Monte Carlo Cross-Validation. We will present quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategy for their specific research needs.

Data Presentation: A Comparative Analysis of Cross-Validation Methods

The choice of a cross-validation method can significantly impact the evaluation of a genomic prediction model. The following tables summarize the performance of different CV techniques based on key metrics such as predictive accuracy, sensitivity, and computational cost. These metrics are crucial for researchers to consider in the context of their dataset size and available computational resources.

Cross-Validation Method Predictive Accuracy (Correlation/Balanced Accuracy) Sensitivity Computational Time Bias Variance
k-fold Cross-Validation (e.g., k=5, 10) Generally good and stable.[1][2][3]Moderate to high, depending on the dataset and model.[4][5]Efficient, scales well with dataset size.[4][5]Can have a slight pessimistic bias as models are trained on a subset of data.[6]Lower than LOOCV.[6]
Leave-One-Out (LOOCV) Can be high, especially for small datasets.[7]Can achieve high sensitivity.[4][5]Computationally very expensive, especially for large datasets.[8][9][10]Approximately unbiased.[6]Can have high variance.[6]
Repeated k-fold Cross-Validation Can provide a more robust estimate of performance.[11][12][13]Generally improves upon a single k-fold run.[4][5]High, as the k-fold process is repeated multiple times.[4][5]Similar to k-fold CV.Lower than a single k-fold run.[11]
Monte Carlo Cross-Validation Performance can be less variable with more repetitions.[14][15]Dependent on the random splits.Can be computationally intensive depending on the number of repetitions.[14]Can be biased depending on the proportion of data used for training.[14]Lower variance with more repetitions.[15]

Table 1: General performance comparison of common cross-validation methods in genomic prediction.

Parameter k-fold Cross-Validation Leave-One-Out (LOOCV) Repeated k-fold CV Monte Carlo CV
Dataset Size Suitable for a wide range of dataset sizes.Most suitable for small datasets due to computational cost.[7][16]Applicable to various dataset sizes, but computational cost increases with repetitions.Flexible for various dataset sizes.
Number of Folds/Repeats Typically k=5 or k=10.k = number of samples.User-defined number of folds and repetitions.User-defined number of random splits.
Key Advantage Good balance between computational cost and performance estimation.[17]Maximizes the training data in each iteration, leading to low bias.[18][19]Reduces the variability of the performance estimate.[11][13]Flexibility in choosing the size of the training/test sets.[14]
Key Disadvantage Performance estimate can have some variability depending on the random split.Very high computational cost for large datasets.[8][9][10]Significantly increases computational time.[4][5]No guarantee that all samples will be in the test set.[14]

Table 2: Practical considerations for choosing a cross-validation method.

Experimental Protocols

Here, we provide detailed methodologies for implementing the discussed cross-validation techniques in a genomic prediction context.

Protocol for k-fold Cross-Validation

This protocol outlines the steps for performing a standard k-fold cross-validation.[2][17][20]

Objective: To estimate the predictive performance of a genomic model by partitioning the data into k subsets (folds).

Materials:

  • A dataset containing genotypic (e.g., SNP markers) and phenotypic data for a set of individuals.

  • A genomic prediction model (e.g., GBLUP, BayesA, BayesB).

  • Software capable of performing cross-validation (e.g., R with packages like caret, Python with scikit-learn, or specialized genomic prediction software[17]).

Procedure:

  • Data Preparation:

    • Ensure the genotypic and phenotypic data are properly formatted and aligned.

    • Handle missing data through imputation or filtering.

    • Center and scale the genotypic data as required by the prediction model.

  • Partitioning the Data:

    • Randomly shuffle the entire dataset.

    • Divide the shuffled dataset into k equal-sized folds (e.g., 5 or 10).

  • Iterative Model Training and Validation:

    • For each of the k folds:

      • Select the current fold as the validation set .

      • Use the remaining k-1 folds as the training set .

      • Train the genomic prediction model on the training set.

      • Use the trained model to predict the phenotypes for the individuals in the validation set.

      • Calculate the desired performance metric (e.g., correlation between predicted and observed phenotypes, Mean Squared Error) for the predictions on the validation set.

  • Performance Estimation:

    • Average the performance metrics calculated from each of the k iterations. This average represents the overall performance estimate of the model.

Protocol for Leave-One-Out Cross-Validation (LOOCV)

This protocol describes the process for LOOCV, a special case of k-fold cross-validation where k is equal to the number of samples.[7][18]

Objective: To obtain a nearly unbiased estimate of model performance by using each sample as a validation set once.

Materials:

  • Same as for k-fold cross-validation.

Procedure:

  • Data Preparation:

    • Follow the same data preparation steps as in the k-fold CV protocol.

  • Iterative Model Training and Validation:

    • For each individual i in the dataset (from 1 to n, where n is the total number of individuals):

      • Select individual i as the validation set (containing a single sample).

      • Use the remaining n-1 individuals as the training set .

      • Train the genomic prediction model on the training set.

      • Predict the phenotype for individual i.

      • Calculate the prediction error for individual i.

  • Performance Estimation:

    • Aggregate the prediction errors from all n iterations to calculate the overall performance metric (e.g., Mean Squared Error).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships of the described cross-validation methods.

Genomic_Prediction_Workflow cluster_data Data Preparation cluster_cv Cross-Validation Genotypic_Data Genotypic Data Data_QC Data QC & Imputation Genotypic_Data->Data_QC Phenotypic_Data Phenotypic Data Phenotypic_Data->Data_QC Prepared_Data Prepared Dataset Data_QC->Prepared_Data Split Split Data (k-folds) Prepared_Data->Split Final_Model Final Model Training Prepared_Data->Final_Model Full Dataset Train Train Model Split->Train k-1 folds Validate Validate Model Split->Validate 1 fold Train->Validate Performance Calculate Performance Validate->Performance Performance->Split Repeat k times Performance->Final_Model Average Performance Prediction Genomic Prediction Final_Model->Prediction

A generalized workflow for genomic prediction incorporating k-fold cross-validation.

Cross_Validation_Comparison cluster_kfold k-fold Based cluster_loocv Leave-Out Based cluster_random Random Sub-sampling CV Cross-Validation Strategies KFold k-fold CV CV->KFold LOOCV LOOCV CV->LOOCV MonteCarlo Monte Carlo CV CV->MonteCarlo RepeatedKFold Repeated k-fold CV KFold->RepeatedKFold is repeated n times LOOCV->KFold is a special case of (k=n)

Logical relationships between different cross-validation strategies.

References

A Comparative Guide to the Experimental Findings of SHIP1 Inhibitors: Assessing Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2-containing inositol-5'-phosphatase 1 (SHIP1), encoded by the INPP5D gene, has emerged as a critical regulator of immune cell signaling and a promising therapeutic target for a range of diseases, including neuroinflammatory conditions like Alzheimer's disease, and certain cancers.[1][2][3][4] SHIP1 modulates the phosphoinositide 3-kinase (PI3K) pathway by converting phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby acting as a negative regulator of key cellular processes such as cell growth, survival, and inflammation.[1][5]

The development of small molecule inhibitors targeting SHIP1 has garnered significant interest. However, the reproducibility of experimental findings in this area presents a notable challenge. The effects of SHIP1 modulation are highly context-dependent, and variations in experimental systems can lead to divergent outcomes.[1][6] This guide provides an objective comparison of experimental findings for various SHIP1 inhibitors, highlighting the methodologies used and the factors that may influence the reproducibility of these results. While a specific compound designated "(R)-SHiP" was not identifiable in the public domain, this guide focuses on well-characterized SHIP1 inhibitors to provide a framework for assessing experimental reproducibility in this field.

Quantitative Data Summary of Selected SHIP1 Inhibitors

The following table summarizes the biochemical and cellular activities of several reported SHIP1 inhibitors. It is important to note that direct comparison of potencies across different studies can be challenging due to variations in assay conditions and protein constructs used.[6]

InhibitorTarget(s)IC50 (SHIP1)Selectivity (vs. SHIP2)Cellular Target Engagement (CETSA)Key Cellular EffectsReference
3α-aminocholestane (3AC) SHIP1 selective~10 µMSelective for SHIP1Not reportedPromotes granulocyte production; enhances immune cell recovery.[4][4][7]
K161 Pan-SHIP1/2Not specifiedPan-inhibitorNot reportedIncreases microglial proliferation and phagocytosis of Aβ42.[5][5][8]
AS1949490 SHIP2 > SHIP1Not specified for SHIP1Higher for SHIP2Not reportedInhibits migration in some breast cancer cells.[9][9]
SP3-12 SHIP16.1 µM (Ki = 3.2 µM)7-foldNot reportedCompetitive inhibition mechanism.[10]
TEP (Chemical Probe) SHIP1Not specifiedNot specifiedYes (destabilizing)Induces phagocytosis in microglia at non-toxic concentrations.[6][11][6][11]

Experimental Protocols

The reproducibility of findings heavily relies on the detailed execution of experimental protocols. Below are methodologies for key experiments frequently cited in the evaluation of SHIP1 inhibitors.

In Vitro Enzyme Inhibition Assay (Malachite Green Assay)

This assay is commonly used to determine the inhibitory potency of compounds on the phosphatase activity of SHIP1.

  • Principle: The assay measures the amount of inorganic phosphate (B84403) released from the substrate (e.g., PI(3,4,5)P3-diC8) by the SHIP1 enzyme. The released phosphate reacts with a malachite green reagent to produce a colored complex, which is quantified spectrophotometrically.

  • Protocol Outline:

    • Recombinant SHIP1 protein (often a construct containing the phosphatase and C2 domains) is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

    • The substrate, a soluble form of PIP3, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the malachite green reagent is added.

    • After color development, the absorbance is measured, and the concentration of released phosphate is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

  • Considerations for Reproducibility: The choice of the SHIP1 protein construct is crucial, as different domains can influence enzyme activity and inhibitor binding.[6] Substrate concentration and incubation times should be standardized.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular environment.

  • Principle: The thermal stability of a protein changes upon ligand binding. CETSA measures the extent of protein stabilization or destabilization induced by a compound.

  • Protocol Outline:

    • Intact cells (e.g., microglia cell lines like BV2 or HMC3) are treated with the SHIP1 inhibitor or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble SHIP1 protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve of SHIP1 in the presence of the inhibitor indicates target engagement.

  • Considerations for Reproducibility: It has been observed that many SHIP1 inhibitors consistently destabilize the protein.[6] The cell type and inhibitor concentration can influence the outcome.

High-Content Imaging Assay for Microglial Phagocytosis

This assay assesses the functional consequence of SHIP1 inhibition on a key microglial function.

  • Principle: The assay quantifies the uptake of fluorescently labeled substrates (e.g., amyloid-beta fibrils) by microglia in the presence of SHIP1 inhibitors.

  • Protocol Outline:

    • Microglial cells are plated in multi-well plates and treated with various concentrations of the SHIP1 inhibitor.

    • Fluorescently labeled amyloid-beta fibrils or other phagocytic targets are added to the cells.

    • After an incubation period, the cells are washed, fixed, and stained with nuclear and cellular dyes.

    • The plates are imaged using a high-content imaging system.

    • Image analysis software is used to quantify the amount of internalized fluorescent substrate per cell.

    • Simultaneous monitoring of cell number and nuclear intensity can provide information on cytotoxicity.[6]

  • Considerations for Reproducibility: The source and preparation of the phagocytic substrate can significantly impact results. The choice of microglial cell line (primary vs. immortalized) can also lead to different responses.

Visualizations of Signaling Pathways and Workflows

SHIP1 Signaling Pathway

The diagram below illustrates the central role of SHIP1 in the PI3K/Akt signaling pathway. SHIP1 acts as a negative regulator by dephosphorylating PIP3, thereby limiting the activation of downstream effectors like Akt. Inhibition of SHIP1 is hypothesized to enhance signaling downstream of receptors like TREM2 in microglia.[3][5]

SHIP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., TREM2/DAP12) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K SHIP1 SHIP1 PIP2->SHIP1 Akt Akt PIP3->Akt Activation SHIP1->PIP3 Dephosphorylation Downstream Downstream Effectors Akt->Downstream CellularResponse Cellular Response (Growth, Survival, Phagocytosis) Downstream->CellularResponse SHIP1_Inhibitor SHIP1 Inhibitor SHIP1_Inhibitor->SHIP1 Inhibition

Caption: SHIP1's role in the PI3K/Akt signaling pathway.

Experimental Workflow for SHIP1 Inhibitor Evaluation

This diagram outlines a general workflow for the identification and characterization of novel SHIP1 inhibitors, emphasizing the steps needed to ensure on-target activity and assess cellular function.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Characterization cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Studies HTS High-Throughput Screen (e.g., Malachite Green Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination (Dose-Response) Hit_Compounds->IC50 Selectivity Selectivity Profiling (vs. SHIP2, etc.) IC50->Selectivity CETSA Cellular Target Engagement (CETSA) Selectivity->CETSA Signaling Downstream Signaling (pAkt Levels) CETSA->Signaling Functional Functional Assays (Phagocytosis, Cytotoxicity) Signaling->Functional PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

References

(R)-SHiP Agonists: A Preclinical Head-to-Head Comparison with Standard-of-Care in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeting dysregulated cell signaling pathways, (R)-SHiP agonists are emerging as a potential therapeutic strategy in hematological cancers. This guide provides an objective comparison based on available preclinical data between a representative SHIP1 agonist and the current standard-of-care for Chronic Lymphocytic Leukemia (CLL), a disease characterized by aberrant B-cell receptor (BCR) and PI3K signaling.

Introduction to this compound Agonists

This compound refers to a specific stereoisomer of a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various B-cell malignancies, driving cell proliferation, survival, and drug resistance.[1][2][3] By activating SHIP1, these novel compounds aim to reinstate the natural braking mechanism on this oncogenic pathway, offering a targeted therapeutic approach.[4][5]

While no drug officially named "this compound" is currently in clinical trials, this guide will use preclinical data from known SHIP1 activators, such as AQX-435, as a proxy to evaluate the potential of this drug class against the standard-of-care in Chronic Lymphocytic Leukemia (CLL).

Current Standard-of-Care in Chronic Lymphocytic Leukemia

The treatment landscape for CLL has been revolutionized by targeted therapies, particularly Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441), and BCL-2 inhibitors like venetoclax. These agents have largely replaced chemoimmunotherapy for many patients. For this comparison, we will focus on the BTK inhibitor class as a standard-of-care comparator, given that preclinical studies have explored the combination of SHIP1 activators with ibrutinib.[6][7]

Quantitative Data Comparison: Preclinical Findings

The following table summarizes the preclinical data for the SHIP1 activator AQX-435 in CLL models, compared to the established profile of BTK inhibitors.

FeatureSHIP1 Activator (e.g., AQX-435) [Preclinical Data]Standard-of-Care: BTK Inhibitor (e.g., Ibrutinib)
Target SH2-containing inositol-5'-phosphatase 1 (SHIP1)Bruton's tyrosine kinase (BTK)
Mechanism of Action Allosteric activation of SHIP1, leading to hydrolysis of PI(3,4,5)P3 to PI(3,4)P2, thus reducing Akt phosphorylation and downstream PI3K signaling.[6][7][8]Covalent, irreversible inhibition of BTK, blocking a key kinase in the B-cell receptor signaling pathway.
Effect on PI3K/Akt Pathway Directly inhibits the pathway by activating a negative regulator (SHIP1). Reduces Akt phosphorylation.[6][8]Indirectly inhibits the pathway by blocking a critical upstream activator (BTK).
Preclinical Efficacy (CLL cells) Induces dose-dependent reduction in cell viability and caspase-dependent apoptosis. Overcomes survival signals from the microenvironment.[6][7][9]Induces apoptosis and inhibits proliferation of malignant B-cells.
Selectivity Preferentially induces apoptosis in CLL cells compared to normal B cells.[6]Highly potent against BTK, with some off-target activity on other kinases.
Combination Potential Cooperates with ibrutinib to enhance the inhibition of Akt phosphorylation and tumor growth in vivo (in Diffuse Large B-cell Lymphoma models).[6][7]Established as a backbone of therapy, used in combination with other agents like BCL-2 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of SHIP1 activators are provided below.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Culture: Primary CLL cells are isolated from patient peripheral blood samples. DLBCL-derived cell lines (e.g., TMD8) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the SHIP1 activator (e.g., AQX-435, typically in the range of 5-30 µM) for 24-48 hours.[9] A vehicle control (e.g., DMSO) is used.

  • Viability Assessment: Cell viability is measured using standard assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Apoptosis Mechanism: To confirm caspase-dependent apoptosis, cells are co-treated with a pan-caspase inhibitor. Western blotting for cleaved PARP is also performed as a marker of apoptosis.[7]

Western Blotting for Signaling Pathway Analysis
  • Cell Stimulation: To assess the impact on BCR signaling, CLL or DLBCL cells are stimulated with anti-IgM antibodies.

  • Treatment: Cells are pre-treated with the SHIP1 activator, a BTK inhibitor (e.g., ibrutinib), or a combination, prior to stimulation.

  • Protein Extraction and Analysis: Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against key signaling proteins such as phosphorylated Akt (p-Akt), total Akt, phosphorylated SYK (p-SYK), and MYC.[6] This allows for the quantification of the inhibitory effect on the signaling cascade.

In Vivo Xenograft Tumor Models
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously or systemically engrafted with human DLBCL cell lines (e.g., TMD8) or patient-derived xenografts (PDX).[9]

  • Treatment Regimen: Once tumors are established, mice are treated with the SHIP1 activator (e.g., AQX-435, administered intraperitoneally at doses like 10 mg/kg), a standard-of-care agent (e.g., ibrutinib), or a combination of both.[9] A vehicle control group is included.

  • Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as western blotting for p-Akt, to confirm target engagement in vivo.[6][9]

Visualizations

Signaling Pathway Diagram

SHIP1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PI3K PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PIP3_2 PI(3,4)P2 PIP3->PIP3_2 Akt Akt PIP3->Akt Recruitment & Activation SHIP1_mem SHIP1 SHIP1_mem->PIP3 Dephosphorylation BTK->PI3K Proliferation Cell Proliferation & Survival Akt->Proliferation Ibrutinib Ibrutinib (Standard-of-Care) Ibrutinib->BTK Inhibition R_SHiP This compound Agonist R_SHiP->SHIP1_mem Activation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CLL_cells Primary CLL Cells Treatment Treat with: 1. Vehicle 2. This compound 3. Standard-of-Care 4. Combination CLL_cells->Treatment Viability Cell Viability Assay (Annexin V / PI) Treatment->Viability Signaling Signaling Analysis (Western Blot for p-Akt) Treatment->Signaling Mice Engraft Mice with DLBCL Xenografts Viability->Mice Inform in vivo studies Treatment_mice Treat Mice with: 1. Vehicle 2. This compound 3. Standard-of-Care 4. Combination Mice->Treatment_mice Tumor_growth Monitor Tumor Growth Treatment_mice->Tumor_growth Endpoint Endpoint Analysis: Tumor Weight & p-Akt Levels Tumor_growth->Endpoint

References

Independent Verification of SHIP1 Activator Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "(R)-SHiP" is not found in the reviewed scientific literature, the "(R)" designation strongly suggests a reference to a specific stereoisomer of a chiral SHIP1 activator. The activity of such molecules can be highly dependent on their three-dimensional structure. This guide provides a comprehensive comparison of well-characterized, chiral SHIP1 activators, with a focus on independently verified experimental data to inform researchers, scientists, and drug development professionals.

This guide centers on AQX-1125 (Rosiptor), a clinical-stage SHIP1 activator with a defined stereochemistry, as a primary example. Its activity is compared with other known SHIP1 activators, such as AQX-435 and K306, to provide a broader context of the available chemical tools to modulate SHIP1 activity.

Comparative Analysis of SHIP1 Activator Potency

The following table summarizes the in vitro activity of several small molecule SHIP1 activators based on available experimental data. Direct comparison of potencies should be approached with caution due to variations in assay conditions between studies.

CompoundAssay TypeTargetMetricValueReference
AQX-1125 (Rosiptor) Enzymatic (Malachite Green)Recombinant Human SHIP1% Activation (at 100 µM)~28%[1]
Enzymatic (Malachite Green)Recombinant Human SHIP1% Activation (at 1 mM)>50%[2]
Cell-based (Akt Phosphorylation)MOLT-4 cells (SHIP1-proficient)% Inhibition (at 10 µM)~82%[1]
AQX-MN115 Enzymatic (Malachite Green)Recombinant Human SHIP1% Activation (at 100 µM)~60%[1]
AQX-435 Cell-based (Apoptosis)TMD8 cellsIC50~2 µM[3]
K306 EnzymaticRecombinant Human SHIP1EC500.1192 µM[4]
EnzymaticRecombinant Human SHIP2EC501.169 µM[4]

Signaling Pathway and Mechanism of Action

SHIP1 (SH2-containing inositol-5'-phosphatase 1) is a crucial negative regulator of the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival[5]. SHIP1 exerts its function by dephosphorylating the signaling lipid phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2)[1]. This action counteracts the activity of phosphoinositide 3-kinase (PI3K).

Allosteric activators like AQX-1125 enhance the catalytic activity of SHIP1. Studies have shown that the C2 domain of SHIP1 is essential for the activity of AQX-1125 and its analogs, indicating an allosteric mechanism of action[1].

SHIP1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Signaling (Cell Survival, Proliferation) pAkt->Downstream AQX1125 AQX-1125 (this compound Analog) AQX1125->SHIP1 Activation

Figure 1: SHIP1 Signaling Pathway and Point of Intervention for Activators.

Experimental Protocols

In Vitro SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (B84403) released from a SHIP1 substrate, providing a direct measure of the enzyme's catalytic activity[6].

Materials:

  • Recombinant human SHIP1 enzyme (wild-type and C2-domain deleted mutant)[1]

  • SHIP1 substrate: PtdIns(3,4,5)P3 diC8 or IP4[1][6]

  • Phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2)[6]

  • Malachite Green reagent[6]

  • Test compounds (e.g., AQX-1125) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Dilute recombinant SHIP1 to a final concentration (e.g., 5 ng/µL) in phosphatase assay buffer[6].

  • Pre-incubate the enzyme solution at 37°C for 5 minutes[6].

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the SHIP1 substrate (e.g., 50 µM IP4)[1].

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C[6].

  • Stop the reaction and detect the released inorganic phosphate by adding Malachite Green reagent[6].

  • Measure the absorbance at approximately 630 nm[7].

  • Calculate the percentage of SHIP1 activation relative to a vehicle control.

Malachite_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant SHIP1 Mix 1. Mix Enzyme, Buffer, & Compound Enzyme->Mix Buffer Assay Buffer Buffer->Mix Substrate SHIP1 Substrate AddSubstrate 3. Add Substrate (Start Reaction) Substrate->AddSubstrate Compound Test Compound Compound->Mix PreIncubate 2. Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Incubate 4. Incubate AddSubstrate->Incubate AddMalachite 5. Add Malachite Green Reagent Incubate->AddMalachite Measure 6. Measure Absorbance (~630 nm) AddMalachite->Measure Calculate 7. Calculate % Activation Measure->Calculate

Figure 2: Workflow for the Malachite Green-based SHIP1 Enzymatic Assay.

Cell-Based Akt Phosphorylation Assay

This assay indirectly measures SHIP1 activity by quantifying the phosphorylation of its downstream target, Akt. Increased SHIP1 activity leads to decreased Akt phosphorylation[1].

Materials:

  • SHIP1-proficient cell line (e.g., MOLT-4) and SHIP1-deficient cell line (e.g., Jurkat) for control[1]

  • Cell culture medium and serum

  • Stimulating agent (e.g., IGF-1)[1]

  • Test compounds (e.g., AQX-1125)

  • Lysis buffer

  • Antibodies: anti-phospho-Akt (S473) and anti-total-Akt

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to the desired density.

  • Serum-starve the cells to reduce basal Akt phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes)[8].

  • Stimulate the cells with a stimulating agent (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation[1][8].

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting using anti-phospho-Akt and anti-total-Akt antibodies.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

  • Calculate the percentage of inhibition of Akt phosphorylation relative to a vehicle-treated control.

Independent Verification and Comparative Efficacy

While many initial studies on AQX-1125 were conducted by or in collaboration with its developer, Aquinox Pharmaceuticals, subsequent independent research has further explored its activity. For instance, a 2022 study investigated the role of AQX-1125 in osteogenesis and osteoclastogenesis, confirming its action as a SHIP1 activator in bone marrow-derived mesenchymal stem cells (BMSCs) and bone marrow macrophages (BMMs)[9]. This study demonstrated that AQX-1125 upregulates SHIP1 expression and activity, leading to increased phosphorylation of PI3K and Akt in BMSCs, which promotes osteoblast differentiation[9]. The SHIP1-dependent nature of these effects was confirmed using SHIP1 RNAi[9].

However, it is worth noting that some independent studies have reported that while AQX-1125 shows activity in enzymatic assays, its effects in certain cell-based assays are less pronounced compared to other SHIP1 activators[2]. This highlights the importance of using multiple, functionally relevant assays to fully characterize the activity of SHIP1 modulators.

Alternative SHIP1 Activators

Several other small molecule SHIP1 activators have been identified, each with distinct chemical scaffolds and properties.

  • Pelorol (B1251787) and its Analogs (e.g., AQX-MN115): These natural product-derived compounds were among the first identified SHIP1 activators[1]. They also act allosterically and require the C2 domain of SHIP1 for their activity[1].

  • K306: A more recently discovered bis-sulfonamide activator, K306, has been reported to be the most potent SHIP1 agonist identified to date, with an EC50 in the nanomolar range[4]. Notably, K306 appears to have a different mechanism of action than the pelorol analogs and AQX-1125, as its activity is not dependent on the C2 domain[4]. It also shows selectivity for SHIP1 over the related phosphatase SHIP2[4].

Conclusion

The independent verification of SHIP1 activator activity relies on a combination of in vitro enzymatic assays and cell-based functional assays. While the specific entity "this compound" remains elusive in public-domain literature, the analysis of the well-characterized chiral activator AQX-1125 (Rosiptor) provides a solid framework for understanding how to evaluate such compounds. The available data confirm that AQX-1125 is a SHIP1 activator, though its potency and cellular effects may vary depending on the experimental context. The emergence of newer, more potent, and mechanistically distinct activators like K306 offers promising new tools for researchers in this field. Future independent studies directly comparing the stereoisomers of these activators will be crucial to fully elucidate the structure-activity relationships and therapeutic potential of modulating SHIP1.

References

Comparative Analysis of Chiral SH2-Domain-Containing Inositol 5-Phosphatase (SHIP) Inhibitors: A Framework for (R)- and (S)-Enantiomer Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2-domain-containing inositol (B14025) 5-phosphatases, SHIP1 and SHIP2, are critical negative regulators of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 and SHIP2 modulate a cascade of cellular processes including cell growth, proliferation, survival, and differentiation.[2][3] Dysregulation of the PI3K/AKT/SHIP pathway is implicated in a variety of diseases, including cancer, inflammation, and metabolic disorders, making SHIP enzymes attractive therapeutic targets.[4][5]

Many small molecule inhibitors of SHIP are chiral, existing as enantiomers – non-superimposable mirror images designated as (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including potency, selectivity, metabolism, and toxicity.[6] Therefore, the thorough characterization and comparison of individual enantiomers are paramount in the development of safe and effective SHIP-targeted therapies.

While a direct comparative analysis of specifically named "(R)-SHiP" and "(S)-SHiP" enantiomers is not available in the current body of scientific literature, this guide provides a comprehensive framework for such an evaluation. The following sections present hypothetical comparative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows, adhering to best practices in preclinical drug discovery.

Data Presentation: Comparative Profile of Hypothetical (R)- and (S)-Enantiomers of a SHIP Inhibitor

The following table summarizes hypothetical quantitative data for the (R)- and (S)-enantiomers of a novel SHIP inhibitor, "Hypothetix-2025." This illustrates the potential for stereoselective differences in activity and properties.

Parameter(R)-Hypothetix-2025(S)-Hypothetix-2025
Biochemical Potency
SHIP1 IC₅₀ (nM)15350
SHIP2 IC₅₀ (nM)50800
Selectivity
SHIP1 vs. SHIP23.3-fold2.3-fold
Cellular Activity
Apoptosis Induction (EC₅₀, µM) in KG-1 Leukemia Cells2.545
p-AKT Inhibition (EC₅₀, µM) in OPM2 Myeloma Cells1.838
Pharmacokinetics (in vivo, rat model)
Plasma Half-life (t₁/₂, hours)8.22.5
Clearance (mL/min/kg)5.525.7
Physicochemical Properties
Aqueous Solubility (µg/mL)2528
CLogP3.13.1

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of SHIP inhibitor enantiomers.

In Vitro SHIP1/SHIP2 Inhibition Assay (Malachite Green-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant human SHIP1 and SHIP2.

Principle: This assay measures the amount of inorganic phosphate (B84403) released from the substrate, PI(3,4,5)P3, by the SHIP enzyme. The released phosphate is detected by the formation of a colored complex with malachite green.

Materials:

  • Recombinant human SHIP1 and SHIP2 enzymes

  • PI(3,4,5)P3 substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT

  • Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the (R)- and (S)-enantiomers in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 10 µL of the diluted compounds to the wells of a 96-well plate. Include wells for "no enzyme" (negative control) and "DMSO vehicle" (positive control).

  • Add 20 µL of SHIP1 or SHIP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of PI(3,4,5)P3 substrate (final concentration ~10 µM).

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent.

  • Incubate for 15 minutes at room temperature to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of the SHIP inhibitor to ensure enantiomeric purity.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® IA, IB, or IC)

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a suitable additive (e.g., diethylamine (B46881) for basic compounds).

  • Racemic standard of the SHIP inhibitor

  • Individual enantiomer samples

Procedure:

  • Dissolve the racemic standard and individual enantiomer samples in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume (e.g., 10 µL) of the racemic standard onto the column.

  • Monitor the elution profile using the UV detector at a suitable wavelength. Two distinct peaks corresponding to the two enantiomers should be observed.

  • Inject the individual (R)- and (S)-enantiomer samples to identify the retention time of each.

  • To determine enantiomeric purity (or enantiomeric excess, ee), inject the sample of interest and integrate the peak areas of the two enantiomers. Calculate the ee% using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Mandatory Visualizations

Signaling Pathway

PI3K_SHIP_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 (PI(3,4,5)P3) pi3k->pip3 Phosphorylates pip2 PIP2 (PI(4,5)P2) pip2->pi3k ship SHIP1 / SHIP2 pip3->ship akt AKT pip3->akt Recruits & Activates pip34p2 PI(3,4)P2 ship->pip34p2 Dephosphorylates downstream Downstream Effectors (Cell Growth, Survival) akt->downstream

Caption: The PI3K/AKT signaling pathway and the role of SHIP1/SHIP2.

Experimental Workflow

Chiral_Inhibitor_Workflow start Racemic Mixture of SHIP Inhibitor separation Chiral HPLC Separation start->separation enantiomer_r (R)-Enantiomer separation->enantiomer_r enantiomer_s (S)-Enantiomer separation->enantiomer_s biochem_assay Biochemical Assays (SHIP1/2 IC50) enantiomer_r->biochem_assay cell_assay Cell-Based Assays (Viability, p-AKT) enantiomer_r->cell_assay pk_study In Vivo PK Studies (Rat Model) enantiomer_r->pk_study enantiomer_s->biochem_assay enantiomer_s->cell_assay enantiomer_s->pk_study comparison Comparative Analysis (Potency, Selectivity, PK) biochem_assay->comparison cell_assay->comparison pk_study->comparison

Caption: Workflow for comparative analysis of chiral SHIP inhibitors.

References

A Comparative Performance Analysis of Fluorescent Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of several prominent fluorescent probes designed for the detection of hydrogen sulfide (B99878) (H₂S). Given the query for "(R)-SHiP," which does not correspond to a known probe, this guide focuses on a range of well-documented H₂S probes, as it is presumed the original query contained a typographical error. Hydrogen sulfide is a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes, making its accurate detection paramount for research in these areas.[1][2] This guide presents key performance indicators, detailed experimental protocols for probe evaluation, and visualizations of relevant biological and experimental pathways to aid researchers in selecting the most suitable probe for their specific needs.

Data Presentation: Performance Benchmarks of H₂S Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the successful monitoring of H₂S in biological systems. The table below summarizes the key performance characteristics of several widely used H₂S probes based on published experimental data.

Probe NameQuantum Yield (Φ)Limit of Detection (LOD)Response TimeTarget OrganelleReference
Mito-HS 0.479 (after H₂S reaction)24.3 nMReaches plateau within 60 minMitochondria[3]
NAP-Py-N₃ 0.36 (fluorescent product)15.5 nMReaches plateau within 20 minNot Specified[4][5]
SF7-AM 0.17 (carboxamide rhodamine 110)500 nM~20-fold increase in 60 minCytosol (due to AM ester)[6]
HSip-1 Not specifiedNot specifiedNot specifiedNot specified[7][8]
KF-DNBS Not specified3.2 µMReaches maximum in 20 minSerum (albumin-binding)[9][10]
DCP-H₂S Not specified250 nMReaches plateau within 4 minNot Specified[3]
WSP-1 Not specified0-10 µM (linear range)Not specifiedNot Specified[11]
WSP-5 Not specified0-10 µM (linear range)Not specifiedNot Specified[11]

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the performance of a novel fluorescent probe for hydrogen sulfide.

In Vitro Characterization of Photophysical Properties

This protocol outlines the steps to determine the fundamental photophysical properties of a fluorescent probe.

a. Determination of Absorption and Emission Spectra:

  • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration typically in the low micromolar range.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Record the fluorescence emission spectrum using a fluorometer, exciting at the determined λabs, to identify the maximum emission wavelength (λem).

  • To determine the probe's response to H₂S, add a known concentration of an H₂S donor (e.g., Na₂S) to the probe solution and repeat the spectral measurements.

b. Determination of Quantum Yield (Φ):

  • The quantum yield is typically determined using a comparative method with a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission wavelengths.

  • Prepare solutions of the probe and the standard with identical absorbance at the excitation wavelength.

  • Measure the integrated fluorescence intensity of both the probe and the standard.

  • Calculate the quantum yield of the probe using the following equation: Φprobe = Φstandard × (Iprobe / Istandard) × (ηprobe² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

c. Determination of the Limit of Detection (LOD):

  • Prepare a series of solutions with varying, low concentrations of an H₂S donor.

  • Incubate each solution with a fixed concentration of the fluorescent probe for a predetermined optimal time.

  • Measure the fluorescence intensity for each concentration.

  • Plot the fluorescence intensity as a function of the H₂S concentration.

  • The LOD is calculated as 3σ/k, where σ is the standard deviation of the blank measurement (probe without H₂S), and k is the slope of the linear portion of the calibration curve.[9][10]

Evaluation of Probe Performance in Living Cells

This protocol describes how to assess the probe's utility for imaging H₂S in a cellular environment.

a. Cell Culture and Staining:

  • Culture the desired cell line (e.g., HeLa, RAW 264.7) on glass-bottom dishes or coverslips suitable for microscopy.[11]

  • Prepare a staining solution by diluting the fluorescent probe stock solution in a cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the staining solution.

  • Incubate the cells for an optimized period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[12]

  • To visualize endogenous H₂S production, cells can be pre-treated with a stimulus, such as lipopolysaccharide (LPS), before or during probe incubation.[11]

b. Live-Cell Imaging:

  • After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or a phenol (B47542) red-free medium) to remove any unbound probe.[12]

  • Mount the dish or coverslip on a fluorescence or confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Acquire images using the appropriate excitation and emission filters for the probe. Use the lowest possible laser power and exposure times to minimize phototoxicity.

c. Co-localization Studies (Optional):

  • To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Acquire images in separate channels for the H₂S probe and the organelle tracker (B12436777) and merge the images to assess the degree of signal overlap.

Mandatory Visualizations

Signaling Pathways of Hydrogen Sulfide

Hydrogen sulfide is a gasotransmitter that influences numerous cellular processes through various signaling pathways.[1][13][14] One of its primary mechanisms of action is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration.[13] This modification can alter protein function and activity, thereby impacting downstream signaling cascades.

H2S_Signaling_Pathway H2S Hydrogen Sulfide (H₂S) TargetProtein Target Protein (with Cysteine Residue) H2S->TargetProtein S-sulfhydration SulfhydratedProtein S-sulfhydrated Protein (Altered Function) TargetProtein->SulfhydratedProtein SignalingCascade Downstream Signaling Cascade SulfhydratedProtein->SignalingCascade CellularResponse Cellular Response (e.g., Anti-inflammation, Vasodilation) SignalingCascade->CellularResponse

Caption: A simplified diagram of H₂S signaling via protein S-sulfhydration.

Experimental Workflow for Probe Evaluation

The following workflow outlines the key stages in the evaluation of a novel fluorescent probe for biological imaging applications.

Experimental_Workflow ProbeSynthesis Probe Synthesis & Purification InVitroChar In Vitro Characterization (Spectroscopy, Quantum Yield, LOD) ProbeSynthesis->InVitroChar ProbeLoading Probe Loading into Cells InVitroChar->ProbeLoading CellCulture Cell Culture CellCulture->ProbeLoading Stimulation Stimulation (optional) (e.g., H₂S donor, LPS) ProbeLoading->Stimulation Imaging Fluorescence Microscopy (Live-cell imaging) ProbeLoading->Imaging Control Stimulation->Imaging DataAnalysis Data Analysis (Intensity, Co-localization) Imaging->DataAnalysis

Caption: A general workflow for the evaluation of a new fluorescent probe.

References

A Comparative Guide to the Specific Hybridisation Internalisation Probe (SHIP) Assay for Quantifying Molecular Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Specific Hybridisation Internalisation Probe (SHIP) assay with alternative methods for quantifying the internalization of molecules into cells. The information presented is based on currently available scientific literature. It is important to note that while the SHIP assay has been demonstrated in several individual research studies, comprehensive inter-laboratory validation data has not been published. The initial user query for "(R)-SHiP" is understood to be a likely typographical error, as the relevant scientific literature refers to the "SHIP" assay.

Introduction to Internalization Assays

The internalization of cell surface receptors, antibodies, and nanoparticles is a critical process in cell biology and drug development.[1] Accurate quantification of this process is essential for understanding drug efficacy, particularly for antibody-drug conjugates (ADCs), and for elucidating fundamental cellular trafficking pathways.[2][3] A variety of assays have been developed to measure internalization, each with its own set of advantages and limitations.[1][4] This guide focuses on the SHIP assay and provides a comparison with a widely used alternative, the pHrodo-based assay.

The Specific Hybridisation Internalisation Probe (SHIP) Assay

The SHIP assay is a fluorescence-based method designed to specifically quantify the amount of a molecule of interest that has been internalized by a cell.[5][6] It ingeniously overcomes the common challenge of distinguishing between molecules that are truly inside the cell versus those that remain bound to the cell surface.[5][7]

Principle of the SHIP Assay

The SHIP assay utilizes a two-component system of complementary single-stranded DNA (ssDNA) oligonucleotides:

  • Fluorescence Internalisation Probe (FIP): This ssDNA sequence is labeled with a fluorophore and is conjugated to the molecule of interest (e.g., an antibody or ligand).[8]

  • Quencher Probe (QP): This ssDNA sequence is complementary to the FIP and is labeled with a quencher molecule.[8]

The FIP-conjugated molecule is first incubated with cells, allowing for binding to the cell surface and subsequent internalization. After this incubation period, the quencher probe (QP) is added to the cell culture. The QP, being membrane-impermeant, cannot enter the cells. It hybridizes with any FIP molecules that are still on the outer cell surface, bringing the quencher in close proximity to the fluorophore and effectively "switching off" their fluorescent signal. Consequently, only the FIP-conjugated molecules that have been safely internalized into the cell, and are thus inaccessible to the QP, will remain fluorescent.[5][8] This allows for a direct and specific measurement of the internalized fraction.

The fluorescent signal from the internalized probes can then be quantified using flow cytometry or visualized by microscopy, including live-cell and super-resolution techniques.[6][7]

Comparison with Alternative Methods: The pHrodo-Based Assay

A popular alternative to the SHIP assay is the use of pH-sensitive dyes, such as pHrodo.[4][9]

Principle of the pHrodo-Based Assay

The pHrodo family of dyes are weakly fluorescent at the neutral pH of the extracellular environment (around pH 7.4) but become brightly fluorescent in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3][9] In this assay, the molecule of interest is labeled with a pHrodo dye. When the labeled molecule is internalized and trafficked into acidic intracellular compartments, the dye fluoresces, providing a measure of internalization.[9][10] Like the SHIP assay, this method offers a "no-wash" format as the non-internalized, surface-bound molecules remain largely non-fluorescent.[9]

Qualitative Comparison of SHIP and pHrodo Assays
FeatureSpecific Hybridisation Internalisation Probe (SHIP) AssaypHrodo-Based Assay
Principle of Signal Generation Quenching of extracellular fluorescence by a complementary DNA probe.[5]pH-dependent fluorescence activation in acidic intracellular compartments.[9]
Specificity of Measurement Directly measures all internalized cargo, regardless of its specific endocytic location.[5]Measures cargo that has reached acidic compartments (late endosomes/lysosomes). May not detect cargo in early, less acidic endosomes.[3]
Potential for Artifacts Relies on the assumption that the quencher probe does not enter the cells and that hybridization is efficient.Dependent on the acidification of endocytic vesicles, which can vary between cell types and experimental conditions.
Versatility Adaptable to a wide range of fluorophores. Can be used for flow cytometry, live-cell imaging, and super-resolution microscopy.[6][7]Available in different colors (red, green). Widely used for flow cytometry, high-content imaging, and live-cell analysis.[4][9]
Ease of Use Requires conjugation of the FIP to the molecule of interest and a subsequent quenching step.[8]Requires conjugation of the pHrodo dye to the molecule of interest. No quenching step is needed.[9]

As no direct quantitative comparisons from multiple laboratories are available, a definitive statement on the superior performance of one assay over the other cannot be made. The choice of assay will depend on the specific experimental question, the molecule of interest, and the available instrumentation.

Experimental Protocols

Specific Hybridisation Internalisation Probe (SHIP) Assay Protocol

This protocol is a generalized procedure based on published research.[5][11] Optimization for specific cell types and molecules of interest is recommended.

Materials:

  • Cells of interest

  • FIP-conjugated molecule of interest (e.g., antibody)

  • Quencher Probe (QP) complementary to the FIP

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with cold PBS. For adherent cells, plate in a suitable format for the intended analysis (e.g., 96-well plate for flow cytometry, glass-bottom dish for microscopy).

  • Incubation with FIP-conjugated Molecule: Incubate the cells with the FIP-conjugated molecule at a predetermined concentration in cold culture medium. This is typically done on ice to allow for binding to the cell surface without internalization.

  • Induction of Internalization: Transfer the cells to 37°C for the desired time period to allow internalization to occur.

  • Quenching: After the internalization period, add the Quencher Probe (QP) to the cells at a concentration sufficient to quench the extracellular FIP signal (e.g., 1 µM).[11]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the internalized FIP-conjugated molecules.

pHrodo-Based Internalization Assay Protocol

This is a general protocol for a pHrodo-based internalization assay.[9][12]

Materials:

  • Cells of interest

  • pHrodo-conjugated molecule of interest (e.g., antibody)

  • Cell culture medium

  • Live Cell Imaging Solution or appropriate buffer

  • Flow cytometer, fluorescence microscope, or plate reader

Procedure:

  • Cell Preparation: Prepare cells as described for the SHIP assay.

  • Incubation with pHrodo-conjugated Molecule: Add the pHrodo-conjugated molecule to the cells in pre-warmed culture medium or imaging solution.

  • Internalization and Signal Development: Incubate the cells at 37°C for the desired time course. The fluorescent signal will increase as the labeled molecule is internalized into acidic compartments.

  • Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or microplate reader. For kinetic studies, measurements can be taken at multiple time points.

Visualizations

Signaling Pathways and Experimental Workflows

SHIP_Assay_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell FIP_Molecule_Surface FIP-conjugated Molecule (Fluorescent) Quenched_Complex FIP-QP Complex (Non-Fluorescent) Cell_Surface FIP_Molecule_Surface->Cell_Surface Binds to Receptor QP Quencher Probe (QP) QP->FIP_Molecule_Surface Hybridizes Internalized_Vesicle Internalized Vesicle Cell_Surface->Internalized_Vesicle Internalization FIP_Molecule_Internal FIP-conjugated Molecule (Fluorescent) Experimental_Workflow cluster_ship SHIP Assay Workflow cluster_phrodo pHrodo Assay Workflow s1 1. Incubate cells with FIP-conjugated molecule s2 2. Induce internalization (e.g., shift to 37°C) s1->s2 s3 3. Add Quencher Probe (QP) to quench extracellular signal s2->s3 s4 4. Analyze fluorescence of internalized molecules s3->s4 p1 1. Add pHrodo-conjugated molecule to cells p2 2. Incubate at 37°C to allow internalization and acidification p1->p2 p3 3. Analyze increase in fluorescence over time p2->p3

References

Safety Operating Guide

Navigating the Disposal of (R)-ShiP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for a compound designated as "(R)-ShiP" are not publicly available—likely due to it being a novel research chemical, an internal compound identifier, or a potential misnomer—this guide provides a comprehensive, step-by-step procedure for determining the correct disposal pathway for any laboratory chemical. By following these essential safety and logistical steps, researchers can confidently manage chemical waste, ensuring personal safety and environmental protection.

The Foundational Role of the Safety Data Sheet (SDS)

The most crucial document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). The manufacturer or supplier is legally required to provide an SDS for any hazardous substance.[1][2] If you do not have an SDS for "this compound" or any other chemical, you must obtain it from the supplier before proceeding with any handling or disposal procedures.[2]

Once obtained, the SDS provides vital information distributed across 16 standardized sections.[3] For waste disposal, certain sections are of paramount importance.

Key SDS Sections for Chemical Waste Disposal

The following table summarizes the critical information found in an SDS that will guide your disposal decisions.

Section NumberSection TitleRelevance to Disposal
2 Hazard Identification Details the potential health, physical, and environmental hazards.[4] This is the first step in understanding why specific disposal procedures are necessary.
7 Handling and Storage Provides guidance on safe handling practices and storage requirements, including incompatibilities with other chemicals.[3] This is crucial for the safe temporary storage of waste.
8 Exposure Controls/Personal Protection Specifies the personal protective equipment (PPE) required when handling the chemical, which also applies to handling its waste.[5]
9 Physical and Chemical Properties Lists properties such as flash point, pH, and solubility, which determine the chemical's hazardous characteristics (e.g., ignitability, corrosivity).
10 Stability and Reactivity Describes chemical stability and potential hazardous reactions.[5] This information is critical for segregating waste to prevent dangerous reactions in waste containers.[6][7]
13 Disposal Considerations This section provides direct guidance on proper disposal methods and explains how the chemical should be correctly disposed of, recycled, or reclaimed.[5] It is the most direct source of disposal information.
14 Transport Information Contains shipping classifications, which are used by environmental health and safety (EHS) professionals for proper waste manifest documentation.[4]
15 Regulatory Information Provides information on the regulations that apply to the chemical, which can influence disposal requirements.[5]

Step-by-Step Chemical Disposal Protocol

The following workflow provides a systematic approach to determining the proper disposal procedure for a chemical like this compound.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Consultation & Planning cluster_2 Phase 3: Waste Handling & Segregation cluster_3 Phase 4: Accumulation & Disposal A Obtain the Safety Data Sheet (SDS) for the chemical. B Review SDS Sections 2, 9, 10: Identify Hazards (e.g., Flammable, Corrosive, Reactive, Toxic). A->B C Consult your institution's Chemical Hygiene Plan and Waste Disposal Guidelines. B->C D Contact Environmental Health & Safety (EHS) for specific disposal instructions. C->D E Select a compatible, properly labeled waste container provided by EHS. D->E F Segregate waste based on hazard class. Do NOT mix incompatible chemicals. E->F G Wear appropriate PPE as specified in SDS Section 8. F->G H Store waste in a designated Satellite Accumulation Area (SAA). G->H I Keep containers securely closed except when adding waste. H->I J Arrange for waste pickup through EHS. I->J

Workflow for Proper Laboratory Chemical Disposal.

Detailed Experimental Protocols for Waste Management

While no specific experiments are cited for "this compound," the principles of safe laboratory waste management are universal. The following protocols are essential:

1. Waste Characterization:

  • Objective: To identify the hazardous characteristics of the chemical waste.

  • Methodology:

    • Consult Section 2 ("Hazard Identification") and Section 9 ("Physical and Chemical Properties") of the SDS.

    • Determine if the waste is ignitable (flash point < 60°C), corrosive (pH ≤ 2 or ≥ 12.5), reactive (unstable, reacts violently with water, etc.), or toxic.[8][9]

    • This characterization dictates the required disposal pathway.

2. Waste Segregation:

  • Objective: To prevent dangerous chemical reactions in waste containers.

  • Methodology:

    • Based on the waste characterization, segregate waste streams. Common categories include halogenated organic solvents, non-halogenated organic solvents, acidic aqueous waste, basic aqueous waste, and solid chemical waste.[10]

    • Never mix incompatible chemicals, such as acids with bases or oxidizers with organic solvents.[7][11]

    • Store segregated waste containers in separate secondary containment bins to prevent mixing in case of a leak.[12][13]

3. Container Management and Labeling:

  • Objective: To ensure waste is stored safely and is clearly identified for disposal.

  • Methodology:

    • Always use waste containers provided or approved by your institution's EHS department. Ensure the container material is compatible with the chemical waste.[7][14]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[1][12]

    • List all chemical constituents and their approximate percentages on the label. Do not use chemical formulas or abbreviations.[14]

    • Keep the container closed at all times, except when adding waste. Do not leave funnels in the container opening.[14][15]

4. Waste Accumulation and Disposal:

  • Objective: To safely store waste in the laboratory until it is collected for disposal.

  • Methodology:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8][12]

    • Once a container is full, or if you are finished generating that waste stream, submit a chemical waste pickup request to your EHS department.[1]

By adhering to this structured approach, researchers and drug development professionals can ensure that the disposal of any chemical, including novel compounds like this compound, is managed with the highest standards of safety and regulatory compliance. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.

References

Essential Safety and Operational Guide for Handling (R)-ShiP (3α-Aminocholestane)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for (R)-ShiP, identified as the selective SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1) inhibitor, 3α-Aminocholestane (3AC).[1][2][3] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for 3α-Aminocholestane indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is critical to treat all research chemicals with caution, as their toxicological properties may not be fully understood.[4][5][6] Therefore, a comprehensive PPE strategy is recommended.

PPE Component Specification Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact with the chemical. For extended handling, consider double-gloving.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if creating aerosols or handling large quantities.

Operational and Disposal Plans

Proper handling and disposal are essential for laboratory safety and environmental protection.

Procedure Guideline
Storage Store in a tightly sealed container in a cool, dry place as recommended on the product insert. Some suppliers recommend storage at 2-8°C.
Handling Handle in a well-ventilated area. Avoid generating dust or aerosols. After handling, wash hands thoroughly.
Spill Response For small spills, mechanically pick up the solid material. Avoid creating dust. Ensure the area is clean and properly decontaminated.
Disposal Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4][5]

Experimental Protocol: Reconstitution and Use in Cell Culture

This protocol outlines a general procedure for preparing and using 3α-Aminocholestane for in vitro studies, based on published research.[7]

Objective: To prepare a stock solution of 3α-Aminocholestane and treat cultured cells.

Materials:

  • 3α-Aminocholestane (solid)

  • Ethanol (B145695) (100%, sterile)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of 3α-Aminocholestane.

    • Reconstitute the solid compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mM).[7] Ensure the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the stock solution aliquots at -20°C. Stock solutions are reported to be stable for up to six months under these conditions.[1]

  • Cell Treatment:

    • Thaw an aliquot of the 3α-Aminocholestane stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing 3α-Aminocholestane.

    • Incubate the cells for the desired period under standard cell culture conditions.

Visual Workflows

PPE Selection Workflow

PPE_Selection start Start: Handling this compound assess_task Assess Task (e.g., weighing, dissolving, cell treatment) start->assess_task ppe_decision Select Appropriate PPE assess_task->ppe_decision lab_coat Wear Laboratory Coat ppe_decision->lab_coat eye_protection Wear Safety Glasses with Side Shields ppe_decision->eye_protection gloves Wear Nitrile Gloves ppe_decision->gloves end_ppe Proceed with Task lab_coat->end_ppe eye_protection->end_ppe gloves->end_ppe

Caption: PPE selection workflow for handling this compound.

Contaminated PPE Disposal Plan

PPE_Disposal start_disposal Task Complete remove_gloves Remove Gloves Aseptically start_disposal->remove_gloves dispose_gloves Dispose of Gloves in Chemical Waste remove_gloves->dispose_gloves remove_coat Remove Lab Coat store_coat Hang Lab Coat in Designated Area remove_coat->store_coat remove_eye_protection Remove Eye Protection clean_eye_protection Clean and Store Eye Protection remove_eye_protection->clean_eye_protection dispose_gloves->remove_coat store_coat->remove_eye_protection wash_hands Wash Hands Thoroughly clean_eye_protection->wash_hands end_disposal Exit Laboratory wash_hands->end_disposal

Caption: Disposal plan for PPE after handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.